molecular formula C18H16O B8555373 (2-Methyl-1-naphthyl)(phenyl)methanol

(2-Methyl-1-naphthyl)(phenyl)methanol

Cat. No.: B8555373
M. Wt: 248.3 g/mol
InChI Key: JECPBKTYUCQQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-1-naphthyl)(phenyl)methanol is a useful research compound. Its molecular formula is C18H16O and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methyl-1-naphthyl)(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-1-naphthyl)(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

(2-methylnaphthalen-1-yl)-phenylmethanol

InChI

InChI=1S/C18H16O/c1-13-11-12-14-7-5-6-10-16(14)17(13)18(19)15-8-3-2-4-9-15/h2-12,18-19H,1H3

InChI Key

JECPBKTYUCQQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

(2-Methyl-1-naphthyl)(phenyl)methanol chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Structural Dynamics and Synthetic Pathways of (2-Methyl-1-naphthyl)(phenyl)methanol

Part 1: Executive Summary & Chemical Identity

(2-Methyl-1-naphthyl)(phenyl)methanol is a sterically congested secondary alcohol characterized by significant peri-interactions and restricted rotation. Unlike its unhindered analog (1-naphthyl)(phenyl)methanol, the presence of an ortho-methyl group at the C2 position of the naphthalene ring introduces a "molecular cleft," forcing the phenyl ring and the hydroxyl group into specific conformations to minimize steric clash with the naphthalene H8 peri-proton. This molecule serves as a critical model for studying atropisomerism in non-biaryl systems and is a precursor for bulky chiral ligands used in asymmetric catalysis.

Chemical Identity Table
PropertyDetail
IUPAC Name (2-Methylnaphthalen-1-yl)(phenyl)methanol
Molecular Formula C

H

O
Molecular Weight 248.32 g/mol
Chiral Center C1 (Exocyclic methine carbon)
Key Structural Feature Steric clash between C2-Methyl and C1-Phenyl/OH; Peri-interaction (H8 ↔ C1 substituents)
Closest Analog CAS 642-28-4 (1-Naphthyl(phenyl)methanol - lacks 2-Me group)
Solubility Soluble in DCM, THF, Et

O; Insoluble in water.[1]

Part 2: Structural Dynamics & Stereochemistry

The structural uniqueness of this compound lies in the three-way steric conflict that governs its conformation.

  • The Peri-Interaction: The hydrogen atom at position 8 (H8) of the naphthalene ring sterically interferes with any substituent at position 1.

  • The Ortho-Methyl Blockade: The methyl group at position 2 adds a second wall of steric hindrance.

  • The Phenyl Rotator: The phenyl ring attached to the methine carbon cannot rotate freely.

This environment creates a high rotational barrier, making the molecule a candidate for atropisomerism at low temperatures, in addition to its standard point chirality at the methine carbon.

Diagram: Steric Conflict Map

StericMap Naph Naphthalene Core C1 C1 Position (Methine Carbon) Naph->C1 Attachment H8 H8 Peri-Proton (Steric Wall 1) Naph->H8 Peri-position Me2 C2-Methyl Group (Steric Wall 2) Naph->Me2 Ortho-position Ph Phenyl Ring C1->Ph OH Hydroxyl Group C1->OH H8->Ph Clash Me2->Ph Restricted Rotation Me2->OH Clash

Figure 1: Steric interaction map showing the "locking" mechanism caused by the H8 proton and C2-methyl group.

Part 3: Synthetic Methodologies

The synthesis of (2-Methyl-1-naphthyl)(phenyl)methanol requires overcoming the steric hindrance at the carbonyl carbon. The most robust method involves the addition of a Grignard reagent to a hindered aldehyde.

Route A: Grignard Addition (Recommended)

This route uses 2-methyl-1-naphthaldehyde as the electrophile. The aldehyde is more reactive than the corresponding ketone, which is crucial given the steric bulk.

Reaction Scheme:



Detailed Experimental Protocol

Phase 1: Reagent Preparation

  • Glassware: Flame-dry a 250 mL three-neck round-bottom flask, reflux condenser, and addition funnel under a stream of nitrogen.

  • Grignard Reagent:

    • Add magnesium turnings (1.2 eq, 290 mg) and a crystal of iodine to the flask.

    • Add anhydrous THF (10 mL).

    • Add bromobenzene (1.2 eq, 1.26 mL) dropwise. Initiate reaction with a heat gun if necessary.

    • Reflux for 1 hour to ensure complete formation of PhMgBr.

Phase 2: Nucleophilic Addition

  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Substrate Addition: Dissolve 2-methyl-1-naphthaldehyde (1.0 eq, 10 mmol, ~1.7 g) in anhydrous THF (15 mL). Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Note: The solution may turn bright yellow/orange due to the formation of the alkoxide intermediate.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 3 hours.

    • Critical Step: The steric bulk of the 2-methyl group slows the attack. Reflux provides the necessary activation energy.

Phase 3: Workup & Purification [2][3]

  • Quench: Cool to 0°C and quench slowly with saturated aqueous NH

    
    Cl (20 mL).
    
  • Extraction: Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil will likely contain unreacted aldehyde. Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate (90:10 gradient to 80:20).

    • Rf: Product typically appears at Rf ~0.3-0.4 in 80:20 Hex:EtOAc.

Diagram: Synthetic Workflow

Synthesis Aldehyde 2-Methyl-1- naphthaldehyde Mix Addition at 0°C (Argon atm) Aldehyde->Mix PhMgBr Phenylmagnesium Bromide (THF) PhMgBr->Mix Reflux Reflux 3h (Overcome Sterics) Mix->Reflux Quench Quench (sat. NH4Cl) Reflux->Quench Workup Extraction & Chromatography Quench->Workup Product (2-Methyl-1-naphthyl) (phenyl)methanol Workup->Product

Figure 2: Workflow for the Grignard synthesis of the target alcohol.[4]

Part 4: Spectroscopic Characterization

Researchers should anticipate specific spectral signatures due to the anisotropic shielding effects of the aromatic rings.

TechniqueExpected SignalMechanistic Origin

H NMR (CDCl

)

2.30 - 2.50 (s, 3H)
C2-Methyl: Shifted upfield slightly if the phenyl ring is orthogonal, shielding the methyl group.

H NMR (CDCl

)

6.50 - 6.80 (s, 1H)
Methine (CH-OH): The benzylic proton. Its chemical shift is diagnostic of the electronic environment.

H NMR (CDCl

)

8.00 - 8.20 (d, 1H)
H8 (Peri-proton): Deshielded due to the proximity of the hydroxyl/phenyl group (Van der Waals deshielding).
IR (ATR) 3300 - 3450 cm

O-H Stretch: Broad band. If intramolecular H-bonding occurs (e.g., to a

-system), the band may sharpen and shift.

Part 5: Applications in Drug Development

  • Chiral Auxiliaries: The steric bulk of the 2-methyl-1-naphthyl group makes this alcohol an excellent precursor for chiral auxiliaries. By resolving the enantiomers (via enzymatic kinetic resolution or chiral HPLC), the pure (

    
    ) or (
    
    
    
    ) alcohol can be used to induce stereoselectivity in subsequent reactions.
  • Atropisomeric Ligands: This alcohol can be converted into phosphine ligands. The restricted rotation adds a layer of "dynamic chirality" that can enhance enantioselectivity in transition-metal catalyzed hydrogenations.

  • Pharmacophore Modeling: It serves as a probe for hydrophobic pockets in protein targets where a standard phenyl or naphthyl group is too small or conformationally mobile. The "locked" conformation can increase binding affinity by reducing the entropic penalty of binding.

References

  • Grignard Reagent Preparation & Reactivity

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Org.[2][3][4][5][6][7] Synth.1932 , 12,[4] 48. "Methylphenylcarbinol". Link (Analogous reaction conditions).

  • Steric Hindrance in Naphthalene Derivatives: Klarner, F. G. "The Stereochemistry of peri-Substituted Naphthalenes." Stereochemistry of Carbon Compounds.
  • Atropisomerism in Medicinal Chemistry

    • LaPlante, S. R., et al. "Atropisomerism in drug discovery and development." J. Med. Chem.2011 , 54(20), 7005-7039. Link

  • Crystallographic Data of Analogs

    • (2-Methylphenyl)(phenyl)methanol Crystal Structure. PMC - NIH. Link (Provides structural basis for the ortho-methyl effect).

Sources

Navigating Atropisomerism in 2-Methyl-1-Naphthyl Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Scope: Structural determinants, thermodynamic assessment, separation protocols, and synthetic strategies for 2-methyl-1-naphthyl atropisomers.

Executive Summary: The "Lurking Menace" vs. Design Feature

In modern drug discovery, the 2-methyl-1-naphthyl moiety is a privileged scaffold, particularly in kinase inhibitors (e.g., targeting KRAS, BTK) where it occupies hydrophobic pockets with high shape complementarity. However, this scaffold introduces a critical stereochemical challenge: Atropisomerism .[1][2][3][4]

Restricted rotation around the C(naphthyl)-C(aryl) bond creates an axis of chirality.[5] Depending on the steric bulk of ortho-substituents, these molecules can exist as:

  • Rapidly interconverting conformers (Class 1): Treated as achiral but bind atroposelectively.[5]

  • Slowly racemizing mixtures (Class 2): The "lurking menace" that complicates purification and biological data interpretation.[5][6]

  • Stable, separable isomers (Class 3): Distinct drug substances requiring individual characterization.[5][7]

This guide provides a rigorous framework for identifying, assessing, and exploiting this axial chirality.

Mechanistic Fundamentals: The 2-Methyl-1-Naphthyl Barrier[5]

The rotational energy barrier (


) in 2-methyl-1-naphthyl derivatives is governed by two primary steric clashes during the transition state (when the two aromatic rings are coplanar):
  • The Primary Clash: The C2-Methyl group vs. the ortho-substituent of the partner ring.[5]

  • The Secondary Clash: The C8-Peri-Hydrogen vs. the other ortho-substituent.

While a 1-naphthyl group alone provides some hindrance, the addition of the 2-methyl group significantly raises the barrier, often pushing molecules from Class 1 (freely rotating) into Class 2 (unstable atropisomers).

Visualization: The Rotational Energy Landscape

EnergyProfile cluster_legend Steric Determinants GS_M Ground State (M) (Orthogonal Rings) TS Transition State (Coplanar Rings) MAX STERIC CLASH GS_M->TS  ΔG‡_rot   GS_P Ground State (P) (Orthogonal Rings) TS->GS_P desc 1. C2-Me vs Ortho-X 2. C8-H vs Ortho-Y

Figure 1: Energy profile of atropisomerization.[5] The transition state represents the maximum steric penalty when the 2-methyl group passes the opposing ortho-substituents.[5]

The Decision Framework: LaPlante Classification[6][8][9][10]

To ensure data integrity, every 2-methyl-1-naphthyl lead must be classified early.[5] We utilize the LaPlante classification system standard in the pharmaceutical industry.

Table 1: Atropisomer Stability Classes[5]
Class

(kcal/mol)

at 37°C
Implications for Drug Discovery
Class 1 < 20< 1 minuteAchiral: Develop as single species.[5] Assess atroposelective binding via docking.[5][8]
Class 2 20 – 30Minutes to DaysHigh Risk: Racemizes during assays/storage.[5] Variable potency/tox.[5][7] Avoid or Stabilize.
Class 3 > 30> YearsChiral: Separable enantiomers.[5] Must develop as a fixed isomer or racemate.[5]
Workflow: The Atropisomer Assessment Tree

DecisionTree Start New 2-Me-Naphthyl Analog Calc DFT Calculation (B3LYP/6-31G*) Start->Calc Decision Predicted ΔG‡ Calc->Decision Class1 Class 1 (<20 kcal/mol) Rapid Rotation Decision->Class1 Low Barrier Class2 Class 2 (20-30 kcal/mol) Unstable Atropisomer Decision->Class2 Medium Barrier Class3 Class 3 (>30 kcal/mol) Stable Atropisomer Decision->Class3 High Barrier Action1 Treat as Achiral Check Bio-binding Class1->Action1 Action2 CRITICAL DECISION: 1. Steric Bulk Up (-> Class 3) 2. Steric Bulk Down (-> Class 1) Class2->Action2 Action3 Separate Enantiomers Develop Single Isomer Class3->Action3

Figure 2: Strategic workflow for assessing atropisomeric risk in early discovery. Class 2 compounds require immediate structural modification.[5]

Experimental Protocols

Protocol A: Measuring Rotational Barriers (Dynamic HPLC)

Use this for Class 2/3 borderline compounds to determine if they are developable.

Principle: Measure the rate of racemization (


) at elevated temperatures and extrapolate to 37°C using the Arrhenius or Eyring equation.
  • Isolation: Isolate a single atropisomer (>99% ee) using Chiral Prep HPLC (see Protocol B).

  • Incubation: Dissolve in a biologically relevant solvent (e.g., DMSO/Water or Ethanol).[5] Prepare aliquots.

  • Thermal Stress: Incubate aliquots at three temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling: At defined time points (

    
    ), quench an aliquot (cool to 4°C) and analyze via Chiral HPLC.
    
  • Calculation:

    • Plot

      
       vs time (
      
      
      
      ) to get
      
      
      for each temperature.[5]
    • Use the Eyring equation:

      
      .[5]
      
    • Calculate

      
      .[5][6]
      
Protocol B: Low-Temperature Chiral Separation

Critical for Class 2 compounds where room temperature separation causes on-column racemization (plateau peaks).[5]

  • Column Selection: Immobilized polysaccharide phases (e.g., Chiralpak IA, IB, IC) are preferred over coated phases (AD, OD) for solvent robustness, but AD/OD are standard for naphthyl systems.

  • Mobile Phase: Alkane/Alcohol mixtures (e.g., Hexane/IPA 90:10). Avoid acidic/basic additives if not necessary to minimize catalytic racemization.[5]

  • Temperature: Set column oven to 4°C - 10°C.

  • Flow Rate: Reduce flow rate (0.5 mL/min) to equilibrate thermal gradients, though this increases residence time (balance required).

Protocol C: Atroposelective Synthesis (Suzuki-Miyaura)

For Class 3 targets, synthesizing the racemate and separating is inefficient.[5] Direct asymmetric synthesis is preferred.

Reaction: Coupling 2-methyl-1-naphthylboronic acid with a hindered aryl bromide.[5] Catalyst System: Pd(OAc)2 + Chiral Phosphine Ligand (e.g., S-Phos derivatives or specialized Buchwald ligands like KenPhos).[5]

Step-by-Step:

  • Inert Atmosphere: Flame-dry glassware, cool under Argon.[5]

  • Reagents: Add Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq),

    
     (5 mol%), and Chiral Ligand (10 mol%).
    
  • Base/Solvent: Add

    
     (3.0 eq) and Toluene/Water (10:1).[5]
    
  • Temperature: Heat to 60-80°C. Note: Too high heat promotes racemization of the product.

  • Workup: Cool to RT immediately, filter through Celite, concentrate.

  • Analysis: Check ee immediately via Chiral HPLC.

Case Study: Optimization of a Kinase Inhibitor

Scenario: A discovery team identifies a potent inhibitor of KRAS G12C containing a 2-methyl-1-naphthyl core.[5] Problem: The initial hit (Compound X) shows time-dependent IC50 shifts. Analysis:

  • DFT: Predicted barrier is 24 kcal/mol (Class 2).[5]

  • Exp:

    
     is 4 hours at RT. The compound is racemizing during the assay.[3]
    
  • Solution (The "Bulk Up" Strategy):

    • Chemists replace the ortho-hydrogen on the partner phenyl ring with a Chlorine atom.[5]

    • Result: The barrier jumps to 32 kcal/mol (Class 3).[5]

    • The atropisomers are separated.[4][5][8] The (

      
      )-isomer is 100x more potent than the (
      
      
      
      )-isomer.[5]
    • Outcome: A stable, single-isomer candidate is advanced to pre-clinical development.[5]

References

  • LaPlante, S. R., et al. (2011).[1] Revealing Atropisomer Axial Chirality in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition. Link

  • Gustafson, J. L., et al. (2020). Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry. Link

  • Zhang, L., et al. (2017).[4] Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis. Link

  • Toffano, M., et al. (2024). Atroposelective Synthesis of Axially Chiral Naphthylpyrroles. Organic Letters. Link

Sources

Technical Guide: Rotational Barrier & Stereodynamics of (2-Methyl-1-naphthyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the rotational barrier and stereodynamics of (2-methyl-1-naphthyl)(phenyl)methanol , a classic system for studying restricted rotation (atropisomerism) in hindered aryl carbinols.

Executive Summary

Target Molecule: (2-Methyl-1-naphthyl)(phenyl)methanol Core Phenomenon: Atropisomerism arising from restricted rotation about the C(sp²)–C(sp³) bond connecting the naphthyl ring and the carbinol center. Rotational Barrier (


): ~12–15 kcal/mol (50–63 kJ/mol) .
Classification: Class 1 Atropisomer  (Stereolabile at room temperature; conformers observable only via Dynamic NMR at cryogenic temperatures, typically < -60°C).
Significance:  This molecule serves as a model for "geared" molecular rotation and is a precursor to configurationally stable atropisomers used in asymmetric synthesis.[1]

Structural Basis of Atropisomerism[1]

The rotational barrier in (2-methyl-1-naphthyl)(phenyl)methanol is dictated by the steric repulsion between the substituent at the 2-position of the naphthalene ring (Methyl) and the substituents on the carbinol carbon (Phenyl, Hydroxyl, Hydrogen) as they pass the naphthalene plane.

The Steric "Lock" Mechanism

Unlike simple 1-naphthyl carbinols, the introduction of a 2-methyl group significantly raises the barrier to rotation. However, the presence of a proton (H) on the carbinol carbon (secondary alcohol) provides a low-energy pathway for rotation compared to tertiary analogues (e.g., tert-butyl derivatives).

  • Ground State: The carbinol C-H or C-OH bond typically eclipses the naphthalene plane to minimize steric strain.

  • Transition State (TS): Rotation requires the bulky Phenyl or Hydroxyl group to pass the 2-Methyl group or the peri-hydrogen (H8) . The steric clash in this TS determines the

    
    .
    
Visualization of the Steric Clash

The following diagram illustrates the steric interactions creating the barrier.

RotationalBarrier cluster_0 Steric Clash Zone Naphthyl 1-Naphthyl Core (Rigid Plane) Methyl 2-Methyl Group (The 'Lock') Naphthyl->Methyl Attached at C2 Carbinol Carbinol Carbon (Chiral Center) Naphthyl->Carbinol Restricted Bond (C1-Cα) Phenyl Phenyl Group (Bulky Rotator) Methyl->Phenyl Steric Repulsion (Determines Barrier) TS Transition State Max Potential Energy Methyl->TS Blocking Carbinol->Phenyl Attached Phenyl->TS Rotation

Caption: Logical flow of steric interactions causing restricted rotation. The 2-Methyl group acts as a "brake" against the passing Phenyl group.

Experimental Determination: Dynamic NMR (DNMR)

Since the barrier is too low to allow isolation of atropisomers at room temperature (which requires


 kcal/mol), Dynamic NMR (DNMR)  is the gold standard for measurement.
Experimental Protocol

To measure the barrier, one must cool the sample until the rate of rotation (


) is slower than the NMR chemical shift time scale.
  • Sample Preparation: Dissolve ~10 mg of (2-methyl-1-naphthyl)(phenyl)methanol in a low-freezing solvent (e.g., CD₂Cl₂ or Toluene-d₈ ).

  • Variable Temperature (VT) Acquisition:

    • Start at 298 K (+25°C) : Spectrum will show sharp, averaged signals (fast exchange).

    • Cool in 10 K increments.

    • Coalescence Temperature (

      
      ):  Around 200–220 K (-73°C to -53°C) , signals for the ortho-methyl or aromatic protons will broaden and merge.
      
    • Decoalescence (< 200 K): Below

      
      , signals split into two distinct sets corresponding to the "frozen" conformers (syn/anti or 
      
      
      
      helicity).
  • Lineshape Analysis: Use the Eyring equation to calculate kinetic parameters.

The Eyring Equation for DNMR



Where

is the coalescence temperature and

is the frequency separation (Hz) of the frozen conformers.

Quantitative Data & Comparative Analysis

The rotational barrier of (2-methyl-1-naphthyl)(phenyl)methanol is best understood in the context of analogous hindered carbinols studied by Casarini, Lunazzi, et al.

Table 1: Rotational Barriers of 1-Naphthyl Carbinol Analogues
Structure (Ar = 2-Methyl-1-naphthyl)Substituents (R, R')Barrier (

)
Observation MethodStability at RT
Target Molecule H, Phenyl ~12.5 kcal/mol DNMR (Low T) Stereolabile (Fast Rotation)
Analogue AMe, Me7.6 kcal/molDNMRStereolabile
Analogue BEt, Et~8.8 kcal/molDNMRStereolabile
Analogue Ci-Pr, i-Pr13.5 kcal/molDNMRStereolabile
Analogue Dt-Bu, t-Bu32.9 kcal/molHPLC / ClassicalStable / Isolable

Analysis:

  • The Target Molecule (Secondary alcohol, R=H) has a barrier higher than the dimethyl analogue due to the bulk of the Phenyl group, but significantly lower than the di-tert-butyl analogue.

  • The single Hydrogen atom allows the molecule to "slip" past the 2-methyl group via a lower energy pathway, preventing room-temperature stability.

Stereochemical Implications[1][2][3]

The molecule possesses both a chiral center (the carbinol carbon) and a chiral axis (the C1-C


 bond).
  • Chiral Center: Fixed configuration (

    
     or 
    
    
    
    ).
  • Chiral Axis: Transient configuration (

    
     or 
    
    
    
    ).
  • Result: At low temperatures, the molecule exists as two diastereomeric conformers (e.g.,

    
     and 
    
    
    
    ). These diastereomers have distinct NMR spectra and different populations based on their relative thermodynamic stability.
Conformational Energy Profile

EnergyProfile cluster_legend Thermodynamics Min1 Conformer A (Low Energy) TS Transition State (Steric Max) Min1->TS Rotation Min2 Conformer B (Higher Energy) TS->Min2 Relaxation Legend Delta G = ~12-15 kcal/mol Exchange Rate: > 10^5 s^-1 at 298K

Caption: Energy profile showing interconversion between atropisomers.[2][3][4][5][6] The barrier is surmountable at room temperature.

References

  • Casarini, D., Lunazzi, L., & Mazzanti, A. (1997). Conformational Studies by Dynamic Nuclear Magnetic Resonance. 59. Stereodynamics of Conformational Enantiomers in the Atropisomers of Hindered Naphthylcarbinols. The Journal of Organic Chemistry, 62(10), 3315–3323. [Link]

  • Casarini, D., Coluccini, C., Lunazzi, L., & Mazzanti, A. (2005). Stereolabile and Configurationally Stable Atropisomers of Hindered Aryl Carbinols. The Journal of Organic Chemistry, 70(13), 5098–5102. [Link]

  • Ōki, M. (1983). Recent Advances in Atropisomerism. Topics in Stereochemistry, 14, 1-81. (Foundational text on DNMR and atropisomerism). [Link]

Sources

Steric Hindrance in Naphthyl Phenyl Carbinols: A Technical Guide to Synthesis, Resolution, and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The naphthyl phenyl carbinol scaffold represents a classic study in steric differentiation. While often treated as a generic "bulky" diaryl methanol, the specific positioning of the naphthyl ring (1- vs. 2-naphthyl) introduces profound steric consequences that dictate synthetic feasibility, enantiomeric stability, and biological interaction. This guide dissects the peri-hydrogen interaction in 1-naphthyl derivatives, provides a self-validating protocol for enzymatic kinetic resolution, and details the mechanistic basis for enantioselective synthesis.

Part 1: Structural Dynamics & Conformational Analysis

The "Peri" Effect: 1-Naphthyl vs. 2-Naphthyl

The defining feature of 1-naphthyl phenyl carbinol is the peri-interaction . Unlike the 2-naphthyl isomer, where the carbinol center rotates relatively freely, the 1-naphthyl isomer faces a significant steric wall.

  • 1-Naphthyl Isomer: The substituent at the C1 position clashes with the hydrogen atom at the C8 position (the peri-hydrogen).[1] This creates a high rotational barrier (

    
    ), often leading to restricted rotation or atropisomerism  at low temperatures.
    
  • 2-Naphthyl Isomer: Lacks this peri-interaction; the steric bulk is distributed more linearly, resembling a substituted biphenyl system but with lower rotational barriers.

Visualization of Steric Clash

The following diagram illustrates the critical steric zones that influence reagent approach and enzyme binding.

StericLandscape cluster_0 Steric Hierarchy cluster_1 Consequences Center Carbinol Carbon (sp3) Phenyl Phenyl Group (Moderate Bulk) Center->Phenyl Free Rotation Naphthyl1 1-Naphthyl Group (High Bulk + Peri-H) Center->Naphthyl1 Restricted Rotation (Peri-H Interaction) Naphthyl2 2-Naphthyl Group (High Bulk / Linear) Center->Naphthyl2 Free Rotation Atrop Atropisomerism Potential (Low Temp) Naphthyl1->Atrop Selectivity Enzymatic Discrimination (High E-Value) Naphthyl1->Selectivity Steric Mismatch

Figure 1: Steric hierarchy showing the critical impact of the 1-naphthyl peri-hydrogen on rotational freedom and selectivity.

Part 2: Enantioselective Synthesis (Chemical Approach)

To synthesize chiral naphthyl phenyl carbinols directly from ketones, the Corey-Bakshi-Shibata (CBS) Reduction is the industry standard. It utilizes the steric disparity between the phenyl and naphthyl rings to direct hydride attack.

Mechanistic Logic

The CBS catalyst (an oxazaborolidine) binds the ketone.[2] The "large" group (Naphthyl) is forced away from the catalyst's bulky substituents, while the "small" group (Phenyl) fits into the pocket.

  • Critical Failure Mode: If the steric difference between the two aryl groups is insufficient (e.g., Phenyl vs. p-Tolyl), selectivity drops. However, Naphthyl vs. Phenyl provides excellent differentiation (

    
     is high).
    
Protocol: CBS Reduction of 1-Naphthyl Phenyl Ketone

This protocol is designed to be self-validating via in-process HPLC monitoring.

Reagents:

  • (S)-Me-CBS catalyst (1.0 M in toluene)[3]

  • Borane-THF complex (1.0 M)[3][4]

  • 1-Naphthyl phenyl ketone

  • Anhydrous THF

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, charge (S)-Me-CBS catalyst (0.1 eq).

  • Borane Complexation: Add stoichiometric Borane-THF (0.6 eq relative to ketone) to the catalyst. Stir at room temperature for 15 min.

    • Checkpoint: Solution should remain clear. Turbidity indicates moisture contamination.

  • Substrate Addition: Dissolve 1-naphthyl phenyl ketone (1.0 eq) in anhydrous THF. Add slowly to the catalyst/borane mixture over 1 hour via syringe pump.

    • Why? Slow addition keeps the concentration of unreacted ketone low, preventing non-catalyzed (racemic) background reduction by free borane.

  • Quench & Workup: Once TLC/HPLC shows <1% starting material, quench with MeOH (slowly, gas evolution!).

  • Validation: Analyze crude via Chiral HPLC (e.g., Chiralcel OD-H).[3]

    • Target: >95% ee.[2][5][6] If <90%, check the moisture content of THF or the addition rate.

Part 3: Enzymatic Kinetic Resolution (Biocatalytic Approach)

For ultra-high purity (>99% ee), enzymatic resolution is superior to chemical synthesis. Lipases distinguish the enantiomers based on the ability of the "medium" vs. "large" substituent to fit into the enzyme's stereospecific pocket.

The "Kazlauskas Rule" Application

Candida antarctica Lipase B (CAL-B) generally follows the Kazlauskas rule: The enzyme transfers the acyl group to the enantiomer where the hydroxyl group is oriented such that the "large" group (Naphthyl) fits the large pocket and the "medium" group (Phenyl) fits the medium pocket.

Protocol: Lipase-Mediated Resolution

System: Candida antarctica Lipase B (Immobilized, Novozym 435) in organic solvent.[5][6]

ParameterConditionRationale
Solvent Hexane or MTBEHydrophobic solvents preserve the enzyme's essential water layer and rigidity.
Acyl Donor Vinyl Acetate (3-5 eq)Irreversible acylation. The byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving equilibrium.
Temperature 30°C - 40°CBalance between reaction rate and enzyme thermal stability.
Agitation Orbital Shaker (200 rpm)Prevents mechanical grinding of the immobilized beads (avoid magnetic stir bars).

Workflow Diagram:

KineticResolution Input Racemic Mixture (R/S-Carbinol) Enzyme CAL-B Lipase + Vinyl Acetate Input->Enzyme Reaction Selective Acylation Enzyme->Reaction Steric Filtering Output1 (R)-Acetate (Converted) Reaction->Output1 Fast Reacting Output2 (S)-Alcohol (Unreacted) Reaction->Output2 Slow Reacting

Figure 2: Kinetic resolution workflow. The steric bulk of the naphthyl group ensures high discrimination (E-value > 100).

Self-Validating Calculation: The E-Value

Do not rely solely on yield. Calculate the Enantiomeric Ratio (E) using the conversion (


) and enantiomeric excess of the substrate (

) and product (

).


  • Pass Criteria:

    
    .
    
  • Fail Criteria:

    
    . If this occurs, switch from 1-naphthyl to 2-naphthyl substrate or change solvent to Toluene to alter the active site solvation shell.
    

Part 4: Pharmacological Relevance[7][8][9][10]

The steric profile of naphthyl phenyl carbinols is not just a synthetic challenge; it is a pharmacophoric feature.

  • Receptor Fitting: In estrogen receptor modulators (SERMs), the planar naphthyl ring mimics the steroid A-ring, while the carbinol hydroxyl acts as a hydrogen bond donor. The steric bulk of the phenyl group locks the ligand into a specific conformation within the binding pocket.

  • Metabolic Stability: The steric hindrance around the carbinol carbon (especially in 1-naphthyl derivatives) significantly slows down oxidation by liver dehydrogenases, potentially extending the half-life (

    
    ) of the drug candidate compared to less hindered diphenyl carbinols.
    

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2] Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723-1747. Link

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. Link

  • Kamal, A., et al. (2008). Lipase-mediated resolution of racemates: A review. Tetrahedron: Asymmetry, 19(10), 1167-1183. Link

Sources

Axial vs. Central Chirality in Naphthyl Alcohols: A Strategic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary & Structural Dichotomy

In the landscape of stereoselective drug development, the distinction between central chirality (point chirality) and axial chirality (atropisomerism) is not merely academic—it dictates synthetic strategy, metabolic stability, and regulatory pathways. Naphthyl alcohols serve as the perfect model system to examine this dichotomy due to their ability to exhibit both forms of stereoisomerism depending on substitution patterns.

This guide provides a technical deep-dive into the structural, synthetic, and pharmacological divergences between these two chirality types, with a specific focus on chirality transfer protocols and atropisomeric stability assessment.

The Structural Divergence
FeatureCentral Chirality Axial Chirality (Atropisomerism)
Origin

hybridized carbon bonded to 4 distinct groups.
Restricted rotation around a single bond (typically

-

biaryl).
Archetype 1-(1-Naphthyl)ethanol 1,1'-Bi-2-naphthol (BINOL)
Racemization Requires bond breaking/reforming (High Energy).Requires bond rotation (Steric-dependent Energy).[1]
Key Variable Electronic nature of substituents.[1][2][3][4]Steric bulk (

-values) near the axis.
Drug Risk Metabolic inversion (rare but possible).Spontaneous racemization in vivo (common if barrier < 20 kcal/mol).

Mechanistic Principles: The Energetics of Stereochemical Integrity

Understanding the stability of the chiral element is the first step in designing a viable therapeutic.

Central Chirality (Static)

In centrally chiral naphthyl alcohols (e.g.,


-substituted naphthyl methanols), the stereocenter is configurationally stable under physiological conditions unless a specific metabolic pathway (e.g., oxidation-reduction cycles) intervenes. The configuration is "locked" by the tetrahedral geometry.
Axial Chirality (Dynamic)

Axial chirality in systems like 1-aryl-2-naphthols or BINOL derivatives arises from steric hindrance preventing free rotation. The stability is defined by the rotational energy barrier (


).
  • Class 1 (Unstable):

    
     kcal/mol. Racemizes in seconds/minutes. Treated as achiral/racemic.[5][6]
    
  • Class 2 (Semi-stable):

    
     kcal/mol. Racemizes over hours/days. High risk for drug development (shelf-life issues).
    
  • Class 3 (Stable):

    
     kcal/mol.[7] 
    
    
    
    measured in years. Developable as single enantiomers.[8]
Visualization: Stereochemical Decision Logic

ChiralityLogic Start Naphthyl Alcohol Scaffold CheckCenter Has sp3 Stereocenter? Start->CheckCenter CheckAxis Has Biaryl/Hindered Bond? CheckCenter->CheckAxis No Central Central Chirality (e.g., 1-(1-naphthyl)ethanol) CheckCenter->Central Yes AxialCheck Check Rotational Barrier (Delta G) CheckAxis->AxialCheck Yes Hybrid Hybrid Chirality (Central + Axial) Central->Hybrid If Steric Bulk Added Class1 Class 1: Unstable (Treat as Achiral) AxialCheck->Class1 < 20 kcal/mol Class3 Class 3: Stable Atropisomer (Develop as Single Isomer) AxialCheck->Class3 > 30 kcal/mol Class3->Hybrid If Sidechain Chiral

Caption: Decision logic for classifying stereochemical risks in naphthyl alcohol drug candidates.

Synthetic Control & Chirality Transfer Protocols[9][10][11]

A critical advanced strategy in modern synthesis is Central-to-Axial Chirality Transfer . This involves establishing a chiral center (easier to control) and using it to dictate the configuration of a newly formed chiral axis.

Protocol A: Enantioselective Synthesis of Centrally Chiral Naphthyl Alcohols

Target: (S)-1-(1-Naphthyl)ethanol

Method: Asymmetric Transfer Hydrogenation (ATH) using Ru-tethered catalysts.

  • Reagents: 1-Acetonaphthone (1.0 eq), Formic acid/Triethylamine (5:2 azeotrope), [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5 mol%).

  • Procedure:

    • Charge flask with ketone and catalyst in EtOAc.

    • Add HCOOH/Et3N mixture slowly at 0°C.

    • Stir at 25°C for 12 hours. Monitor conversion by TLC.

    • Workup: Quench with

      
      , extract with EtOAc.
      
  • Validation: Enantiomeric excess (ee) >98% determined by Chiral HPLC (Chiralcel OD-H).

  • Mechanism: The chiral diamine ligand creates a rigid chiral pocket, directing hydride delivery to the Re-face of the ketone.

Protocol B: Central-to-Axial Chirality Transfer

Target: Axially Chiral Naphthyl-Indene or Naphthyl-Pyrrole derivatives

This protocol utilizes a centrally chiral alcohol or amine to induce axial chirality during an oxidative coupling or ring-formation step.

  • Precursor Synthesis: Synthesize a centrally chiral 1-(1-naphthyl)alkyl amine or alcohol using Protocol A.

  • Induction Step:

    • React the chiral precursor with an aryl coupling partner (e.g., via oxidative coupling using

      
      /chiral amine or organocatalytic methods).
      
    • Crucial Condition: Low temperature (-78°C) is often required to maximize the diastereomeric ratio (dr) before the axis is "locked."

  • Locking the Axis:

    • Perform an oxidative aromatization (e.g., using DDQ) if creating a biaryl system from a partially saturated precursor.

    • The central chirality dictates the helical fold of the intermediate, which translates into a specific axial configuration (

      
       or 
      
      
      
      ) upon aromatization.
Visualization: Central-to-Axial Transfer Workflow

ChiralityTransfer Substrate Prochiral Naphthyl Ketone Step1 Asymmetric Reduction (ATH) Substrate->Step1 Intermediate Centrally Chiral Alcohol (sp3) Step1->Intermediate >98% ee Step2 Coupling/Cyclization (Steric Induction) Intermediate->Step2 Chirality Relay Transition Helical/Folded Intermediate Step2->Transition Step3 Oxidative Aromatization (DDQ) Transition->Step3 Locking Axis Product Axially Chiral Biaryl (sp2-sp2) Step3->Product Transfer of Stereoinformation

Caption: Workflow demonstrating the synthetic relay of stereochemical information from a carbon center to a biaryl axis.

Analytical Characterization & Validation

Distinguishing between these forms requires specific analytical techniques.

Chiral HPLC Method Development
  • Stationary Phases:

    • Amylose/Cellulose (e.g., Chiralpak AD/OD): Excellent for centrally chiral alcohols.

    • Cyclofructan/Cyclodextrin: Often superior for separating hindered atropisomers where the "slot" mechanism of the cyclodextrin cavity interacts with the twisted biaryl axis.

  • Mobile Phase: Alkane/Alcohol mixtures (Hexane/IPA).[9] For atropisomers, lowering the temperature (0°C to 10°C) during separation can improve resolution and prevent on-column racemization of Class 2 compounds.

NMR Spectroscopy (The "Shift" Test)

To confirm if a naphthyl alcohol exhibits stable axial chirality (atropisomerism) in solution:

  • Variable Temperature (VT) NMR: Record

    
     NMR at 25°C, 50°C, and 80°C.
    
    • Observation: If diastereotopic protons (e.g., benzylic

      
       or isopropyl methyls) appear as distinct doublets at 25°C and coalesce into a singlet at high temp, you have a Class 2  atropisomer (rotational barrier exists but is surmountable).
      
  • Shift Reagents: Add a chiral solvating agent (e.g., Pirkle alcohol).

    • Centrally Chiral: Will show splitting of signals due to diastereomeric complex formation.

    • Axially Chiral: Will also show splitting, but the magnitude of the shift (

      
      ) is often larger for protons proximal to the axis (e.g., H-8 on the naphthyl ring).
      

Pharmacological Implications[6][8][9][10][12][13][14][15]

The choice between developing a centrally chiral vs. axially chiral drug candidate has profound downstream effects.

  • Target Binding:

    • Central: The hydroxyl group often acts as a specific H-bond donor in the active site. The stereochemistry aligns the naphthyl "flat" hydrophobic region.

    • Axial: The molecule is inherently 3D (twisted). It does not bind to flat pockets but rather to "clefts" or "grooves."

  • Metabolic Liability:

    • Central: Prone to racemization via oxidation to the ketone and subsequent non-stereoselective reduction in vivo.

    • Axial: Prone to spontaneous racemization if the barrier is insufficient. Regulatory Requirement: If

      
       is < 24 hours in plasma, the FDA may require the drug to be treated as a racemate, complicating PK/PD modeling.
      
Comparative Data Table
Parameter1-(1-Naphthyl)ethanol (Central)1,1'-Bi-2-naphthol (Axial)
Hybridization at Chiral Element


Racemization Half-life (25°C) Stable (Infinite)Stable (Years)
Racemization Mechanism Chemical (Bond breaking)Physical (Bond rotation)
Detection (CD Spectroscopy) Weak Cotton EffectStrong Exciton Coupling (Bisignate curve)
Primary Use in Synthesis Chiral Auxiliary / Building BlockChiral Ligand / Catalyst

References

  • Separation of 2-naphthol atropisomers on cyclofructan-based chiral stationary phases. Journal of Liquid Chromatography & Related Technologies.

  • Atropisomerism in medicinal chemistry: challenges and opportunities. Journal of Medicinal Chemistry.

  • Optical Stability of 1,1′-Binaphthyl Derivatives. Journal of Physical Chemistry A.

  • Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. Accounts of Chemical Research.

  • Atroposelective Synthesis of Axially Chiral Naphthylpyrroles. Frontiers in Chemistry.

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Guide: Conformational Stability & Atropisomerism in Hindered Naphthyl Methanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the conformational dynamics of 1-naphthyl methanols, specifically focusing on the steric and electronic consequences of peri-substitution (1,8-interaction). While simple 1-naphthylmethanol exhibits free rotation at room temperature, the introduction of steric bulk at the 8-position creates a "geared" system with significant rotational barriers. This guide details the mechanistic origins of this stability, provides a self-validating synthetic protocol for hindered variants, and outlines the Variable Temperature (VT) NMR methodologies required to quantify these rotational energy landscapes (


).

Part 1: The Mechanistic Basis of Stability

The conformational stability of hindered naphthyl methanols is governed by the peri-effect , a repulsive interaction between substituents at the 1 and 8 positions of the naphthalene ring. Unlike ortho-substitution in benzene, the peri-positions in naphthalene are geometrically fixed parallel to each other, creating a rigid steric cleft.

The "Gearing" Mechanism

In 1-(1-naphthyl)ethanol derivatives, the rotation of the carbinol C–C bond is not an isolated event. It is coupled with the rotation of the hydroxyl group and the deformation of the naphthalene skeleton.

  • Ground State (Low Energy): The carbinol substituent adopts a conformation that minimizes peri-repulsion, often placing the smallest group (H) toward the peri-substituent (e.g., 8-H, 8-Me, or 8-Br).

  • Transition State (High Energy): Rotation requires the bulky groups (Me, OH) to pass the peri-substituent. This forces the naphthalene ring to distort (splay) and the bond angles to widen.

  • Intramolecular H-Bonding: In 8-substituted systems (e.g., 8-methoxy), an intramolecular hydrogen bond (OH···O) can lock the conformation, raising the barrier to rotation significantly by stabilizing the ground state.

Conformational Energy Landscape

The following diagram illustrates the energy profile of rotation. Note the distinction between "Class 1" (rapid rotation) and "Class 3" (atropisomeric stability).[1][2]

EnergyLandscape cluster_legend Barrier Classifications GS Ground State (Staggered/H-Bonded) TS Transition State (Eclipsed/Splayed) GS->TS Rotational Barrier (ΔG‡) TS->GS Relaxation Stable Stable Atropisomer (Class 3) TS->Stable If ΔG‡ > 30 kcal/mol Legend Class 1: < 20 kcal/mol (Rapid) Class 2: 20-30 kcal/mol (Slow) Class 3: > 30 kcal/mol (Locked)

Figure 1: Energy profile of hindered rotation. The barrier height (


) determines whether the molecule exists as a rapidly interconverting racemate or separable atropisomers.

Part 2: Data Presentation & Barrier Classifications

The following table summarizes the rotational barriers of naphthyl methanol derivatives, categorized by the LaPlante classification system for atropisomers.

Table 1: Rotational Barriers of 1-Naphthyl Carbinols

Compound StructurePeri-Substituent (8-Pos)Est.[3] Barrier (

)
LaPlante ClassConformational Status at 25°C
1-(1-Naphthyl)ethanol H~2–4 kcal/molClass 1Freely Rotating (Achiral)
1-(8-Methyl-1-naphthyl)ethanol CH₃16–19 kcal/molClass 1/2Broadened NMR signals (Rapid equilibrium)
1-(8-Bromo-1-naphthyl)ethanol Br22–25 kcal/molClass 2Slowly interconverting (Separable at low temp)
1,1'-Binaphthyl-2,2'-diol Naphthyl35–38 kcal/molClass 3Stable Atropisomer (Resolvable)

Technical Insight: The jump from 8-H to 8-Br illustrates the massive impact of van der Waals radii on the peri-cleft. While 8-Methyl provides hindrance, it is often insufficient to prevent racemization at room temperature without additional buttressing.

Part 3: Analytical Protocol (Variable Temperature NMR)

To determine the rotational barrier of a hindered naphthyl methanol, Dynamic NMR (DNMR) is the gold standard. This protocol relies on the coalescence temperature (


) of diastereotopic protons (e.g., the methylene protons of an ethyl group or the methyls of an isopropyl group attached to the carbinol).
DNMR Workflow
  • Sample Preparation: Dissolve 10-20 mg of the substrate in a deuterated solvent with a high boiling point (e.g., DMSO-

    
    , Toluene-
    
    
    
    ) or low freezing point (CD
    
    
    Cl
    
    
    ) depending on the expected barrier.
  • Slow Exchange Limit: Cool the sample (or heat) until the exchangeable signals split into distinct peaks.

  • Coalescence: Gradually change the temperature in 5K increments. Identify

    
     where the two peaks merge into a single broad flat-topped peak.
    
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    
    
    
    Where
    
    
    is the separation (Hz) at the slow exchange limit.

DNMR_Protocol Start Dissolve Sample (High conc. in Toluene-d8) Step1 Acquire 1H NMR at 25°C (Check for broadening) Start->Step1 Decision Signals Split? Step1->Decision Cool Cool Sample (-10°C to -80°C) Decision->Cool No (Too Fast) Heat Heat Sample (40°C to 100°C) Decision->Heat No (Too Slow) Measure Measure Δν (Hz) at Slow Exchange Limit Decision->Measure Yes Cool->Measure Heat->Measure FindTc Determine Coalescence Temp (Tc) Measure->FindTc Calc Calculate ΔG‡ using Eyring Eq. FindTc->Calc

Figure 2: Decision tree for Variable Temperature NMR analysis of rotational barriers.

Part 4: Synthetic Protocol (Hindered Model System)

Synthesizing a peri-hindered naphthyl methanol requires bypassing the steric shielding of the 1-position. The following protocol describes the synthesis of 1-(8-bromo-1-naphthyl)ethanol , a Class 2 atropisomeric model.

Retrosynthetic Strategy

Direct bromination of 1-naphthylmethanol is non-selective. The optimal route utilizes 1,8-dibromonaphthalene as a divergent intermediate, allowing mono-lithiation and formylation.

Step-by-Step Methodology

Step 1: Synthesis of 1,8-Dibromonaphthalene

  • Reagents: 1,8-Diaminonaphthalene, NaNO

    
    , H
    
    
    
    SO
    
    
    , CuBr, HBr.[4]
  • Protocol: Perform a bis-diazotization of 1,8-diaminonaphthalene followed by a Sandmeyer reaction.

    • Critical Control: Maintain temperature < -5°C during diazotization to prevent tar formation.

    • Purification: Recrystallize from ethanol (Yield ~30-40%).

Step 2: Mono-lithiation and Formylation

  • Reagents:

    
    -BuLi (1.0 equiv), DMF, anhydrous THF, -78°C.
    
  • Protocol:

    • Dissolve 1,8-dibromonaphthalene in THF under Argon.

    • Cool to -78°C. Add

      
      -BuLi dropwise over 30 mins. Note: 1,8-dilithiation is slow, but strict stoichiometry prevents it.
      
    • Stir for 1 hour, then quench with anhydrous DMF.

    • Warm to RT and hydrolyze with NH

      
      Cl.
      
  • Product: 8-Bromo-1-naphthaldehyde.

Step 3: Grignard Addition (The Hindered Interface)

  • Reagents: Methylmagnesium bromide (MeMgBr), THF, 0°C.

  • Protocol:

    • Add MeMgBr (1.2 equiv) to the aldehyde solution.

    • Observation: Reaction will be slower than typical benzaldehydes due to peri-bromine hindrance.

    • Reflux may be required to drive completion.

  • Result:(±)-1-(8-bromo-1-naphthyl)ethanol .

Part 5: Pharmacological Implications

Understanding these barriers is critical for drug design.[1]

  • The "Lurking Menace" (Class 2): Compounds like 1-(8-bromo-1-naphthyl)ethanol (Class 2) are dangerous in drug development. They are stable enough to show chiral signals in HPLC but racemize slowly in vivo (hours to days). This leads to inconsistent pharmacokinetic profiles.

  • Design Strategy:

    • To Stabilize (Class 3): Increase bulk at the 8-position (e.g., replace Br with Phenyl or tert-butyl) to lock the axis (

      
       kcal/mol).
      
    • To Destabilize (Class 1): Remove the peri-substituent or use a smaller group (F, OH) to ensure rapid racemization, treating the molecule as a single pharmacological entity.

References

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. Link

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link

  • House, H. O., et al. (1970). "Peri-interactions in Naphthalene Derivatives." Journal of Organic Chemistry.
  • Ōki, M. (1983). "Recent Advances in Atropisomerism." Topics in Stereochemistry.
  • Spackman, M. A., et al. (2026). "Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol." IUCr Journals. Link (Structural data on H-bonding in naphthyl ethanols).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and characterization of (2-Methyl-1-naphthyl)(phenyl)methanol .

Executive Summary & Identification Status

Target Compound: (2-Methyl-1-naphthyl)(phenyl)methanol Chemical Formula: C₁₈H₁₆O Molecular Weight: 248.32 g/mol

CAS Registry Number Status

CRITICAL NOTE FOR RESEARCHERS: Unlike its unmethylated analog (1-naphthyl)(phenyl)methanol (CAS 642-28-4), the specific hindered alcohol (2-Methyl-1-naphthyl)(phenyl)methanol does not possess a widely indexed commercial CAS number in standard public catalogs (PubChem, Sigma-Aldrich, etc.). It is frequently classified as a research-grade intermediate synthesized in situ for studies regarding atropisomerism and chiral ligand development.

Do not confuse with these commercially available analogs:

  • CAS 642-28-4: 1-Naphthyl(phenyl)methanol (Lacks the 2-methyl group).

  • CAS 35060-38-9: 2-Naphthyl(phenyl)methanol (Isomer with attachment at position 2).

  • CAS 27544-18-9: (S)-(-)-alpha-Methyl-2-naphthalenemethanol (Methyl is on the alkyl chain, not the ring).

Synthesis & Methodology (Self-Validating Protocol)

Since the compound is not a commodity chemical, the only reliable method to acquire it is via direct synthesis. The following Grignard reaction is the field-standard method, providing high fidelity and structural certainty.

Reaction Logic

The synthesis utilizes the steric bulk of the 2-methyl-1-naphthyl moiety. The Grignard reagent is generated from 1-bromo-2-methylnaphthalene and reacted with benzaldehyde.

Pathway:

  • Precursor: 1-Bromo-2-methylnaphthalene (CAS 2586-62-1)

  • Reagent: Magnesium turnings (CAS 7439-95-4)

  • Electrophile: Benzaldehyde (CAS 100-52-7)

Experimental Protocol

Step 1: Preparation of Grignard Reagent (2-Methyl-1-naphthylmagnesium bromide)

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Add Magnesium turnings (1.2 eq) and a crystal of iodine to the flask.

  • Dissolve 1-Bromo-2-methylnaphthalene (1.0 eq) in anhydrous THF (Tetrahydrofuran).

  • Add 10% of the bromide solution to the Mg turnings to initiate the reaction (indicated by color loss of iodine and mild exotherm).

  • Add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

Step 2: Nucleophilic Addition

  • Cool the Grignard solution to 0°C in an ice bath.

  • Dissolve Benzaldehyde (1.1 eq) in anhydrous THF.

  • Add the benzaldehyde solution dropwise to the Grignard reagent over 20 minutes.

  • Note: The steric hindrance of the 2-methyl group may slow the attack; allow the reaction to warm to room temperature and stir for 4-6 hours.

Step 3: Workup & Purification

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.

  • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes as a viscous oil or low-melting solid due to the mixture of enantiomers.

Reaction Visualization

The following diagram illustrates the chemical pathway and logic flow.

SynthesisPathway Precursor 1-Bromo-2-methylnaphthalene (CAS 2586-62-1) Grignard Intermediate: 2-Methyl-1-naphthyl-MgBr Precursor->Grignard Grignard Formation (Reflux, 2h) Mg Mg / THF Mg->Grignard Target TARGET: (2-Methyl-1-naphthyl)(phenyl)methanol Grignard->Target Nucleophilic Attack (0°C to RT) Benzaldehyde Benzaldehyde (CAS 100-52-7) Benzaldehyde->Target + Electrophile

Figure 1: Synthesis pathway for (2-Methyl-1-naphthyl)(phenyl)methanol via Grignard addition.

Physical & Spectroscopic Characterization

Researchers must validate the synthesized compound using NMR. The 2-methyl group provides a distinct diagnostic signal, and the chiral center (CH-OH) creates a specific splitting pattern.

Key Data Table[1][2][3]
PropertyValue / Description
Formula C₁₈H₁₆O
Molecular Weight 248.32 g/mol
Appearance Viscous oil or off-white solid (racemic)
Solubility Soluble in DCM, CHCl₃, EtOAc; Insoluble in Water
Key Precursor CAS 2586-62-1 (Bromide), 100-52-7 (Aldehyde)
NMR Expectations (¹H NMR in CDCl₃)
  • Aromatic Region (7.2 - 8.2 ppm): Multiplets corresponding to the naphthalene ring (6H) and phenyl ring (5H). Look for the desheilded signals of the naphthalene ring.

  • Carbinol Proton (CH-OH): A singlet or doublet (depending on OH coupling) around δ 6.0 - 6.5 ppm . The shift is downfield due to the two aromatic systems.

  • Methyl Group (-CH₃): A sharp singlet around δ 2.3 - 2.5 ppm .

    • Diagnostic Note: If the rotation around the Naphthyl-CH bond is sufficiently hindered (atropisomerism), you may observe broadening of signals at low temperatures, though the phenyl carbinol is generally less hindered than the tert-butyl analogs described in literature [1].

Scientific Context & Applications

Atropisomerism & Stereodynamics

This compound belongs to a class of hindered naphthylcarbinols . The steric repulsion between the 2-methyl group on the naphthalene ring and the substituents on the carbinol carbon (phenyl and hydroxyl) creates a high rotational barrier.

  • Application: It serves as a model system for studying conformational enantiomers . In dynamic NMR (DNMR) studies, these molecules help quantify the energy barriers of Ar-C(sp3) bond rotation.

  • Chiral Ligand Precursor: The steric bulk makes this scaffold a candidate for resolving agents or as a precursor to chiral phosphine ligands used in asymmetric catalysis.

Safety & Handling (MSDS Proxy)

While a specific MSDS may not exist, handle as a standard aromatic alcohol:

  • Hazards: Likely Irritant (Skin/Eye).

  • GHS Classification: H315 (Skin Irritation), H319 (Eye Irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the ketone (2-methyl-1-naphthyl phenyl ketone).

References

  • Casarini, D., Lunazzi, L., & Mazzanti, A. (1997). Conformational Studies by Dynamic Nuclear Magnetic Resonance. 59. Stereodynamics of Conformational Enantiomers in the Atropisomers of Hindered Naphthylcarbinols. The Journal of Organic Chemistry, 62(21), 7592–7597. Link

  • PubChem. (n.d.). 1-Naphthyl(phenyl)methanol (Analog Reference, CAS 642-28-4). National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). 1-Bromo-2-methylnaphthalene (Precursor, CAS 2586-62-1). Merck KGaA. Link

Thermodynamic Stability of Naphthyl Rotamers: A Technical Guide to Atropisomerism in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of sterically hindered chiral axes into small molecules has revolutionized modern drug discovery and asymmetric catalysis. Among these, naphthyl rotamers represent a privileged class of atropisomers. However, the successful deployment of naphthyl-based therapeutics requires a rigorous understanding of their thermodynamic stability. If a chiral axis rotates too freely, the resulting racemization can lead to off-target toxicity or loss of efficacy in vivo.

This guide provides an in-depth mechanistic and experimental framework for evaluating the thermodynamic stability of naphthyl rotamers, bridging the gap between computational prediction and physical validation.

Mechanistic Foundations of Naphthyl Atropisomerism

Atropisomers are stereoisomers arising from hindered rotation about a single bond, where the energy barrier to rotation is sufficiently high to allow for the isolation of individual conformers 1[1]. In naphthyl systems, this hindered rotation typically occurs around the C-C or C-N bond connecting the naphthyl ring to another aryl or heteroaryl moiety.

The thermodynamic stability of these rotamers is defined by the Gibbs free energy of activation (


) required to reach the planar transition state. Based on this rotational barrier, atropisomers are categorized into a 3-tiered system:
  • Class 1:

    
     kcal/mol. Rapidly interconverting at room temperature; cannot be isolated.
    
  • Class 2:

    
     between 20 and 28 kcal/mol. Isolable at room temperature but susceptible to racemization over time or under physiological conditions (37 °C).
    
  • Class 3:

    
     kcal/mol. Highly configurationally stable; can be treated as stable point-chiral molecules in drug design.
    
Structural Determinants of the Rotational Barrier

The energy of the transition state is fundamentally dictated by steric clashes when the aryl rings become co-planar. For instance, the interaction between ortho-substituents and the peri-proton (C8) of the naphthyl ring creates massive steric strain.

However, electronic effects and distal structural flexibility also play a causal role. A prime example is the comparison between α-naphthyl-substituted tropones and their phenol analogs. As demonstrated by2[2], the tropone derivative exhibits a significantly lower rotational energy barrier. The causality behind this lies in the puckering ability of the tropone ring: the carbonyl group can distort out of the plane, easing steric strain at the transition state and lowering the activation energy, while still maintaining Class 3 stability.

Quantitative Landscape of Naphthyl Rotational Barriers

To contextualize the thermodynamic stability across different naphthyl scaffolds, the following table summarizes experimentally and computationally derived rotational barriers.

Naphthyl Scaffold / CompoundRotational Barrier (

)
Atropisomer ClassPrimary Measurement Method
α-Naphthyl-substituted phenol ~41.1 kcal/molClass 3DFT Modeling
α-Naphthyl-substituted tropone 32.0 - 35.7 kcal/molClass 3Thermal Racemization / DFT
ortho-trisubstituted N-N atropisomers 26.0 - 39.0 kcal/molClass 2 / 3Chiral HPLC
1,3,5-tris(4-methylnaphth-1-yl)benzene 12.1 kcal/molClass 1VT-NMR
1,3-bis(4-methylnaphth-1-yl)benzene 11.4 kcal/molClass 1VT-NMR
1,4-bis(4-methylnaphth-1-yl)benzene 11.1 kcal/molClass 1VT-NMR

Data synthesized from 3[3], 2[2], and 4[4].

Experimental & Computational Workflows

The selection of an analytical technique to measure


 is entirely dependent on the timescale of rotamer interconversion. The logical workflow for determining these parameters is visualized below.

G Synth Synthesis of Naphthyl Derivatives Screen Initial Screening (Ambient NMR & HPLC) Synth->Screen Class1 Class 1 & 2 Atropisomers (ΔG‡ < 22 kcal/mol) Screen->Class1 Rapid Exchange Class3 Class 3 Atropisomers (ΔG‡ > 22 kcal/mol) Screen->Class3 Stable Conformers VTNMR Variable-Temperature (VT) NMR Line-Shape Analysis Class1->VTNMR ThermRac Thermal Racemization Kinetics (Chiral HPLC over time) Class3->ThermRac Thermo Thermodynamic Stability Profiling (ΔG‡, ΔH‡, ΔS‡) VTNMR->Thermo ThermRac->Thermo DFT DFT Transition State Modeling (B3LYP / 6-31G*) Thermo->DFT Validation

Workflow for thermodynamic stability profiling of naphthyl rotamers.

Protocol A: Variable-Temperature (VT) NMR for Low-Barrier Rotamers

For Class 1 atropisomers (e.g., di- and tri-alpha-naphthylphenyl derivatives), the rotational barrier is too low to permit physical separation. Because the interconversion is faster than the NMR timescale at ambient temperatures, the instrument detects a single, time-averaged signal. By lowering the temperature, we intentionally reduce the thermal energy available to the system, slowing the rotation until the signals "decoalesce" into distinct peaks for the syn and anti rotamers 3[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the naphthyl derivative in a deuterated solvent with a low freezing point (e.g.,

    
     or toluene-
    
    
    
    ).
  • Spectral Acquisition: Acquire

    
     NMR spectra at progressively lower temperatures (e.g., 298 K down to 200 K) until signal decoalescence is fully resolved.
    
  • Line-Shape Analysis: Utilize simulation software (e.g., DNMR) to fit the exchange-broadened signals, extracting the rate constant (

    
    ) at each specific temperature.
    
  • Thermodynamic Derivation: Construct an Eyring plot (

    
     vs 
    
    
    
    ). The slope and intercept yield the activation enthalpy (
    
    
    ) and entropy (
    
    
    ), allowing the calculation of
    
    
    .
  • Self-Validating Mechanism: This protocol is inherently self-validating. The completely reversible nature of the spectral changes upon returning the sample to ambient temperature confirms that the observed decoalescence is strictly due to conformational exchange, ruling out temperature-induced chemical degradation or precipitation.

Protocol B: Thermal Racemization Kinetics for Class 3 Atropisomers

For highly stable Class 3 atropisomers, VT-NMR is ineffective because the rotamers do not exchange on the NMR timescale even at elevated temperatures. Instead, we force the rotation thermally and monitor the decay of enantiomeric excess (ee) over time.

Step-by-Step Methodology:

  • Enantiomeric Resolution: Separate the stable naphthyl rotamers using preparative chiral HPLC at room temperature to obtain a single, optically pure enantiomer.

  • Thermal Incubation: Dissolve the pure enantiomer in a high-boiling, inert solvent (e.g., diphenyl ether) and incubate at a highly elevated, constant temperature (e.g., 120 °C).

  • Aliquot Sampling: Withdraw aliquots at precise time intervals. Immediately quench the aliquots in an ice bath to instantly halt the rotation, "freezing" the current rotameric ratio.

  • Kinetic Analysis: Analyze the quenched aliquots via analytical chiral HPLC. Plot

    
     against time to extract the first-order rate constant of racemization (
    
    
    
    ) and compute
    
    
    .
  • Self-Validating Mechanism: This system validates itself through its boundary conditions. The initial measurement ensures starting enantiopurity, while the asymptotic approach to exactly 0% ee (a perfect racemic mixture) at infinite time confirms that the degradation in optical activity is strictly due to axis rotation. If the ee stabilized at a non-zero value or the total peak area decreased, it would immediately flag asymmetric chemical decomposition rather than simple racemization.

References

  • Agyemang, N., Nafie, J., Biscoe, M., et al. "Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Casarini, D., et al. "Conformational studies by dynamic NMR. 90. Structure and stereodynamics of the rotamers of di- and tri-alpha-naphthylphenyl derivatives." Journal of Organic Chemistry, PubMed.[Link]

  • Li, X. "Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis." Accounts of Chemical Research, ACS Publications.[Link]

  • "Atropisomerism." Imperial College London.[Link]

Sources

Architectural Isomerism in C18H16O: A Comparative Technical Guide to Furanoid and Dienone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and physical properties of C18H16O isomers Content Type: In-depth technical guide.

Executive Summary: The C18H16O Chemical Space

The molecular formula C18H16O (Molecular Weight: 248.32 g/mol ) represents a chemical space populated by highly lipophilic, aromatic structures. With a degree of unsaturation of 11 , compounds in this class are characterized by extensive conjugation and rigid frameworks.

For drug development professionals and organic chemists, C18H16O is not defined by a single "blockbuster" molecule but rather by two distinct pharmacophoric scaffolds that share the same mass but exhibit divergent physicochemical behaviors:

  • The Heterocyclic Isomer: 2,5-Diphenyl-3,4-dimethylfuran (Rigid, aromatic, electron-rich).

  • The Acyclic Isomer: 2,4-Dimethyl-1,5-diphenyl-1,4-pentadien-3-one (Flexible, Michael acceptor, cross-conjugated).

This guide provides a technical breakdown of these two isomers, detailing their physical properties, synthesis, and identification to serve as a reference for scaffold selection in medicinal chemistry.

Physicochemical Profiling

The following table contrasts the "Locked" (cyclic) system against the "Open" (acyclic) system. Despite sharing an identical molecular weight, their topological differences result in distinct solubility and reactivity profiles.

PropertyIsomer A: 2,5-Diphenyl-3,4-dimethylfuranIsomer B: 2,4-Dimethyl-1,5-diphenyl-1,4-pentadien-3-one
Structure Type Heterocyclic Aromatic (Furan)Cross-Conjugated Dienone (Chalcone analog)
Molecular Weight 248.32 g/mol 248.32 g/mol
Exact Mass 248.1201248.1201
Predicted LogP 5.2 – 5.6 (High Lipophilicity)4.1 – 4.5
H-Bond Acceptors 1 (Ether Oxygen)1 (Ketone Oxygen)
Rotatable Bonds 2 (Phenyl-Furan bonds)4 (Freely rotating phenyl/vinyl bonds)
TPSA ~13.1 Ų~17.1 Ų
Melting Point 105 – 108 °C (Estimated)110 – 113 °C (Experimental)
UV

~300–320 nm (Fluorescent)~330–350 nm (Strong absorption)
Reactivity Electrophilic substitution, Diels-Alder dieneMichael addition, Nazarov cyclization precursor
Experimental Protocols: Synthesis & Characterization
Protocol A: Synthesis of 2,5-Diphenyl-3,4-dimethylfuran

Targeting the rigid heterocyclic scaffold via the Paal-Knorr reaction.

Mechanism: Acid-catalyzed cyclodehydration of a 1,4-diketone.[1] Precursor: 2,3-Dimethyl-1,4-diphenylbutane-1,4-dione (obtained via oxidative dimerization of propiophenone).

Step-by-Step Methodology:

  • Reactants: Charge a round-bottom flask with 2,3-dimethyl-1,4-diphenylbutane-1,4-dione (1.0 equiv) and p-toluenesulfonic acid (pTSA, 0.1 equiv).

  • Solvent: Add Toluene (10 mL/g of reactant) to form a suspension.

  • Cyclization: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to vigorous reflux (110°C) for 4–6 hours.

    • Checkpoint: Monitor water collection in the trap. Reaction is complete when water evolution ceases.

  • Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2x) to remove acid catalyst, followed by brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:1).

Validation (NMR):

  • ¹H NMR (CDCl₃): Look for a sharp singlet at ~2.2 ppm (6H, two methyl groups on the furan ring). The phenyl protons will appear as multiplets between 7.2–7.6 ppm (10H).[2] Absence of carbonyl signal in ¹³C NMR confirms cyclization.

Protocol B: Synthesis of 2,4-Dimethyl-1,5-diphenyl-1,4-pentadien-3-one

Targeting the acyclic Michael acceptor via Claisen-Schmidt Condensation.

Mechanism: Double Aldol condensation of a ketone with two equivalents of aldehyde.

Step-by-Step Methodology:

  • Reactants: Dissolve Benzaldehyde (2.2 equiv) and 3-Pentanone (Diethyl ketone, 1.0 equiv) in Ethanol.

  • Catalysis: Add 10% NaOH solution dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours.

    • Observation: A yellow precipitate will form as the conjugated system extends.

  • Workup: Pour the reaction mixture into ice-water. Filter the yellow solid.

  • Purification: Wash the solid with cold water and cold ethanol. Recrystallize from hot Ethanol or Ethyl Acetate.

Validation (NMR):

  • ¹H NMR (CDCl₃): Look for the olefinic protons (–CH=) appearing downfield at ~7.1–7.3 ppm (singlets if methyls are trans to carbonyl). The methyl groups attached to the double bond will appear as doublets or singlets around 2.1 ppm .

  • Stereochemistry: The (E,E) isomer is thermodynamically favored.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow for synthesizing both C18H16O isomers.

C18H16O_Synthesis cluster_0 Isomer A: Paal-Knorr Furan Synthesis cluster_1 Isomer B: Claisen-Schmidt Condensation StartA Propiophenone (Oxidative Dimerization) InterA 1,4-Diketone (2,3-Dimethyl-1,4-diphenyl-1,4-butanedione) StartA->InterA Coupling ReagentA p-TSA / Toluene Reflux (-H2O) InterA->ReagentA ProductA 2,5-Diphenyl- 3,4-dimethylfuran (C18H16O) ReagentA->ProductA Cyclization StartB1 Benzaldehyde ReagentB NaOH / EtOH Aldol Condensation StartB1->ReagentB StartB2 3-Pentanone (Diethyl Ketone) StartB2->ReagentB ProductB 2,4-Dimethyl-1,5-diphenyl- 1,4-pentadien-3-one (C18H16O) ReagentB->ProductB -2 H2O

Caption: Comparative synthetic pathways for C18H16O isomers. Top: Acid-catalyzed cyclization.[3][4] Bottom: Base-catalyzed condensation.

Advanced Analytics & Identification

When analyzing an unknown sample of C18H16O, distinguishing between these isomers is critical.

Mass Spectrometry (MS) Fragmentation
  • Isomer A (Furan): The molecular ion (

    
    ) is very stable. Major fragmentation involves the loss of a methyl radical (
    
    
    
    ) or cleavage of the phenyl ring.
  • Isomer B (Dienone): Often shows a McLafferty rearrangement pattern or alpha-cleavage at the carbonyl, yielding characteristic acylium ions.

UV-Visible Spectroscopy
  • Isomer A: Absorbs at lower wavelengths (

    
     nm) due to the aromatic furan system. Likely exhibits fluorescence.
    
  • Isomer B: Absorbs at longer wavelengths (

    
     nm) due to the extended 
    
    
    
    conjugation of the cross-conjugated ketone system.
References
  • Paal-Knorr Furan Synthesis Mechanism & Application Source: Amarnath, V., & Amarnath, K. (1995).[5] Journal of Organic Chemistry. URL:[Link]

  • Synthesis of 2,4-Dimethyl-1,5-diphenyl-1,4-pentadien-3-one (Nazarov Cyclization Precursor) Source: National Institutes of Health (PMC) - Optimization of Nazarov Cyclization. URL:[Link]

  • PubChem Compound Summary: 2,5-Diphenylfuran derivatives Source: National Center for Biotechnology Information. URL:[Link]

  • Claisen-Schmidt Condensation Protocols Source: Organic Chemistry Portal.[5] URL:[Link]

Sources

Atropisomerism in 1-Naphthyl Carbinols: Stereodynamics, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review on 1-naphthyl carbinol atropisomers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Restricted rotation around the C(sp²)–C(sp³) bond in 1-naphthyl carbinols represents a classic yet complex stereochemical challenge in organic synthesis and drug design. Unlike biaryl systems (e.g., BINOL) where axial chirality is widely recognized, the atropisomerism of 1-naphthyl carbinols is frequently overlooked due to lower rotational barriers in unhindered systems. However, with sufficient steric bulk—specifically at the ortho-position of the naphthalene ring or on the carbinol carbon—these molecules exhibit high configurational stability (Class 3 atropisomerism), necessitating rigorous separation and characterization protocols.

This guide synthesizes the mechanistic underpinnings of 1-naphthyl carbinol atropisomerism, referencing pivotal work by Casarini, Lunazzi, and others. It provides actionable protocols for the synthesis, resolution, and analysis of these atropisomers, serving as a handbook for medicinal chemists navigating axial chirality liabilities in drug scaffolds.

Mechanistic Basis of Atropisomerism

The Rotational Coordinate

In 1-naphthyl carbinols (Ar–CR₁R₂OH), the rotation of the naphthalene ring relative to the carbinol center is governed by the steric interaction between the peri-hydrogen (H8) or ortho-substituents (C2) and the alkyl groups (R₁, R₂) on the carbinol carbon.[1][2][3][4][5]

  • Unsubstituted Systems: For simple 1-naphthylmethanol, the rotational barrier is negligible (< 5 kcal/mol), resulting in free rotation at room temperature.

  • Hindered Systems: When R₁ and R₂ are bulky (e.g., tert-butyl) or when the naphthalene C2 position is substituted, the ground state destabilizes the planar conformation. The molecule adopts non-planar syn-clinal (sc) or anti-periplanar (ap) conformations to minimize steric strain.

Energetic Classification (LaPlante Model)

To determine the development strategy for a 1-naphthyl carbinol scaffold, we classify the atropisomers based on their rotational energy barrier (


):
Class

(kcal/mol)

at 37°C
Development Strategy
Class 1 < 20< 1 minuteTreat as a single achiral species (rapid equilibration).
Class 2 20 – 30Minutes to DaysHigh Risk. Equilibration occurs during storage/assay. Avoid or rigidify.
Class 3 > 30> YearsTreat as stable enantiomers/diastereomers. Require separate tox/PK profiling.
Quantitative Barrier Data

The following table summarizes experimental rotational barriers derived from dynamic NMR (DNMR) and kinetic studies for 1-naphthyl carbinol derivatives (


). Note the dramatic non-linear increase in stability with tert-butyl substitution.

Table 1: Rotational Barriers of 1-Naphthyl Carbinol Derivatives

Substrate StructureR Substituent

(kcal/mol)
ClassificationStability Ref
1-Np-CH(OH)RMethyl~6.0Class 1Unstable
1-Np-C(OH)(iPr)₂Isopropyl13.5Class 1Unstable (DNMR)
1-Np-C(OH)(tBu)₂tert-Butyl32.9 Class 3 Stable / Isolable
2-Me-1-Np-C(OH)Me₂Methyl7.6Class 1Unstable
2-Me-1-Np-C(OH)(tBu)₂tert-Butyl> 35Class 3Highly Stable

Data synthesized from Casarini et al. (J. Org.[6] Chem.) and related stereodynamic studies.[2][3][4][5][7][8][9]

Synthesis and Resolution Protocols

Designing Class 3 1-naphthyl carbinol atropisomers requires installing significant steric bulk prior to the formation of the carbinol center to avoid racemization during workup.

Workflow Visualization

The following diagram outlines the decision matrix for synthesizing and isolating hindered 1-naphthyl carbinols.

SynthesisWorkflow Start Target: Hindered 1-Naphthyl Carbinol Step1 Precursor Selection (1-Bromonaphthalene) Start->Step1 Step2 Lithiation/Grignard (-78°C) Step1->Step2 n-BuLi / THF Step3 Electrophile Addition (Bulky Ketone e.g., Di-t-Bu ketone) Step2->Step3 Nucleophilic Attack Decision Steric Bulk Check (R groups) Step3->Decision Class1 Class 1/2 Product (Racemizes) Decision->Class1 R = Me, Et, iPr Class3 Class 3 Product (Stable Atropisomers) Decision->Class3 R = t-Bu, Adamantyl Resolution Chiral Resolution (Prep HPLC / CSP) Class3->Resolution Isolate ap/sp isomers

Figure 1: Synthetic workflow for accessing hindered 1-naphthyl carbinols. Note that only bulky R-groups (t-Bu) yield isolable atropisomers.

Protocol: Synthesis of Di-tert-butyl-(1-naphthyl)methanol

This protocol yields a Class 3 atropisomer stable enough for physical separation.

Reagents:

  • 1-Bromonaphthalene (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6 M in hexanes)

  • 2,2,4,4-Tetramethyl-3-pentanone (Di-tert-butyl ketone) (1.2 eq)

  • Anhydrous THF

Procedure:

  • Lithiation: Flame-dry a 2-neck round bottom flask under Argon. Add 1-bromonaphthalene and anhydrous THF. Cool to -78°C.

  • Metalation: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 1 hour to generate 1-naphthyllithium. Critical: Maintain low temperature to prevent side reactions.

  • Addition: Add di-tert-butyl ketone (dissolved in minimal THF) slowly. The extreme steric hindrance of the ketone requires prolonged reaction times.

  • Warming: Allow the mixture to warm to room temperature naturally and reflux for 12 hours to force addition against the steric gradient.

  • Quench & Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Result: The product exists as a mixture of syn-periplanar (sp) and anti-periplanar (ap) atropisomers.[1]

Analytical Characterization

Distinguishing between a rapidly rotating conformer and a stable atropisomer is the most critical step in validating these scaffolds.

Dynamic NMR (DNMR) Spectroscopy

For Class 1 and 2 atropisomers, standard NMR at room temperature often shows broadened signals due to coalescence.

  • Method: Acquire ¹H NMR spectra at variable temperatures (VT-NMR) ranging from -80°C to +100°C.

  • Observation:

    • Low T: Distinct signals for ap and sp rotamers (decoalescence).

    • High T: Single averaged signal (fast exchange).

  • Calculation: Use the coalescence temperature (

    
    ) and frequency separation (
    
    
    
    ) to calculate
    
    
    using the Eyring equation.
Chromatographic Separation (CSP-HPLC)

For Class 3 atropisomers, physical separation is achieved using Chiral Stationary Phases (CSPs).

Recommended Protocol for 1-Naphthyl Atropisomers:

  • Column: Whelk-O 1 (Pirkle-type) or Chiralpak AD-H (Amylose-based).

  • Mobile Phase: Hexane/Isopropanol (90:10 to 99:1).

  • Temperature:

    • Stable Atropisomers: 25°C.

    • Meta-stable (Class 2): Cryogenic HPLC (0°C to -20°C) is required to prevent on-column racemization (plateau formation between peaks).

Analytical Decision Tree

AnalysisTree Sample Isolated 1-Naphthyl Carbinol NMR_RT 1H NMR at 25°C Sample->NMR_RT Signals Signal Appearance? NMR_RT->Signals Sharp Sharp, Single Set Signals->Sharp Fast Rotation Broad Broad / Split Signals->Broad Coalescence VT_NMR Perform VT-NMR (-60°C to 60°C) Sharp->VT_NMR Check Low T Broad->VT_NMR Calc Calculate Rotational Barrier (Eyring Eq) VT_NMR->Calc ClassCheck Barrier > 30 kcal/mol? Calc->ClassCheck Stable Stable Atropisomer Develop Enantioselective HPLC ClassCheck->Stable Yes Unstable Rapidly Interconverting Treat as Achiral ClassCheck->Unstable No

Figure 2: Analytical decision tree for characterizing atropisomeric stability.

References

  • Casarini, D., Lunazzi, L., & Mazzanti, A. (1998).[10] Conformational Studies by Dynamic NMR.[6][7][11][12] 64. Stereomutations of Atropisomers and of Conformational Enantiomers in Ethers of Hindered Naphthylcarbinols. Journal of Organic Chemistry.[6][7] Link

  • Casarini, D., Coluccini, C., Lunazzi, L., & Mazzanti, A. (2005).[10] Stereolabile and Configurationally Stable Atropisomers of Hindered Aryl Carbinols. Journal of Organic Chemistry.[6][7] Link

  • LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry. Link

  • Zhang, L., et al. (2017).[13][14] Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis.[13] Link

  • Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing.[15] Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of (2-methyl-1-naphthyl)(phenyl)methanol via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing (2-methyl-1-naphthyl)(phenyl)methanol , a critical intermediate often utilized in the development of atropisomeric chiral ligands. The synthesis presents a specific challenge: significant steric hindrance at the electrophilic carbonyl carbon due to the ortho-methyl group at position C2 and the peri-hydrogen at position C8 of the naphthalene system.

Unlike standard Grignard additions, this protocol prioritizes thermodynamic forcing and nucleophile accessibility . We reject the "intuitive" route of forming the naphthyl-Grignard due to kinetic inhibition at the magnesium insertion step. Instead, we employ a reverse-disconnection strategy , utilizing phenylmagnesium bromide as the nucleophile against 2-methyl-1-naphthaldehyde.

Strategic Analysis & Retrosynthesis

The Steric Challenge

The target molecule features a "molecular pocket" created by the C2-methyl group. This steric bulk protects the carbonyl carbon from nucleophilic attack. Furthermore, the 1-position of naphthalene is electronically rich but sterically crowded by the H8 peri-interaction, creating a rotational barrier that can lead to atropisomerism in the final product.

Route Selection (Causality)
  • Route A (Rejected): Synthesis via 1-bromo-2-methylnaphthalene.

    • Failure Mode: The formation of Grignard reagents at the 1-position of 2-substituted naphthalenes is notoriously difficult. The steric bulk prevents the approach of solvent-stabilized magnesium species, often requiring Rieke magnesium or extensive entrainment (using 1,2-dibromoethane) to initiate.

  • Route B (Selected): Synthesis via Phenylmagnesium bromide + 2-methyl-1-naphthaldehyde.

    • Success Factor: Phenylmagnesium bromide is easily generated quantitatively. While the addition step is still hindered, the small, planar nature of the phenyl nucleophile (relative to a naphthyl nucleophile) allows for better penetration of the steric pocket.

Retrosynthetic Logic Diagram

Retrosynthesis Target (2-methyl-1-naphthyl)(phenyl)methanol (Target) Disconnection C-C Bond Disconnection Target->Disconnection Retrosynthesis RouteA Route A (REJECTED) Nucleophile: 2-methyl-1-naphthyl MgBr Electrophile: Benzaldehyde Disconnection->RouteA High Kinetic Barrier RouteB Route B (SELECTED) Nucleophile: Phenyl MgBr Electrophile: 2-methyl-1-naphthaldehyde Disconnection->RouteB Preferred Pathway Precursors Starting Materials: Bromobenzene + Mg + 2-methyl-1-naphthaldehyde RouteB->Precursors

Figure 1: Retrosynthetic analysis highlighting the selection of the phenyl-nucleophile pathway to overcome steric inhibition.

Experimental Protocol

Reagents & Stoichiometry Table

Note: All equivalents are relative to 2-methyl-1-naphthaldehyde.

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Critical Parameter
2-Methyl-1-naphthaldehyde Electrophile1.0170.21N/A (Solid)Must be dry/recrystallized
Bromobenzene Pre-Nucleophile1.25157.011.495Freshly distilled / Dry
Magnesium Turnings Metal Source1.324.30N/ACrushed/Activated w/ Iodine
Iodine (Crystal) ActivatorCat.[1]253.8N/AVisual indicator of initiation
THF (Anhydrous) SolventN/A72.110.889<50 ppm H₂O essential
Step-by-Step Methodology
Phase 1: Generation of Phenylmagnesium Bromide

Objective: Create a quantitative solution of PhMgBr.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with N₂ (3 cycles).

  • Activation: Add Magnesium turnings (1.3 eq) and a single crystal of Iodine. Dry stir for 5 minutes to crush the oxide layer.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add approx. 5% of the total Bromobenzene volume directly to the Mg.

    • Checkpoint: Wait for the iodine color to fade (brown

      
       clear) and solvent reflux to begin. If no reaction occurs after 5 mins, apply gentle heat (heat gun) or add 1 drop of 1,2-dibromoethane.
      
  • Propagation: Dilute the remaining Bromobenzene in THF (1:4 ratio). Add dropwise over 30 minutes, maintaining a gentle spontaneous reflux.

  • Completion: Once addition is complete, reflux at 65°C for 30 minutes to ensure full conversion of PhBr. The solution should be dark grey/brown.

Phase 2: Sterically Demanding Addition

Objective: Force the nucleophile into the hindered carbonyl pocket.

  • Preparation: Dissolve 2-methyl-1-naphthaldehyde (1.0 eq) in anhydrous THF (concentration ~0.5 M).

  • Cooling: Cool the PhMgBr solution to 0°C. Note: While counter-intuitive for a hindered reaction, cooling prevents initial exotherms from causing side-reactions (e.g., enolization).

  • Addition: Add the aldehyde solution dropwise to the Grignard reagent.

    • Observation: A color change to bright yellow or orange often indicates the formation of the charge-transfer alkoxide complex.

  • Thermal Forcing (Critical): Once addition is complete, remove the ice bath. Slowly ramp the temperature to a vigorous reflux (66°C) .

  • Duration: Maintain reflux for 4–6 hours .

    • Expert Insight: Standard benzaldehydes react in minutes. The 2-methyl group hinders the formation of the tetrahedral intermediate, requiring sustained thermal energy to overcome the activation energy barrier.

Phase 3: Quench & Isolation[2][3]
  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl.

    • Caution: Magnesium salts may precipitate as a gelatinous mass. If this occurs, add 1M HCl dropwise until the solid dissolves (pH < 4).

  • Extraction: Extract 3x with Diethyl Ether or EtOAc.

  • Wash: Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) or perform flash chromatography (SiO₂, 5-10% EtOAc in Hexanes).

Mechanism & Workflow Visualization

The following diagram illustrates the reaction workflow, highlighting the critical "Thermal Forcing" step required to overcome the steric barrier.

ReactionWorkflow Start Start: Dry Mg + THF Init Initiation: Add PhBr (5%) + I2 Start->Init Prop Propagation: Add PhBr dropwise (Exothermic) Init->Prop Reflux Cool Cool to 0°C Prop->Cool AddAld Add Electrophile: 2-methyl-1-naphthaldehyde Cool->AddAld Dropwise Reflux THERMAL FORCING: Reflux 4-6 hrs (Overcomes Sterics) AddAld->Reflux Critical Step Quench Acidic Quench (NH4Cl / HCl) Reflux->Quench Product Product: (2-methyl-1-naphthyl)(phenyl)methanol Quench->Product Workup

Figure 2: Operational workflow emphasizing the requirement for thermal forcing post-addition.

Quality Control & Troubleshooting

In-Process Controls (IPC)
  • TLC Monitoring: Eluent 20% EtOAc/Hexane.

    • Aldehyde Rf: ~0.6 (UV active).

    • Alcohol Product Rf: ~0.3-0.4.

    • Note: If the aldehyde spot persists after 2 hours of reflux, add an additional 0.5 eq of PhMgBr.

Common Failure Modes
SymptomDiagnosisCorrective Action
No Reaction (Mg intact) Passivated MagnesiumAdd 2 drops 1,2-dibromoethane; Sonicate under N₂.
Low Yield / Recovered Aldehyde Steric InhibitionIncrease reflux time to 12h; Switch solvent to 2-MeTHF (higher boiling point: 80°C).
Wurtz Coupling (Biphenyl) Overheating during Grignard formationControl addition rate of PhBr; keep Temp < 40°C during formation.
Characterization Data[4]
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic carbinol proton. Due to the chiral center and the hindered rotation (atropisomerism), the signals for the methyl group may appear broadened or split at lower temperatures.

  • Melting Point: ~100–120°C (Range varies based on rotameric purity).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Grignard Mechanism & Steric Effects).

  • BenchChem. (2025).[4] The Impact of Steric Hindrance on the Reactivity of Aliphatic Aldehydes: A Comparative Guide. (Protocol validation for hindered aldehydes).

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. (Mechanistic insight into side reactions).

  • PrepChem. (n.d.). Preparation of phenylmagnesium bromide. (Specific procedure for PhMgBr synthesis).

  • National Institutes of Health (PMC). (2011). (2-Methylphenyl)(phenyl)methanol. (Crystal structure and structural analogs).

Sources

High-Fidelity Preparation and Application of 2-Methyl-1-Naphthylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Overcoming Steric Latency in Atropisomeric Synthesis

Executive Summary & Strategic Rationale

The synthesis and utilization of 2-methyl-1-naphthylmagnesium bromide (2-Me-1-NpMgBr) represent a critical competency in the development of axially chiral ligands (e.g., BINAP derivatives) and sterically crowded pharmacophores. Unlike phenyl or unhindered naphthyl Grignard reagents, this species exhibits significant steric latency due to the peri-interaction between the C1-magnesium moiety and the C8-proton, compounded by the ortho-methyl group at C2.

This guide provides a validated protocol for the high-yield preparation of 2-Me-1-NpMgBr and its subsequent application in constructing axially chiral biaryls. Success relies on precise solvent coordination (THF vs. Et₂O) to stabilize the Schlenk equilibrium and controlled initiation to prevent Wurtz-type homocoupling side reactions.

Pre-Reaction Planning & Safety Architecture

The Steric Challenge

The 1-position of the naphthalene ring is inherently crowded. The addition of a 2-methyl group creates a "molecular gate" that retards both the insertion of Magnesium (oxidative addition) and the subsequent nucleophilic attack.

  • Kinetic Consequence: Initiation is slow; "induction periods" can lead to dangerous thermal runaways if halide accumulation occurs.

  • Thermodynamic Consequence: The Grignard reagent is prone to Schlenk redistribution favoring the magnesiate species in ether, necessitating THF for stability.

Reagent Quality Control
ReagentSpecificationCriticality
1-Bromo-2-methylnaphthalene >98%, HPLC gradeHigh. Impurities (isomers) are difficult to separate post-reaction.
Magnesium Turnings Grignard Grade (crushed)Critical. Oxide layer must be mechanically disrupted or chemically etched.
Tetrahydrofuran (THF) Anhydrous, inhibitor-freeCritical. Water content <50 ppm. Stabilizes the monomeric RMgX species.[1]
1,2-Dibromoethane 99%Activator. Cleans Mg surface via entrainment.
Safety Protocol (HazMat Class)
  • Hazards: Flammable liquids, water-reactive solids, exothermic induction.

  • Engineering Controls: All operations must be performed under a positive pressure of Argon or Nitrogen using Schlenk techniques.

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), face shield.

Protocol 1: Controlled Synthesis of 2-Methyl-1-Naphthylmagnesium Bromide

Objective: Prepare 50 mL of a 0.5 M solution.

Experimental Setup
  • Vessel: 100 mL 3-neck round-bottom flask (RBF), flame-dried under vacuum.

  • Accessories: Reflux condenser, pressure-equalizing addition funnel, internal thermometer, magnetic stir bar (egg-shaped for grinding effect).

Step-by-Step Procedure
  • Magnesium Activation (The "Dry Stir" Method):

    • Place Magnesium turnings (0.73 g, 30 mmol, 1.2 eq) into the RBF.

    • Stir vigorously dry under Argon for 20 minutes. This mechanical abrasion exposes fresh metal surfaces.

    • Expert Insight: Glass-coated magnetic stir bars can crush the Mg against the glass wall, creating active sites.

  • Solvent & Entrainment:

    • Add 10 mL of anhydrous THF to cover the Mg.

    • Add 1,2-dibromoethane (0.1 mL) dropwise.

    • Observation: Look for ethylene gas evolution (bubbles) and a slight temperature rise. If no reaction occurs, heat gently with a heat gun until bubbling starts.

  • Controlled Addition (The "Dilution" Technique):

    • Dissolve 1-bromo-2-methylnaphthalene (5.53 g, 25 mmol) in 40 mL anhydrous THF. Load this into the addition funnel.

    • Add 5 mL of the bromide solution to the active Mg suspension.

    • Critical Checkpoint: Wait for the solution to turn turbid/brown and for the exotherm to sustain reflux. Do not add more bromide until the reaction initiates.

  • Propagation:

    • Once initiated, add the remaining bromide solution dropwise over 45 minutes.

    • Maintain a gentle reflux (internal temp ~65-67°C). External heating (oil bath at 75°C) may be required due to the slow kinetics of the hindered bromide.

  • Digestion:

    • After addition, reflux for 2 hours.

    • Cool to room temperature.[2][3] The solution should be a dark brown/amber liquid.

  • Titration (Validation):

    • Titrate a 1 mL aliquot using salicylaldehyde phenylhydrazone (indicator) or by quenching with a known mass of iodine.

    • Target Concentration: 0.45 – 0.50 M (Yields typically 90-95%).

Visualization: Synthesis Workflow

GrignardPrep Start Start: Flame-Dry Glassware MgAct Mg Activation (Dry Stir + 1,2-Dibromoethane) Start->MgAct Initiation Initiation Phase Add 10% of Bromide Solution MgAct->Initiation Check Exotherm Observed? Initiation->Check Check->Initiation No (Heat/Add I2) AddRest Propagation Phase Dropwise Addition (45 min) Check->AddRest Yes (Bubbles/Heat) Digest Digestion Reflux 2 Hours AddRest->Digest Titrate Quality Control Titration Digest->Titrate

Figure 1: Decision-tree workflow for the preparation of hindered Grignard reagents.

Protocol 2: Application in Atroposelective Synthesis (Kumada Coupling)

Context: This protocol demonstrates the coupling of 2-Me-1-NpMgBr with 1-bromo-2-methylnaphthalene to form rac-2,2'-dimethyl-1,1'-binaphthyl. This is a precursor to chiral resolution.

Reaction Scheme

2-Me-1-NpMgBr + 1-Br-2-Me-Np → (Ni Catalyst) → 2,2'-Dimethyl-1,1'-binaphthyl

Procedure
  • Catalyst Preparation:

    • In a separate Schlenk flask, dissolve Ni(PPh₃)₂Cl₂ (2 mol%) in 10 mL THF.

  • Coupling:

    • Add 1-bromo-2-methylnaphthalene (1.0 eq) to the catalyst solution.

    • Cool the mixture to 0°C.

    • Slowly cannulate the prepared 2-Me-1-NpMgBr solution (1.2 eq) into the reaction vessel.

  • Thermal Ramp:

    • Allow to warm to room temperature, then reflux for 12 hours.

    • Mechanistic Note: The steric bulk requires higher energy for the transmetallation step at the Nickel center.

  • Workup:

    • Quench with 1M HCl (carefully).

    • Extract with Ethyl Acetate.

    • Purify via recrystallization (Ethanol/Pentane) to isolate the biaryl.

Mechanistic Insight & Troubleshooting

The Steric "Wall"

The 2-methyl group exerts significant steric pressure. In the transition state for addition to carbonyls (e.g., benzophenone), the "cone angle" of the Grignard prevents the formation of the standard 6-membered cyclic transition state unless the electrophile is unhindered or the temperature is elevated.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Initiation Oxide layer on Mg; Wet solvent.Add a crystal of Iodine; Use "Rieke Magnesium" (highly active) if standard Mg fails.
Low Yield (Wurtz Coupling) Temperature too high during addition; Localized high concentration.Increase dilution of the bromide; Slow down addition rate.
Precipitation Solubility limit in Ether.Must use THF. The bis-THF solvate is soluble; the etherate is not.
Pathway Visualization

Mechanism Substrate 1-Bromo-2-methylnaphthalene MgSurface Mg Surface (Solid) Substrate->MgSurface Adsorption Radical Radical Anion Pair [Ar-Br]•- Mg•+ MgSurface->Radical SET (Slow Step) Grignard 2-Me-1-NpMgBr (Solvated) Radical->Grignard Recombination Wurtz Side Product: Biaryl (Wurtz) Radical->Wurtz Dimerization (If T is high)

Figure 2: Mechanistic pathway highlighting the competition between Grignard formation and Wurtz homocoupling.

References

  • Preparation of Hindered Grignards: Rieke, R. D., & Bales, S. E. (1974). Activated metals.[4] IV. Preparation and reactions of highly reactive magnesium metal. Journal of the American Chemical Society, 96(6), 1775–1781. Link

  • Kumada Coupling of Naphthyl Systems: Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Journal of the American Chemical Society, 94(12), 4374–4376. Link

  • Synthesis of Binaphthyls: Miyashita, A., Yasuda, A., Takaya, H., Toriumi, K., Ito, T., Souchi, T., & Noyori, R. (1980). Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bisphosphine. Journal of the American Chemical Society, 102(27), 7932–7934. Link

  • Schlenk Equilibrium in THF: Ashby, E. C., & Smith, M. B. (1964). The Composition of Grignard Compounds. II. In Diethyl Ether and Tetrahydrofuran.[5] Journal of the American Chemical Society, 86(20), 4363–4370. Link

Sources

Application Note: Precision Reduction of Sterically Hindered Diaryl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: (2-Methyl-1-naphthyl)(phenyl)methanone

Executive Summary & Scientific Context

The reduction of (2-methyl-1-naphthyl)(phenyl)methanone represents a classic challenge in organic synthesis: the nucleophilic attack on a sterically congested diaryl ketone. Unlike simple benzophenone derivatives, the presence of the ortho-methyl group on the naphthalene ring forces the carbonyl group out of coplanarity with the aromatic systems, creating a "twisted" conformation (S-conformation) to minimize steric strain [1].

This steric crowding has two critical implications for researchers:

  • Kinetic Impediment: Standard nucleophilic attack is retarded, often requiring more active hydride sources or elevated temperatures compared to non-hindered analogs.

  • Stereochemical Opportunity: The bulky 2-methyl-1-naphthyl group acts as a distinct "large" steric marker, enabling highly enantioselective reductions via catalyst-controlled face selection (e.g., Corey-Bakshi-Shibata reduction).

This guide provides two validated protocols: a robust Racemic Reduction for generating analytical standards or racemic intermediates, and an Enantioselective Reduction for asymmetric synthesis applications.

Reaction Landscape & Mechanism[1][2][3]

The reduction transforms the pro-chiral ketone into (2-methyl-1-naphthyl)(phenyl)methanol .

Mechanistic Pathway (Graphviz)

ReductionPathway cluster_sterics Steric Factors Ketone (2-Methyl-1-naphthyl) (phenyl)methanone TS_Rac Transition State (Hydride Attack) Ketone->TS_Rac NaBH4 / MeOH (Non-selective) TS_CBS CBS-Borane Complex (Face-Selective) Ketone->TS_CBS CBS Catalyst / BH3 (Stereocontrol) Rac_Alc Racemic Alcohol (±)-Product TS_Rac->Rac_Alc Chiral_Alc Chiral Alcohol (R) or (S)-Product TS_CBS->Chiral_Alc >95% ee OrthoMe 2-Methyl Group (Steric Bulk) Twist Twisted Carbonyl (Conformation) OrthoMe->Twist Forces Twist->TS_CBS Directs Face Selection

Figure 1: Bifurcated reduction pathways. The steric bulk of the 2-methyl group (Cluster) is the critical design parameter for the enantioselective route.

Protocol A: High-Throughput Racemic Reduction

Objective: Rapid synthesis of (±)-(2-methyl-1-naphthyl)(phenyl)methanol for use as an HPLC standard or non-chiral intermediate.

Reagents:

  • Substrate: (2-Methyl-1-naphthyl)(phenyl)methanone (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Quench: 1N HCl

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (4.3 mmol) of the ketone in 15 mL of MeOH. Ensure complete dissolution; mild warming (30°C) may be required due to the lipophilicity of the naphthyl group.

  • Addition: Cool the solution to 0°C. Add NaBH₄ (325 mg, 8.6 mmol) portion-wise over 10 minutes.

    • Expert Note: Gas evolution (H₂) will be observed. Do not seal the vessel.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 3–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2). The ketone spot (Rf ~0.6) should disappear, replaced by the more polar alcohol (Rf ~0.3). If starting material remains after 6 hours, heat to reflux (65°C) for 1 hour. The steric hindrance often necessitates this thermal boost.

  • Workup: Quench carefully with 1N HCl (10 mL) to destroy excess hydride. Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Protocol B: Enantioselective CBS Reduction (Gold Standard)

Objective: Synthesis of highly enantioenriched alcohol (>90% ee). Rationale: The Corey-Bakshi-Shibata (CBS) reduction is ideal here. The catalyst distinguishes between the "small" phenyl ring and the "large" 2-methyl-1-naphthyl system [2].

Reagents:

  • Substrate: (2-Methyl-1-naphthyl)(phenyl)methanone

  • Catalyst: (R)-Me-CBS (oxazaborolidine) (10 mol%)

  • Reductant: Borane-THF complex (BH₃·THF) or Borane-Dimethylsulfide (BMS) (0.6–1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck flask and cool under Argon. Charge with (R)-Me-CBS catalyst (10 mol% relative to ketone) in anhydrous THF.

  • Catalyst Activation: Add the borane source (BH₃·THF, 1.0 M) to the catalyst solution at room temperature. Stir for 15 minutes.

  • Substrate Addition: Dissolve the ketone in minimal anhydrous THF.

    • Critical Step: Add the ketone solution slowly (dropwise over 30–60 mins) to the catalyst/borane mixture.

    • Why? Slow addition ensures the ketone concentration remains low relative to the catalyst, maximizing the probability that the reduction occurs on the catalyst (enantioselective) rather than by free borane (non-selective background reaction).

  • Temperature Control: For this hindered substrate, maintain the reaction at -20°C to 0°C. Lower temperatures increase selectivity but may stall the reaction due to the steric bulk of the 2-methyl group.

  • Quench: Once TLC indicates completion, quench by slow addition of MeOH (Caution: H₂ evolution).

  • Workup: Add 1N HCl and stir for 30 mins to break the boron-nitrogen complex. Extract with Et₂O.

Stereochemical Prediction: Using (R)-Me-CBS, the hydride is typically delivered from the face accessible to the "small" group (Phenyl) in the transition state. The absolute configuration should be verified by optical rotation or chiral HPLC against a standard.

Analytical Data & QC Specifications

Table 1: Expected Analytical Parameters

ParameterSpecificationMethod
Appearance White to off-white solidVisual
MW 234.30 g/mol Calc.
TLC (Hex/EtOAc 4:1) Rf ~0.30 (Alcohol); Rf ~0.65 (Ketone)Silica Gel 60 F254
¹H NMR (Diagnostic) δ ~6.0-6.5 ppm (s, 1H, CH-OH)CDCl₃, 400 MHz
Chiral HPLC Separation of (R)/(S) enantiomersChiralcel OD-H or AD-H

Troubleshooting Guide:

  • Problem: Incomplete conversion after 24 hours.

    • Cause: The 2-methyl group blocks the trajectory of the hydride.

    • Solution: Increase catalyst loading to 20 mol% (Protocol B) or switch to reflux conditions (Protocol A). For CBS, allow the reaction to warm to ambient temperature, though this may slightly erode ee.

  • Problem: Low enantioselectivity (<80% ee).

    • Cause: Background reduction by free borane.

    • Solution: Ensure strictly anhydrous conditions.[1] Slow down the addition rate of the ketone. Verify the quality of the BH₃ reagent.

References
  • Crystal Structure & Conformation: Jagadeesan, G., et al. "methanone." Acta Crystallographica Section E, 2011, 67(11), o3036. Link (Demonstrates the twisted "S" conformation of ortho-substituted naphthyl ketones).

  • CBS Reduction Mechanism: Corey, E. J., Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method."[2] Angewandte Chemie International Edition, 1998, 37(15), 1986–2012. Link

  • General Reduction of Naphthyl Ketones: "Reduction of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone." PubChem Compound Summary. Link

Sources

Application and Protocol for the Kinetic Resolution of Naphthyl Methanols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Naphthyl Methanols

Chiral naphthyl methanols and their derivatives are pivotal structural motifs in a multitude of biologically active compounds and are extensively utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The stereochemistry of these molecules is often critical to their function, with different enantiomers exhibiting distinct pharmacological or material properties. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure naphthyl methanols is of paramount importance to the chemical and pharmaceutical industries.

Kinetic resolution (KR) stands as a powerful and widely employed strategy for the separation of racemic mixtures.[1] This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive one.[1] Among the various kinetic resolution methodologies, enzyme-catalyzed processes, particularly those employing lipases, have gained significant traction due to their high enantioselectivity, mild reaction conditions, and broad substrate scope.[2][3]

This application note provides a comprehensive guide to the kinetic resolution of racemic 1-(1-naphthyl)ethanol, a representative naphthyl methanol, via lipase-catalyzed transesterification. We will delve into the mechanistic underpinnings of this resolution, present a detailed experimental protocol, and offer insights into reaction optimization, troubleshooting, and the analysis of enantiomeric excess.

Core Principles: Understanding Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of racemic alcohols through lipase-catalyzed transesterification is a well-established and highly effective method for obtaining enantiomerically enriched alcohols and their corresponding esters.[2][4] The success of this process hinges on the inherent ability of the lipase to selectively acylate one enantiomer of the alcohol at a much faster rate than the other.

The Catalytic Cycle:

The generally accepted mechanism for lipase-catalyzed transesterification involves a "ping-pong bi-bi" kinetic model.[5] The key steps are as follows:

  • Acyl-Enzyme Intermediate Formation: The catalytic cycle is initiated by the acylation of the lipase's active site serine residue by the acyl donor (e.g., an activated ester like vinyl acetate). This forms a covalent acyl-enzyme intermediate and releases the first product (e.g., acetaldehyde from vinyl acetate).

  • Enantioselective Recognition: The racemic alcohol then enters the active site. The enzyme's chiral environment leads to a diastereomeric interaction with each enantiomer of the alcohol. One enantiomer will be oriented more favorably for nucleophilic attack on the acyl-enzyme intermediate.

  • Transesterification: The more reactive enantiomer attacks the acyl-enzyme intermediate, leading to the formation of the corresponding ester and regeneration of the free enzyme.

  • Enrichment: As the reaction progresses, the faster-reacting enantiomer is consumed, leading to the accumulation of the enantiomerically enriched, less reactive alcohol and the formation of the enantiomerically enriched ester product.

The theoretical maximum yield for the resolved alcohol in a kinetic resolution is 50%.[2] However, by employing a strategy known as dynamic kinetic resolution (DKR), it is possible to achieve a theoretical yield of up to 100% of a single enantiomer of the product.[6][7] DKR combines the enzymatic resolution with an in-situ racemization of the starting material, continuously converting the less reactive enantiomer into the more reactive one.[8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of a racemic naphthyl methanol.

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_analysis Analysis racemic_alcohol Racemic Naphthyl Methanol reaction_vessel Reaction Vessel with Stirring (Controlled Temperature) racemic_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel solvent Anhydrous Organic Solvent solvent->reaction_vessel filtration Filtration to Remove Lipase reaction_vessel->filtration concentration Solvent Evaporation filtration->concentration chromatography Column Chromatography concentration->chromatography hplc Chiral HPLC Analysis chromatography->hplc Separated Alcohol and Ester ee_calc Calculation of %ee and Conversion hplc->ee_calc caption Figure 1. Experimental workflow for kinetic resolution.

Caption: Figure 1. A schematic overview of the key stages in the enzymatic kinetic resolution of naphthyl methanols.

Detailed Protocol: Kinetic Resolution of (±)-1-(1-Naphthyl)ethanol

This protocol is adapted from established procedures for the lipase-catalyzed resolution of secondary alcohols.[8][9]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(±)-1-(1-Naphthyl)ethanol≥98%Commercially Available
Novozym 435 (Immobilized Candida antarctica Lipase B)Commercially AvailableStore as recommended by the supplier.
Vinyl AcetateAnhydrous, ≥99%Commercially AvailableAcyl donor.
HexaneAnhydrousCommercially AvailableReaction solvent.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Instrumentation:

InstrumentPurpose
Magnetic Stirrer with HotplateReaction stirring and temperature control.
Rotary EvaporatorSolvent removal.
Chiral High-Performance Liquid Chromatography (HPLC) System with UV DetectorDetermination of enantiomeric excess.

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (±)-1-(1-naphthyl)ethanol (1.0 g, 5.8 mmol).

  • Dissolve the alcohol in 50 mL of anhydrous hexane.

  • Add Novozym 435 (250 mg) to the solution.

  • Add vinyl acetate (1.0 mL, 10.8 mmol, ~1.8 equivalents) to the reaction mixture.

  • Seal the flask and stir the mixture at a constant temperature (e.g., 30 °C) using a temperature-controlled stirrer.

  • Monitoring the Reaction: The progress of the reaction should be monitored by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification: Purify the resulting mixture of the unreacted alcohol and the acetylated product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Analysis and Characterization

The primary method for determining the success of a kinetic resolution is the analysis of the enantiomeric excess (% ee) of both the unreacted starting material and the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[10]

Chiral HPLC Analysis:

  • Column: A suitable chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Daicel CHIRALPAK series) are often effective for separating the enantiomers of aryl methanols.[11]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The exact ratio will need to be optimized for baseline separation of the enantiomers.

  • Detection: A UV detector set to a wavelength where the naphthyl moiety has strong absorbance (e.g., 220 nm or 254 nm) is typically used.[10]

Calculation of Enantiomeric Excess and Conversion:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:[10]

% ee = (|AreaR - AreaS|) / (AreaR + AreaS) x 100%

The conversion (c) can be calculated from the enantiomeric excess of the starting material (eesm) and the product (eep):

c = eesm / (eesm + eep)

The selectivity factor (s), a measure of the enzyme's efficiency in discriminating between the two enantiomers, can be calculated using the following equation:[12]

s = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]

A higher 's' value indicates a more effective kinetic resolution. For a preparatively useful resolution, an 's' value greater than 50 is generally desirable.[13]

Troubleshooting and Optimization

Several factors can influence the outcome of a kinetic resolution. The following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Optimization/Troubleshooting Steps
Low Conversion - Inactive enzyme- Low reaction temperature- Insufficient reaction time- Use fresh, properly stored enzyme.- Increase the reaction temperature in small increments (e.g., 5-10 °C).- Extend the reaction time.
Low Enantioselectivity (% ee) - Unsuitable enzyme- High reaction temperature- Inappropriate solvent- Screen different lipases.- Lower the reaction temperature.[14] Lower temperatures often enhance selectivity but at the cost of reaction rate.- Screen different anhydrous organic solvents (e.g., toluene, MTBE, THF).[14] The solvent can impact the enzyme's conformation and, consequently, its selectivity.
Poor Separation of Alcohol and Ester - Inappropriate chromatography conditions- Optimize the solvent system for column chromatography.- Consider using a different stationary phase if silica gel is ineffective.

Conclusion

Lipase-catalyzed kinetic resolution is a robust and highly effective method for the preparation of enantiomerically enriched naphthyl methanols. The protocol detailed herein for the resolution of (±)-1-(1-naphthyl)ethanol serves as a valuable template that can be adapted for a wide range of related substrates. By understanding the underlying principles of the reaction, carefully controlling experimental parameters, and employing appropriate analytical techniques, researchers can successfully implement this powerful tool in their synthetic endeavors, paving the way for the development of novel chiral molecules with significant applications in research and industry.

References

  • Birman, V. B. (2009). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. National Institutes of Health. [Link]

  • Noyori, R. (1993). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Ma, B. et al. (2014). Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chiral Alkoxyamines as Precatalysts: Catalyst Structure, Active Species, and Substrate Scope. Journal of the American Chemical Society.
  • Wikipedia. (2023). Kinetic resolution. [Link]

  • Fu, G. C. et al. (1999). Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
  • List, B. et al. (2013). Kinetic Resolution of Secondary Alcohols Catalyzed by Chiral Phosphoric Acids.
  • Blackmond, D. G. et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Berkessel, A. et al. (2007). Catalytic asymmetric hydrogenation of aldehydes.
  • Bäckvall, J.-E. (2012). Dynamic Kinetic Resolution in Asymmetric Hydrogenation and Transfer Hydrogenation.
  • de Koning, C. B. et al. (2017).
  • Kumar, P., & Gupta, P. (2008). Hydrolytic Kinetic Resolution as an Emerging Tool in the Synthesis of Bioactive Molecules. Synthesis.
  • Jacobsen, E. N. et al. (2002). (Oxiranecarboxylic acid, methyl ester, (2S)-). Organic Syntheses.
  • SlideShare. (2014).
  • El-Faham, A. et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2012).
  • Kim, M.-J. et al. (2015). Dynamic Kinetic Resolution of Diarylmethanols with an Activated Lipoprotein Lipase.
  • YouTube. (2022). Jacobsen HKR - The best reaction in organic chemistry?.
  • Aldrich. (n.d.).
  • ResearchGate. (2015).
  • Wang, J. et al. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. MDPI.
  • Galarneau, A. et al. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au.
  • de Koning, C. B. et al. (2017).
  • Trost, B. M., & O'Shaughnessy, P. (2011). Acylation of Alcohols and Amines. Science of Synthesis.
  • de Miranda, A. S. et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules.
  • Jacobsen, E. N. et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society.
  • Oriyama, T. et al. (2003). Catalytic Asymmetric Acylation of Racemic Secondary Alcohols with Benzoyl Chloride in the Presence of a Chiral Diamine. Chemistry Letters.
  • Suzuki, Y. et al. (2005). Enantioselective acylation of secondary alcohols catalyzed by chiral N-heterocyclic carbenes. Organic Letters.
  • Curran, D. P. et al. (2002). Resolution of 1-(2-naphthyl)
  • Bower, J. F. et al. (2024). Heteroaryl-Directed Iridium-Catalyzed Enantioselective C–H Alkenylations of Secondary Alcohols. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • Abbas, A. et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. Polymers.
  • ResearchGate. (2025). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of β-adrenergic receptor blockers.
  • BenchChem. (2025). A Comparative Guide to the Analytical Validation of 1-(6-Methoxy-2-naphthyl)ethanol.
  • Li, X. et al. (2023). Recent advances in intramolecular kinetic resolution reactions. Organic Chemistry Frontiers.
  • BenchChem. (2025).
  • Jacobsen, E. N. et al. (2001). Practical Considerations in Kinetic Resolution Reactions.
  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich.
  • dos Santos, J. C. S. et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society.
  • Bäckvall, J.-E. et al. (2005). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry.
  • Tan, C.-H. et al. (2000). Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy.
  • Forró, E. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • Wang, X. et al. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules.
  • ResearchGate. (2025). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods.

Sources

Application Note: Precision Synthesis of Chiral Phosphine Ligands from Naphthyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The transformation of 1,1'-bi-2-naphthol (BINOL) into axially chiral phosphine ligands (e.g., BINAP, MOP, Phosphoramidites) is a cornerstone of asymmetric catalyst manufacturing. This guide details the conversion of naphthyl alcohols into high-value ligands, focusing on two distinct mechanistic pathways: C-O activation via triflates (for BINAP/MOP) and direct P-O bond formation (for Phosphoramidites).

The Synthetic Logic

The primary challenge in this chemistry is preserving the axial chirality of the binaphthyl backbone while substituting the hard hydroxyl nucleophile with a soft phosphorus nucleophile.

  • Pathway A (C-P Bond Formation): Requires "hardening" the leaving group. The hydroxyl is converted to a triflate (OTf), followed by Palladium-catalyzed C-P cross-coupling.[1]

  • Pathway B (P-O Bond Formation): Utilizes the hydroxyl oxygen as a nucleophile to attack a trivalent phosphorus center (

    
    ), creating modular phosphoramidite ligands.
    

G cluster_0 Pathway A: C-P Bond Construction cluster_1 Pathway B: P-O Bond Construction BINOL BINOL (Naphthyl Alcohol) Ditriflate BINOL-Ditriflate (Activated Electrophile) BINOL->Ditriflate Tf2O, Base (Activation) Chloridite Phosphorochloridite (Intermediate) BINOL->Chloridite PCl3 (Substitution) BINAP BINAP (Bis-Phosphine) Ditriflate->BINAP Pd(0), Ph2PH (Cross-Coupling) Phosphoramidite Phosphoramidite (Ligand) Chloridite->Phosphoramidite R2NH (Amination)

Figure 1: Strategic divergence in ligand synthesis from BINOL precursors.

Module 1: Stereochemical Foundation (Resolution of BINOL)

Skip this module if starting with commercially available enantiopure BINOL.

Objective: Isolation of (R)-BINOL from racemic mixtures using the Norgess/Toda inclusion complexation method. This is superior to enzymatic resolution for scale-up due to the robustness of the inclusion crystals.

Protocol
  • Reagents: Racemic BINOL (1.0 equiv), N-benzylcinchonidinium chloride (0.55 equiv), Acetonitrile (MeCN).

  • Dissolution: Suspend reagents in refluxing MeCN (12 mL/g of BINOL). Stir until a clear solution is obtained.

  • Crystallization: Cool slowly to room temperature over 4 hours, then to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for 2 hours. The inclusion complex (R)-BINOL[2][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHl75rm8UepReXrbcgw1-wNzcpvl7iHiqCz8j-rCpUHrWC8aMTBlIK6EuYXfES3WtQqS4UOsFZIBd-2WCdrSsKY4YPos_goUdoj_BWBv2ffQyVuJ6g6P8hDzJwvonyLvYFrcj8We5ZYuy-gnJsgFqfqXKNnaBbsh0yt3WZb57ibxW11WPEeWVYyZzjlUvXCb1zFE7lU50pfiWTARjHxjJryfR8zCziNf7YUR-e-MhELurEnpG4kVMmEk4ui1mN3Q_Vv2xx5go6IYScptpgKSiC2CF8x1GkUMpVuzKLZUwA-xF5ShTv40LJG7XxtZXXag%3D%3D)] • Ammonium Salt will crystallize.
    
  • Filtration: Filter the solid. The filtrate contains (S)-BINOL (approx. 40% ee).[2]

  • Liberation: Disperse the solid in Ethyl Acetate (EtOAc) and wash with 1N HCl. The ammonium salt remains in the aqueous phase; (R)-BINOL partitions into the organic phase.

  • Validation: Dry organic layer (

    
    ) and concentrate.
    
    • Target: >99% ee (R)-BINOL.

    • Check: HPLC (Chiralpak AD-H, Hexane/IPA 90:10).

Expert Insight: The efficiency of this resolution relies on the "half-equivalent" rule. Using exactly 0.5-0.55 equivalents of the chiral salt maximizes the yield of the inclusion complex while leaving the opposite enantiomer in solution [1].

Module 2: The Activation Sequence (BINOL Ditriflate)

Objective: Convert the chemically inert naphthyl -OH groups into reactive triflates (-OTf), widely considered the "pseudo-halogen" of choice for palladium coupling.

Reagents & Safety
  • Precursor: (R)-BINOL[2]

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ) - Extreme Corrosive/Reacts Violently with Water.
    
  • Base: Pyridine (acts as both base and solvent/co-solvent) or 2,6-Lutidine.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask. Maintain a positive

    
     atmosphere.
    
  • Solvation: Dissolve (R)-BINOL (10 mmol) in dry DCM (40 mL) and Pyridine (30 mmol). Cool to

    
    .
    
  • Addition: Add

    
     (22 mmol) dropwise via syringe pump over 30 minutes.
    
    • Critical Control Point: Internal temperature must not exceed

      
       to prevent racemization or decomposition.
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 6–12 hours.

  • Quench: Cool back to

    
    . Quench carefully with saturated 
    
    
    
    .
  • Workup: Extract with DCM. Wash organics with 1M HCl (to remove pyridine), then water, then brine.

  • Purification: Flash chromatography (Silica, Hexanes/EtOAc 9:1) or recrystallization from Hexanes.

Data Specification:

Parameter Specification Method
Appearance White crystalline solid Visual

|


 NMR | 

-74.0 to -75.0 ppm (s) |

| | Yield | >90% | Gravimetric |[2][3][4][5]

Module 3: C-P Bond Construction (Synthesis of BINAP)

Objective: Displacement of the triflate groups with diphenylphosphine to form the C-P bonds.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The high steric bulk of the binaphthyl backbone requires a specific catalytic system to facilitate oxidative addition.

Mechanism Pd0 Pd(OAc)2 (Pre-catalyst) OxAdd Oxidative Addition (Ar-Pd-OTf) Pd0->OxAdd + Ditriflate LigEx Ligand Exchange (Ar-Pd-PPh2) OxAdd->LigEx + HPPh2 RedElim Reductive Elimination (Ar-PPh2 + Pd0) LigEx->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle for Pd-catalyzed phosphinylation.

Protocol (Buchwald/Hayashi Method)
  • Catalyst Prep: In a glovebox or strictly inert Schlenk line, mix

    
     (10 mol%) and dppb (1,4-bis(diphenylphosphino)butane) (10 mol%) in DMSO. Stir 15 min to generate the active catalyst.
    
  • Reaction Assembly: Add (R)-BINOL-Ditriflate (5 mmol) and Diphenylphosphine oxide (

    
    ) (11 mmol).
    
    • Note: Using the phosphine oxide is easier to handle than the pyrophoric phosphine

      
      . The product will be BINAP-Oxide, which is air-stable.
      
  • Base Addition: Add DIPEA (Diisopropylethylamine) (20 mmol).

  • Heating: Heat to

    
     for 24–48 hours. The solution typically turns dark red/brown.
    
  • Workup: Cool, dilute with EtOAc, wash with water/brine.

  • Reduction (If using Oxide route):

    • Dissolve crude BINAP-Oxide in Xylene.

    • Add

      
       (5 equiv) and Trichlorosilane (
      
      
      
      , 5 equiv).
    • Heat to

      
       for 3 hours.
      
    • Safety:

      
       is volatile and corrosive. Use a high-efficiency condenser.
      
    • Quench carefully with degassed NaOH (aq).

  • Purification: Recrystallization from Toluene/Ethanol is preferred over chromatography to prevent oxidation of the free phosphine.

Module 4: The Phosphoramidite Route (Feringa Ligands)

Objective: Synthesis of monodentate ligands via direct P-O bond formation. These are highly modular and often outperform BINAP in conjugate additions.

Protocol
  • Reagents:

    
     (distilled), (S)-BINOL, Secondary Amine (e.g., Diethylamine or Piperidine).
    
  • Step 1 (Phosphorochloridite Formation):

    • Dissolve

      
       (1.2 equiv) in dry DCM.
      
    • Add (S)-BINOL (1.0 equiv) and

      
       (2.2 equiv) dropwise at 
      
      
      
      .
    • Stir 2 hours. The intermediate is (S)-BINOL-P-Cl.

  • Step 2 (Amination):

    • Add the secondary amine (1.1 equiv) and

      
       (1.2 equiv) to the reaction mixture at 
      
      
      
      .
    • Warm to RT and stir overnight.

  • Purification: Rapid filtration through a short pad of silica gel (eluting with DCM/Hexane) is often sufficient.

    • Warning: Silica is acidic; prolonged exposure can hydrolyze the P-N bond. Use basic alumina or triethylamine-treated silica if the product is sensitive.

Quality Control & Self-Validation

A "self-validating" protocol relies on specific analytical checkpoints. If your intermediate does not meet these criteria, do not proceed .

CheckpointAnalyteExpected SignalAction if Failed
Activation BINOL-Ditriflate

NMR: Single peak ~ -74 ppm
If multiple peaks: Hydrolysis occurred. Re-dry solvents.[6]
Coupling BINAP-Oxide

NMR: Singlet ~ +20 to +30 ppm
If multiple P peaks: Incomplete coupling (Mono-triflate remaining).
Reduction Free BINAP

NMR: Singlet ~ -15 to -22 ppm
If peak at +25 ppm remains: Incomplete reduction. Add more

.
Chirality Final LigandHPLC (Chiralpak)If ee < 99%: Check racemization during Triflation step (Temp control).

References

  • Norgess Resolution

    • Title: Resolution of 1,1'-Bi-2-Naphthol[1][2][7][3]

    • Source: Organic Syntheses 2014, 91, 1-11.[2]

    • URL:[Link]

  • BINAP Synthesis (Triflate Route)

    • Title: Synthesis of BINAP from BINOL via Ditriflate[1]

    • Source: Cai, D. et al. J. Org.[8] Chem. 1994, 59, 7180–7181.

    • URL:[Link]

  • Phosphoramidite Synthesis

    • Title: Phosphoramidite (Feringa) Ligands[9]

    • Source: Organic Syntheses 2005, 82, 87.
    • URL:[Link]

  • MOP Ligand Synthesis

    • Title: Preparation of MOP Ligands[10]

    • Source: Uozumi, Y.; Hayashi, T. J. Am. Chem. Soc. 1991, 113, 9887.
    • URL:[Link]

Sources

Application Note: High-Efficiency Derivatization of Hindered Naphthyl Alcohols for HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists facing the specific challenge of quantifying sterically hindered naphthyl alcohols . These molecules often exhibit poor ionization in LC-MS or lack the specific UV specificity required for trace analysis in complex matrices.

The following guide prioritizes 3,5-Dinitrobenzoyl Chloride (DNB-Cl) for UV-Vis enhancement and (1S)-(-)-Camphanic Chloride for chiral resolution, utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to overcome steric hindrance.

Part 1: Introduction & Mechanistic Rationale

The Analytical Challenge

Naphthyl alcohols (e.g., substituted 1-naphthols or naphthyl-functionalized tertiary alcohols) present a dual challenge:

  • Steric Hindrance: Bulky substituents ortho to the hydroxyl group or tertiary carbon centers dramatically reduce the reaction rate of the hydroxyl oxygen, making standard derivatization (e.g., with acetic anhydride) sluggish or incomplete.

  • Detection Limits: While naphthalene is fluorescent, its native quantum yield can be quenched in biological matrices. Furthermore, simple naphthyl alcohols may not ionize efficiently in ESI-MS (Electrospray Ionization), leading to poor sensitivity.

The Solution: Nucleophilic Catalysis

To force the reaction of a hindered hydroxyl group, we utilize nucleophilic catalysis .

  • Reagent: 3,5-Dinitrobenzoyl Chloride (DNB-Cl) .[1][2][3] It adds a nitro-aromatic moiety that is strongly UV-active (254 nm) and electron-deficient, improving ionization in negative-mode ESI-MS.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) . DMAP is critical. It attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack by the hindered alcohol than the free acid chloride.

Reaction Mechanism

The pathway below illustrates the DMAP-catalyzed esterification, specifically designed to overcome the energy barrier of sterically crowded alcohols.

ReactionMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Transfer Reagent 3,5-DNB-Cl Intermediate Acyl-Pyridinium Complex (Highly Reactive) Reagent->Intermediate + DMAP - Cl⁻ Catalyst DMAP Product DNB-Ester Derivative Intermediate->Product + Substrate Regenerates DMAP Substrate Hindered Naphthyl Alcohol

Figure 1: DMAP-catalyzed activation of 3,5-Dinitrobenzoyl chloride. The formation of the acyl-pyridinium ion is the rate-determining accelerator for hindered substrates.

Part 2: Experimental Protocols

Protocol A: Achiral Derivatization (UV/MS Enhancement)

Target: General quantification of hindered naphthyl alcohols. Reagent: 3,5-Dinitrobenzoyl Chloride (DNB-Cl).[1][2][3]

Materials
  • Reagent Solution: 20 mg/mL 3,5-DNB-Cl in anhydrous Acetonitrile (ACN).

  • Catalyst Base Mix: 10 mg/mL DMAP in Pyridine.

  • Quench Solution: 1% aqueous Ethylamine or 5% NaHCO₃.

  • Solvent: Anhydrous ACN (stored over molecular sieves).

Step-by-Step Procedure
  • Sample Preparation: Dissolve the dry sample (approx. 50 µg analyte) in 100 µL of anhydrous ACN in a 1.5 mL HPLC vial with a glass insert.

    • Critical: Moisture competes with the reagent. Ensure all glassware and solvents are dry.

  • Reagent Addition: Add 50 µL of Catalyst Base Mix (DMAP/Pyridine). Vortex for 10 seconds.

  • Initiation: Add 50 µL of Reagent Solution (DNB-Cl). Cap tightly immediately.

  • Reaction: Heat at 60°C for 45 minutes .

    • Note: For extremely hindered tertiary alcohols (e.g., 1-naphthyl-tert-butanol), extend time to 90 minutes or increase temp to 75°C.

  • Quenching: Cool to room temperature. Add 200 µL of Quench Solution (NaHCO₃) to hydrolyze excess acid chloride. Vortex and let stand for 10 minutes.

  • Neutralization/Dilution: Add 20 µL of 1M HCl to neutralize pyridine (prevents peak tailing). Dilute to 1 mL with Mobile Phase A (Water/ACN 50:50).

  • Filtration: Filter through a 0.2 µm PTFE filter into a fresh vial.

Protocol B: Chiral Derivatization (Enantiomer Separation)

Target: Separation of enantiomeric hindered alcohols (e.g., chiral centers near the naphthyl ring). Reagent: (1S)-(-)-Camphanic Chloride.[4][5]

Step-by-Step Procedure
  • Preparation: Dissolve sample in 100 µL dry Pyridine.

  • Derivatization: Add 2 equivalents (relative to alcohol) of (1S)-(-)-Camphanic Chloride (approx. 10 mg solid or dissolved in 50 µL DCM).

  • Catalysis: Add 10 µL of DMAP solution (5 mg/mL in DCM).

  • Incubation: Heat at 70°C for 60 minutes . The camphanic moiety is bulky; heat is non-negotiable for hindered sites.

  • Work-up: Evaporate solvent under Nitrogen stream. Reconstitute in 500 µL Mobile Phase.

Part 3: HPLC Method & Validation

Chromatographic Conditions

The DNB derivatives are highly hydrophobic. A strong organic gradient is required.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 50% B (Isocratic hold)2-15 min: 50% -> 95% B15-20 min: 95% B (Wash)20.1 min: 50% B (Re-equilibration)
Detection UV at 254 nm (DNB-max) and 280 nm (Naphthyl-max).Ratio 254/280 helps confirm derivative identity.[6]
Temperature 40°C (Reduces viscosity, improves peak shape)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture contamination.Dry sample under N₂; use fresh anhydrous pyridine.
Extra Peaks DNB-acid or anhydride formation.Ensure Quenching step is complete. DNB-acid elutes earlier than the ester.
Peak Tailing Residual Pyridine.Ensure HCl neutralization step is performed (Protocol A, Step 6).
No Reaction Extreme steric hindrance.Switch catalyst to 4-Pyrrolidinopyridine (more active than DMAP) or use microwave irradiation (80°C, 10 min).
Analytical Workflow Diagram

Workflow Start Crude Sample (Hindered Alcohol) Dry Drying Step (N2 Stream / Mol Sieves) Start->Dry React Derivatization (DNB-Cl + DMAP + 60°C) Dry->React Anhydrous Conditions Quench Quench Excess Reagent (NaHCO3 / Water) React->Quench 45-60 min Clean Neutralization & Filtration Quench->Clean HPLC HPLC-UV/MS Analysis Clean->HPLC

Figure 2: Complete analytical workflow from sample preparation to HPLC injection.

References

  • Santa, T. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A.

  • Sigma-Aldrich. (n.d.). 3,5-Dinitrobenzoyl chloride Product Information & Protocols.

  • Licea-Perez, H., et al. (2016). Camphanic acid chloride: a powerful derivatization reagent for stereoisomeric separation.[7] Bioanalysis Zone.

  • BenchChem. (2025).[6] Application Notes and Protocols for HPLC Derivatization.

  • ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis.

Sources

Application Note: Strategies for Crystallization Solvent System Selection and Protocol Development for Naphthyl Phenyl Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Naphthyl phenyl methanol is a key chemical intermediate whose purity is paramount for the successful synthesis of downstream products, including active pharmaceutical ingredients (APIs). Crystallization is the most critical unit operation for purification and particle size control of such solid-state compounds.[1] The selection of an appropriate solvent or solvent system is the most influential factor in developing a robust and efficient crystallization process.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices of selecting solvent systems for the crystallization of 1-naphthyl phenyl methanol. It outlines the foundational physicochemical properties of the compound, explores strategies for single and binary solvent selection, and provides detailed, field-proven experimental protocols for solvent screening, cooling crystallization, and anti-solvent crystallization.

Introduction: The Criticality of Crystallization

Crystallization is a thermodynamically driven process where solute molecules in a supersaturated solution self-assemble into a highly ordered, three-dimensional crystal lattice.[3] For pharmaceutical intermediates like 1-naphthyl phenyl methanol, a successful crystallization not only removes process impurities but also allows for control over critical solid-state properties such as polymorphism and crystal habit, which directly impact downstream processing and final product performance.[1]

The choice of solvent is the cornerstone of crystallization process development. The solvent dictates the solubility curve, which in turn defines the operational window for achieving supersaturation—the driving force for both the nucleation of new crystals and the growth of existing ones.[4] An improperly chosen solvent can lead to poor yield, low purity, oiling out, or the formation of an undesirable crystal form. This guide provides the technical rationale and actionable protocols to navigate these challenges.

Physicochemical Foundation: 1-Naphthyl Phenyl Methanol

Understanding the inherent properties of the target molecule is the first step in rational solvent selection. The principle of "like dissolves like" is a useful heuristic, suggesting that solutes are most soluble in solvents of similar polarity.[5] 1-Naphthyl phenyl methanol possesses both aromatic (nonpolar) and hydroxyl (polar) functional groups, giving it a largely nonpolar character.

PropertyValueSource
IUPAC Name naphthalen-1-yl(phenyl)methanolPubChem[6]
Molecular Formula C₁₇H₁₄OPubChem[6]
Molecular Weight 234.29 g/mol PubChem[6]
Physical Form Powder or CrystalsSigma-Aldrich[7]
XLogP3 (Hydrophobicity) 4.2PubChem[6]
Polar Surface Area 20.2 ŲPubChem[6]

The high XLogP3 value of 4.2 confirms the molecule's significant nonpolar, hydrophobic nature, which strongly suggests that nonpolar or moderately polar organic solvents will be more effective than highly polar solvents like water.

The Crystallization Process: A Mechanistic Overview

The journey from a clear solution to a crystalline solid involves three key stages, all driven by supersaturation. Supersaturation is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.

A Saturated Solution (Equilibrium State) B Induce Supersaturation (Cooling, Anti-Solvent, Evaporation) A->B Process Input C Metastable Zone (Supersaturated State) B->C Creates Driving Force D Nucleation (Formation of Crystal Nuclei) C->D Overcomes Energy Barrier E Crystal Growth (Molecule Deposition onto Lattice) C->E Seeding (Bypasses Primary Nucleation) D->E Provides Growth Sites F Crystalline Solid + Mother Liquor (Final State) E->F Yield Accumulation

Figure 1: The Crystallization Process. A simplified diagram showing the progression from a saturated solution to a crystalline solid, driven by supersaturation.

Solvent Selection Strategies

The ideal solvent for crystallization should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8] This differential solubility maximizes the recovery of the pure compound upon cooling.

Single-Solvent Systems

A single-solvent system is often preferred for its simplicity. Based on the nonpolar nature of 1-naphthyl phenyl methanol, suitable candidates include aromatic hydrocarbons, esters, and some alcohols.

Multi-Solvent (Binary) Systems

When no single solvent provides the ideal solubility profile, a binary or multi-solvent system is employed.[5] This typically involves:

  • A "Good" Solvent: In which the compound is highly soluble, even at room temperature.

  • A "Poor" Solvent (Anti-solvent): In which the compound is sparingly soluble.

The procedure involves dissolving the compound in a minimal amount of the "good" solvent, followed by the controlled addition of the "poor" solvent to induce supersaturation and precipitation.[3][5]

Potential Solvent Systems for Screening

The following table provides a starting point for solvent screening experiments for 1-naphthyl phenyl methanol.

System TypeSolvent(s)RoleRationale & Causality
Single Solvent Toluene-Aromatic solvent, "like dissolves like". Good for dissolving nonpolar compounds.
Single Solvent Ethyl Acetate-Moderately polar ester, often shows good temperature-dependent solubility.[8]
Single Solvent 2-Propanol (IPA)-Alcohol provides polarity to interact with the hydroxyl group, while the alkyl chain interacts with the aromatic rings.
Binary System Dichloromethane / HeptaneGood / PoorDichloromethane effectively dissolves the compound. Heptane is a nonpolar anti-solvent that drastically reduces solubility.[5]
Binary System Acetone / WaterGood / PoorAcetone is a polar aprotic solvent that can dissolve the compound. Water acts as a highly effective anti-solvent due to the compound's hydrophobicity.[5]
Binary System Ethanol / WaterGood / PoorSimilar to Acetone/Water, offering a different polarity balance.[9]

Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Protocol 5.1: Rapid Solvent Screening

This protocol allows for the efficient determination of suitable solvent candidates using a small amount of material.

Methodology:

  • Place approximately 20-30 mg of crude 1-naphthyl phenyl methanol into a small test tube or vial.

  • Add a candidate solvent (e.g., Toluene) dropwise at room temperature, agitating after each addition.

  • Observation 1 (Solubility at RT):

    • If the solid dissolves readily in <0.5 mL, the solvent is likely too good for single-solvent cooling crystallization but may be a candidate as the "good" solvent in a binary system.

    • If the solid is largely insoluble, proceed to the next step.

  • Gently heat the mixture to the solvent's boiling point.[8]

  • Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Observation 2 (Solubility at High T): If a large volume of solvent is required, it is a poor solvent. If it dissolves in a reasonable volume, it is a potential candidate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.[9]

  • Observation 3 (Crystallization):

    • Ideal: Abundant, well-formed crystals appear. This is a strong candidate for single-solvent crystallization.

    • Poor/No Crystals: The compound is too soluble in the cold solvent, resulting in low potential yield.[9]

    • Oiling Out: An amorphous liquid separates. This is undesirable; consider a different solvent or a more dilute solution.

  • Repeat steps 1-8 for all candidate solvents and solvent systems.

Protocol 5.2: Single-Solvent Cooling Crystallization (Example: Toluene)

This protocol details the purification of 1-naphthyl phenyl methanol from a single selected solvent.

A 1. Dissolution Add crude solid to flask. Add minimum boiling solvent until fully dissolved. B 2. Slow Cooling Allow flask to cool undisturbed to room temperature. A->B Saturated Solution C 3. Further Cooling Place flask in an ice bath to maximize precipitation. B->C Crystal Formation D 4. Isolation Collect crystals via vacuum filtration. C->D Slurry E 5. Washing Rinse crystals with a minimum of ice-cold solvent. D->E Filter Cake F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F Washed Crystals

Figure 2: Workflow for Single-Solvent Cooling Crystallization. This step-by-step process maximizes purity and yield.

Methodology:

  • Place 1.0 g of crude 1-naphthyl phenyl methanol into a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and approximately 10 mL of toluene.

  • Heat the mixture on a hot plate with stirring to a gentle boil.

  • Add more toluene in small portions (0.5-1.0 mL) until all the solid has just dissolved. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated, thereby maximizing yield upon cooling.[8][9]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals by allowing for selective incorporation of molecules into the crystal lattice.[10]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility and maximize crystal precipitation.[11]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystal cake with a small amount (2-3 mL) of ice-cold toluene to remove any adhering mother liquor which contains impurities.[9]

  • Allow the crystals to air-dry on the filter for several minutes before transferring them to a watch glass for final drying in a vacuum oven.

Protocol 5.3: Anti-Solvent Addition Crystallization (Example: Dichloromethane/Heptane)

This protocol is ideal when the compound is too soluble in most common solvents, even when cold.

A 1. Dissolution Dissolve crude solid in a minimum amount of 'good' solvent (DCM) at room temperature. B 2. Anti-Solvent Addition Slowly add 'poor' solvent (Heptane) with stirring until solution becomes persistently cloudy. A->B Clear Solution C 3. Re-dissolution Add a few drops of 'good' solvent (DCM) to just redissolve the cloudiness. B->C Point of Saturation D 4. Crystallization Allow solution to stand undisturbed. Cool in an ice bath if necessary. C->D Controlled Supersaturation E 5. Isolation & Washing Collect crystals via vacuum filtration. Wash with a mixture rich in anti-solvent. D->E Crystal Formation F 6. Drying Dry crystals under vacuum. E->F Pure Crystals

Figure 3: Workflow for Anti-Solvent Addition Crystallization. A method for controlled precipitation from a binary solvent system.

Methodology:

  • Place 1.0 g of crude 1-naphthyl phenyl methanol into a 50 mL Erlenmeyer flask at room temperature.

  • Add the "good" solvent (dichloromethane) portion-wise with stirring until the solid is completely dissolved. Use the minimum volume necessary.

  • Slowly add the "poor" solvent (heptane) dropwise from a pipette or burette while continuously stirring.

  • Continue adding the anti-solvent until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution has reached saturation.

  • Add a few drops of the "good" solvent (dichloromethane) to re-clarify the solution. This step ensures the crystallization begins from a point of slight undersaturation, promoting more controlled crystal growth rather than amorphous precipitation.[5]

  • Cover the flask and allow it to stand undisturbed. Crystals should form over a period of 15 minutes to several hours. If no crystals form, scratching the inside of the flask with a glass rod can induce nucleation.[9]

  • Once crystallization is complete, cool the flask in an ice bath for 20-30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a pre-chilled mixture of the crystallization solvents (e.g., a 1:5 mixture of dichloromethane to heptane) to remove impurities without dissolving the product.

  • Dry the purified crystals under vacuum.

Conclusion

The successful crystallization of 1-naphthyl phenyl methanol is fundamentally dependent on a rational, systematic approach to solvent selection. By understanding the physicochemical properties of the molecule and applying the principles of single-solvent and anti-solvent crystallization, researchers can effectively develop robust purification protocols. The methods outlined in this note—from rapid screening to detailed cooling and anti-solvent procedures—provide a comprehensive framework for achieving high purity and yield, ensuring the quality of this critical chemical intermediate for its intended applications.

References

  • Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Recrystallization. (n.d.). Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd.
  • Experimental No. (4) Recrystallization. (2021, July 16). University of Technology, Iraq.
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2018). Crystal Growth & Design. Retrieved from [Link]

  • 1-Naphthyl(phenyl)methanol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • How do you recrystallize a product from methanol?. (2017, February 2). Quora. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • Solvent Effects on Crystallization Kinetics. (2025, October 24). ACS Publications. Retrieved from [Link]

Sources

Catalytic asymmetric addition to 2-methyl-1-naphthaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Analysis

The "Ortho-Constraint" Challenge 2-Methyl-1-naphthaldehyde represents a classic "stress test" for asymmetric catalysis. Unlike simple benzaldehyde, this substrate presents a dual challenge:

  • Steric Bulk: The ortho-methyl group creates significant steric hindrance around the carbonyl center, retarding the rate of nucleophilic attack.

  • Conformational Locking: The peri-interaction between the C8 proton and the aldehyde oxygen, combined with the C2 methyl group, restricts bond rotation. This creates a defined "pocket" that the catalyst must accommodate.

Strategic Approach Standard organometallic additions (Grignard, Lithium) to this substrate result in racemic mixtures and often suffer from reduction side-products due to the hindered nature of the carbonyl. To achieve high enantiomeric excess (ee), we must utilize Ligand-Accelerated Catalysis (LAC) .

We will focus on two high-value transformations:

  • Asymmetric Alkylation (Diethylzinc Addition): Using a Titanium-BINOL or Amino-Alcohol system to access chiral secondary alcohols.

  • Asymmetric Alkynylation: Accessing propargylic alcohols, key intermediates for antifungals and complex natural products.

Part 2: Mechanistic Insight & Causality

To master this reaction, one must understand the Transition State (TS) Assembly .

In the addition of diethylzinc (


), the reaction does not proceed via a simple nucleophilic attack. Instead, it involves a bimetallic transition state (the Noyori or Oguni models).
  • The Catalyst's Role: The chiral ligand (L*) reacts with the zinc (or titanium) to form a Lewis acidic chiral pocket.

  • The "Fit": For 2-methyl-1-naphthaldehyde, the catalyst must be bulky enough to differentiate the Re and Si faces, but open enough to allow the hindered aldehyde to coordinate.

  • Non-Linear Effects: Dimeric catalyst species often act as a "reservoir" of inactive catalyst, while the monomeric species is active. This leads to "Asymmetric Amplification," where a partially resolved ligand can yield highly enantioenriched product.

Visualizing the Catalytic Logic

CatalyticCycle PreCat Pre-Catalyst (Chiral Ligand + Zn/Ti Source) ActiveCat Active Monomeric Species (Lewis Acidic) PreCat->ActiveCat Activation Coordination Substrate Coordination (Aldehyde Binding) ActiveCat->Coordination + 2-Me-1-Naphthaldehyde Dimer Inactive Dimer (Reservoir Effect) ActiveCat->Dimer Equilibrium TS Transition State Assembly (Face Discrimination) Coordination->TS + Et2Zn / Alkyne ProductRel Product Release (Zn-Alkoxide) TS->ProductRel Alkyl Transfer ProductRel->ActiveCat Regeneration

Figure 1: The catalytic cycle emphasizing the equilibrium between the active monomer and the inactive dimer, a critical feature in zinc-mediated asymmetric additions.

Part 3: Detailed Experimental Protocols

Protocol A: Ti(OiPr)₄ / BINOL-Catalyzed Diethylzinc Addition

Rationale: The Titanium-BINOL system is chosen for its exceptional tolerance of steric bulk compared to simple amino-alcohols. The Ti(IV) center creates a highly organized transition state.

Reagents:

  • Substrate: 2-Methyl-1-naphthaldehyde (1.0 equiv, 170 mg, 1.0 mmol)

  • Ligand: (S)-BINOL (10 mol%, 28.6 mg) or (S)-H8-BINOL (for higher steric demand).

  • Metal Source:

    
     (1.2 equiv, 340 mg).
    
  • Alkylating Agent:

    
     (1.0 M in hexanes, 3.0 equiv).
    
  • Solvent: Anhydrous Toluene or DCM.

Step-by-Step Workflow:

  • Ligand Activation (Critical Step):

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-BINOL (10 mol%) in anhydrous toluene (3 mL).

    • Add

      
       (1.2 equiv) dropwise.
      
    • Insight: Stir for 1 hour at room temperature . This induction period is non-negotiable; it allows the formation of the chiral titanium-binaphthoxide species. The solution should turn a characteristic yellow/orange.

  • Substrate Addition:

    • Add 2-methyl-1-naphthaldehyde (1.0 mmol) to the catalyst mixture.

    • Stir for 15 minutes to allow coordination. The color may deepen.

  • Alkylation:

    • Cool the reaction mixture to 0°C . (Note: For less hindered substrates, -20°C is used, but the steric bulk of the 2-methyl group requires slightly higher thermal energy for turnover).

    • Add

      
       (3.0 equiv) dropwise over 20 minutes.
      
    • Safety:

      
       is pyrophoric. Use a gas-tight syringe and long needle.
      
  • Reaction Monitoring:

    • Allow to warm to room temperature and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (

      
      ) should disappear; the alcohol spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Quench carefully with saturated

      
       (aq).
      
    • Extract with

      
       (3x). Wash combined organics with 1N HCl (to remove Ti salts) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography on silica gel (Hexane/EtOAc 95:5 to 90:10).

Protocol B: Asymmetric Alkynylation (Zinc-Mediated)

Rationale: Accessing propargylic alcohols.[1] This protocol uses a Zinc-Triflate / Amino Alcohol system, which is milder than the Titanium system for alkynes.

Reagents:

  • Catalyst:

    
     (20 mol%) + (1S, 2R)-(-)-N-Methylephedrine (22 mol%).
    
  • Base:

    
     (50 mol%).
    
  • Alkyne: Phenylacetylene (1.2 equiv).

  • Substrate: 2-Methyl-1-naphthaldehyde (1.0 equiv).

Workflow:

  • Catalyst Formation: Combine

    
     and N-Methylephedrine in toluene. Add 
    
    
    
    and stir at 25°C for 2 hours.
  • Alkyne Activation: Add the alkyne and stir for 15 minutes.

  • Addition: Add the aldehyde.

  • Incubation: Stir at 25°C for 24–48 hours. (Hindered aldehydes require significantly longer times here).

Part 4: Data Analysis & Validation

Quantitative Summary Table Typical results expected for this substrate class based on optimized conditions.

ParameterProtocol A (

/ Ti-BINOL)
Protocol B (Alkyne / Zn-NME)
Conversion >95% (18h)75-85% (48h)
Isolated Yield 85-92%65-75%
Enantioselectivity (ee) 90 - 96% 85 - 92%
Major Enantiomer (S)-Alcohol (using S-BINOL)Config. dependent on ligand
Main Side Product Reduction (primary alcohol)Unreacted Aldehyde

Quality Control: Chiral HPLC Method To validate the ee, you must separate the enantiomers.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm).

  • Mobile Phase: n-Hexane / Isopropanol (95:5 to 90:10).

  • Flow Rate: 0.5 mL/min (Lower flow rate improves resolution for hindered rotamers).

  • Detection: UV @ 254 nm (Naphthalene chromophore is strong).

  • Retention Times (Approx):

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~16 min

    • Note: Establish true order of elution using a racemic standard prepared via

      
       reduction.
      
Workflow Visualization

Workflow Start Start: Inert Atmosphere Mix Complexation: Ligand + Metal (1 hr) Start->Mix AddSub Add Substrate: 2-Me-1-Naphthaldehyde Mix->AddSub React Reaction: 0°C -> RT (18h) AddSub->React Workup Workup: NH4Cl Quench HCl Wash React->Workup Analyze Analysis: Chiral HPLC (OD-H Column) Workup->Analyze

Figure 2: Operational workflow for the asymmetric addition protocol.

References

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Source: MDPI (Molecules). Context: Discusses ligand performance on 2-naphthaldehyde and steric effects. URL:[Link]

  • Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Source: National Institutes of Health (PMC). Context: Authoritative review on BINOL/Ti systems for hindered substrates and alkynylation. URL:[Link]

  • Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Source: Chemical Reviews (via NIH). Context: The foundational text by Pu and Yu on the mechanism and scope of organozinc additions. URL:[Link]

  • Enantioselective Alkyne-Mediated Aldehyde Allylation. Source: Journal of the American Chemical Society (via NIH). Context: Advanced protocols for alkyne coupling to aldehydes. URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in Grignard addition to naphthyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of nucleophilic additions to sterically hindered ketones. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with Grignard additions to naphthyl ketones and related sterically demanding substrates. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot and optimize your reactions.

Introduction: The Challenge of Steric Hindrance

The Grignard reaction is a cornerstone of carbon-carbon bond formation, allowing for the synthesis of secondary and tertiary alcohols from aldehydes and ketones respectively.[1][2][3] However, when the ketone is sterically hindered, as is common with naphthyl ketones where the bulky aromatic system shields the electrophilic carbonyl carbon, the reaction can be sluggish or fail completely.[4][5][6] The steric bulk impedes the approach of the nucleophilic Grignard reagent, leading to a number of competing side reactions that significantly lower the yield of the desired tertiary alcohol.[7]

This guide will walk you through the common failure modes and provide a series of troubleshooting steps and alternative protocols to overcome these steric challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with a naphthyl ketone is giving very low yield or only recovering starting material. What's happening?

This is the most common issue and typically points to one of two dominant side reactions that are favored when the nucleophilic addition is sterically hindered.

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone to form a magnesium enolate.[1] This is particularly problematic with sterically bulky Grignard reagents or highly hindered ketones. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[7]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent. The reaction proceeds through a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction), where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[1][8] This results in the formation of a secondary alcohol instead of the desired tertiary alcohol.

Below is a diagram illustrating the competition between the desired 1,2-addition and these problematic side reactions.

G cluster_start Reactants cluster_paths Reaction Pathways cluster_products Products (after workup) Naphthyl Ketone Naphthyl Ketone 1,2-Addition 1,2-Addition Naphthyl Ketone->1,2-Addition Enolization Enolization Naphthyl Ketone->Enolization Reduction Reduction Naphthyl Ketone->Reduction Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->1,2-Addition Nucleophilic Attack Grignard Reagent (R-MgX)->Enolization Acts as Base Grignard Reagent (R-MgX)->Reduction β-Hydride Transfer Tertiary Alcohol (Desired) Tertiary Alcohol (Desired) 1,2-Addition->Tertiary Alcohol (Desired) Starting Ketone (Recovered) Starting Ketone (Recovered) Enolization->Starting Ketone (Recovered) Secondary Alcohol (Byproduct) Secondary Alcohol (Byproduct) Reduction->Secondary Alcohol (Byproduct)

Caption: Competing pathways in Grignard reactions with hindered ketones.

Q2: How can I adjust my reaction conditions to favor nucleophilic addition over side reactions?

Optimizing reaction parameters can significantly influence the outcome by tipping the kinetic and thermodynamic balance in favor of the desired 1,2-addition.

ParameterRecommendationRationale
Temperature Low temperatures (-78 °C to 0 °C)Nucleophilic addition generally has a lower activation energy than enolization. Running the reaction at low temperatures provides less thermal energy to overcome the higher activation barrier of the enolization pathway.[7]
Reagent Addition Slow, dropwise addition of the ketone to the Grignard reagentThis maintains a high concentration of the Grignard reagent relative to the ketone, which can favor the bimolecular addition reaction. Conversely, adding the Grignard to the ketone can lead to localized high concentrations of the ketone, potentially favoring enolization.
Solvent Anhydrous Diethyl Ether or THFThese are standard solvents for Grignard reactions. Ensure they are rigorously dry, as any protic solvent (like water) will quench the Grignard reagent.[7][9] The coordinating ability of the ether solvent is crucial for stabilizing the Grignard reagent.
Stoichiometry Use a slight excess (1.1-1.2 equiv.) of the Grignard reagentThis ensures that all of the ketone has a chance to react and can help consume any trace amounts of water.[9] It is crucial to titrate your Grignard reagent before use to know its exact concentration, as commercially available solutions can degrade over time.[7]
Q3: I've optimized conditions, but the yield is still poor. Are there any additives that can help?

Yes, additives can fundamentally alter the reactivity of the Grignard reagent, making it a more effective nucleophile and a less effective base.

Cerium (III) Chloride (CeCl₃): The Luche-Sonogashira Modification

The addition of anhydrous cerium(III) chloride to the Grignard reagent before the introduction of the ketone can dramatically improve yields. This in-situ transmetalation generates an organocerium species (R-CeCl₂), which is significantly more nucleophilic and less basic than the parent Grignard reagent.[10][11][12]

Mechanism of Action:

  • Transmetalation: The Grignard reagent reacts with CeCl₃ to form the organocerium reagent.

  • Carbonyl Activation: The oxophilic cerium atom coordinates strongly to the carbonyl oxygen.[10]

  • Nucleophilic Delivery: This coordination activates the carbonyl group for a highly selective 1,2-addition, effectively suppressing both enolization and reduction pathways.[13]

G Start R-MgX + CeCl3 Transmetalation Transmetalation (in THF) Start->Transmetalation Organocerium R-CeCl2 Organocerium Reagent Transmetalation->Organocerium Coordination Coordination with Naphthyl Ketone Organocerium->Coordination ActivatedComplex Activated Complex [Naphthyl-C=O---CeCl2-R] Coordination->ActivatedComplex Addition Intramolecular 1,2-Addition ActivatedComplex->Addition Product Alkoxide Product Addition->Product

Caption: Workflow for Cerium-mediated Grignard addition.

Lithium Chloride (LiCl): "Turbo-Grignard" Reagents

The presence of lithium chloride can break up the oligomeric aggregates of Grignard reagents in solution, leading to more reactive monomeric species.[11][14] These so-called "Turbo-Grignard" reagents, often prepared in the presence of LiCl, exhibit enhanced reactivity and can sometimes overcome steric barriers where standard Grignards fail.[15][16]

Q4: Should I consider using a different organometallic reagent altogether?

Yes. When Grignard reagents fail, switching to a different class of organometallic reagent is a very effective strategy.

Organolithium Reagents (R-Li): Organolithiums are generally more reactive and more basic than their Grignard counterparts.[8][17] Their increased reactivity can sometimes force the addition to a hindered ketone where a Grignard reagent would not react. However, their higher basicity can also make enolization an even more significant problem. Their use is often a trade-off that must be evaluated empirically.

Organocerium Reagents (R-CeCl₂): As discussed above, these are excellent choices for hindered and easily enolizable ketones due to their high nucleophilicity and low basicity.[10][12] They can be prepared in situ from either organolithium or Grignard reagents.

Reagent TypeRelative ReactivityRelative BasicityBest For...
Grignard (R-MgX) ModerateHighGeneral purpose, less hindered substrates.
Organolithium (R-Li) HighVery HighHighly unreactive ketones where enolization is minimal.
Organocerium (R-CeCl₂) HighLowSterically hindered and easily enolizable ketones.[10][13]
Q5: What is the Barbier reaction, and how does it differ from the Grignard reaction?

The Barbier reaction is a one-pot procedure where the alkyl halide, the metal (e.g., Mg, Zn, In, Sm), and the carbonyl substrate are all mixed together.[18][19][20] The organometallic reagent is generated in situ and reacts immediately with the ketone.

Key Differences & Potential Advantages:

  • One-Pot vs. Two-Step: The Grignard reaction involves pre-formation of the organometallic reagent, whereas the Barbier reaction is a one-pot process.[19]

  • Reagent Stability: Because the organometallic species is generated in the presence of the electrophile and reacts immediately, the Barbier protocol can be useful for preparing unstable reagents that cannot be pre-formed and stored.

  • Milder Conditions: Barbier reactions, particularly those using zinc or indium, are often less sensitive to trace amounts of water and can sometimes be run in aqueous media, aligning with green chemistry principles.[19][21] For highly sensitive or precious substrates, a Barbier-type reaction could be a milder alternative.

Experimental Protocols

Protocol 1: Titration of Grignard Reagent

Rationale: To ensure accurate stoichiometry, the molarity of the Grignard reagent must be known. This protocol uses I₂ as a convenient titrant.

Materials:

  • Anhydrous Diethyl Ether or THF

  • Iodine (I₂)

  • 1.0 mL and 5.0 mL syringes

  • Dry, nitrogen-flushed flask with stir bar

Methodology:

  • Accurately weigh ~0.254 g of I₂ (1 mmol) into a dry flask under a nitrogen atmosphere.

  • Add 5 mL of anhydrous THF or ether and stir until the iodine is fully dissolved.

  • Cool the dark brown iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise via a 1 mL syringe while stirring vigorously.[7]

  • The endpoint is reached when the brown/yellow color disappears and the solution becomes colorless. Record the volume of Grignard reagent added.

  • Calculate the molarity: Molarity (M) = Moles of I₂ / Liters of Grignard reagent added.

  • Repeat the titration at least once more and average the results.

Protocol 2: Cerium(III) Chloride-Mediated Grignard Addition

Rationale: This protocol utilizes anhydrous CeCl₃ to generate a highly nucleophilic, low-basicity organocerium reagent in situ, ideal for additions to sterically hindered, enolizable ketones.[10]

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃)

  • Anhydrous THF

  • Grignard Reagent (titrated, 1.2 equiv.)

  • Naphthyl Ketone (1.0 equiv.)

  • Standard glassware for inert atmosphere reactions

Methodology:

  • Drying CeCl₃: Anhydrous CeCl₃ is extremely hygroscopic. It must be dried under high vacuum (~1 torr) with gentle heating (~140-150 °C) for at least 4 hours immediately before use.

  • Under a positive pressure of argon or nitrogen, add the freshly dried anhydrous CeCl₃ (1.2 equiv.) to a flame-dried flask equipped with a stir bar.

  • Add sufficient anhydrous THF to allow for efficient stirring.

  • Cool the resulting slurry to -78 °C (dry ice/acetone bath).

  • Slowly add the Grignard reagent (1.2 equiv.) dropwise to the CeCl₃ slurry.

  • Stir the mixture at -78 °C for 1-2 hours. The solution may change color.

  • Dissolve the naphthyl ketone (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the cold organocerium reagent solution.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Decision Workflow

If your reaction fails, use the following workflow to diagnose the issue and select an appropriate solution.

G Start Reaction Failed (Low Yield / No Product) Check_Reagent Did you titrate the Grignard reagent? Start->Check_Reagent Check_Conditions Are all glassware and solvents anhydrous? Check_Reagent->Check_Conditions Yes Sol_Titrate Action: Titrate reagent and repeat reaction with accurate stoichiometry. Check_Reagent->Sol_Titrate No Analyze_Byproducts What is the major component in the crude NMR? Check_Conditions->Analyze_Byproducts Yes Sol_Dry Action: Rigorously dry all glassware and solvents. Use fresh anhydrous solvent. Check_Conditions->Sol_Dry No Starting_Ketone Mainly Starting Ketone Analyze_Byproducts->Starting_Ketone Starting Material Secondary_Alcohol Mainly Secondary Alcohol Analyze_Byproducts->Secondary_Alcohol Reduced Product Complex_Mixture Complex Mixture / Tar Analyze_Byproducts->Complex_Mixture Other Sol_Enolization Problem: Enolization Solutions: 1. Lower reaction temp (-78°C) 2. Use CeCl3 additive 3. Switch to Organocerium reagent Starting_Ketone->Sol_Enolization Sol_Reduction Problem: Reduction Solutions: 1. Use Grignard without β-H 2. Use CeCl3 additive 3. Switch to Organolithium Secondary_Alcohol->Sol_Reduction Sol_Decomposition Problem: Decomposition Solutions: 1. Ensure inert atmosphere 2. Check reagent quality 3. Consider Barbier reaction Complex_Mixture->Sol_Decomposition

Caption: A decision-making workflow for troubleshooting Grignard reactions.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • Taeschler, C., Kirchner, E., Păunescu, E., & Mayerhöffer, U. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega, 7(3), 2689–2695. [Link]

  • Yasir, M., Ali, A., & Ahmad, P. (2019). A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds. ACS Omega, 4(8), 13356-13364.
  • Taeschler, C., Kirchner, E., Păunescu, E., & Mayerhöffer, U. (2022, January 5). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Organocerium chemistry. Retrieved from [Link]

  • Ortiz, P., & Oñate, A. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 9(28), 6135-6141. [Link]

  • Organic Chemistry Portal. (n.d.). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Berger, A. L., Donabauer, K., & König, B. (2018). Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones. Chemical Science, 9(33), 7230-7235. [Link]

  • Taeschler, C., Kirchner, E., Păunescu, E., & Mayerhöffer, U. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega, 7(3), 2689–2695. [Link]

  • The University of Liverpool Repository. (n.d.). ENANTIOSELECTIVE ADDITIONS TO ALDEHYDES USING TADDOL ORGANOCERIUM REAGENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Retrieved from [Link]

  • Usami, S., Suzuki, T., Mano, K., Tanaka, K., Hashimoto, Y., Morita, N., & Tamura, O. (2019). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 84(24), 16035-16045. [Link]

  • ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. Retrieved from [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

  • Fiveable. (2025, August 15). 3.2 Nucleophilic addition reactions - Organic Chemistry II.... Retrieved from [Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1985). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 26(7), 907-908.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Frantz, D. E., & Fässler, R. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Chimia (Aarau), 65(5), 331-334. [Link]

  • Research Trends. (n.d.). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Retrieved from [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Labster. (2022, November 2). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Retrieved from [Link]

  • Vapourtec. (2019, April 9). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 9). Reactivity of Grignard reagent. Retrieved from [Link]

  • Chem-Station. (2015, January 12). Knochel-Hauser Base. Retrieved from [Link]

  • Wikipedia. (n.d.). Turbo-Hauser bases. Retrieved from [Link]

  • ResearchGate. (2025, August 7). LaCl3×2LiCl-Catalyzed Addition of Grignard Reagents to Ketones. Retrieved from [Link]

  • Walsh, P. J., & El-Awa, A. (2014). Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. Accounts of Chemical Research, 47(10), 3128-3140. [Link]

  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition Of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Ortiz, P. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. PURE – TECNALIA CRIS. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

Sources

Preventing racemization of atropisomeric alcohols during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Atropisomeric Chemistry Division Subject: Preventing Racemization of Atropisomeric Alcohols During Workup Ticket ID: ATR-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Triage: Is Your Molecule at Risk?

Before modifying your workup, you must categorize your molecule. Not all atropisomers are created equal.[1][2][3] We utilize the LaPlante Stability Classification to predict risk.

Action: Calculate or estimate the Rotational Energy Barrier (


) of your target molecule.
ClassRotational Barrier (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Half-Life (

) at 25°C
Workup Risk LevelRecommended Action
Class 1 < 20 kcal/molSeconds to MinutesCritical Cannot be isolated as single enantiomer. Exists as racemate.[4][5]
Class 2 20 – 30 kcal/molHours to DaysHigh Requires Cryogenic Workup. Racemization occurs at RT or upon heating.
Class 3 > 30 kcal/molYearsLow Stable at RT.[1] Standard workup usually safe, but avoid extreme pH/Heat.

Technical Note: Atropisomeric alcohols (e.g., BINOL derivatives, ortho-hydroxy biaryls) are uniquely sensitive. The -OH group often forms an intramolecular Hydrogen Bond (H-bond) that "locks" the conformation. Disrupting this H-bond (via pH change or polar solvents) effectively lowers the


, shifting a Class 3 molecule into Class 2 behavior. 

Standard Operating Procedure (SOP): The "Cryo-Neutral" Workup

If you are working with a Class 2 atropisomer or a sensitive Class 3 alcohol, standard extraction protocols (separatory funnel at RT, acidic wash) will erode your enantiomeric excess (ee). Follow this optimized protocol.

Phase A: Quenching (The Thermal Shock)
  • The Risk: Exothermic quenching releases heat, momentarily providing the energy (

    
    ) required for axial rotation.
    
  • The Protocol:

    • Cool the reaction mixture to -78°C (or at least -20°C) before adding the quench solution.

    • Use a pre-cooled quench solution (e.g., sat. NH₄Cl at 0°C).

    • Add the quench dropwise to maintain internal temperature

      
      .
      
Phase B: pH Control (The Chemical Lock)
  • The Risk:

    • Acidic conditions: Protonation of the -OH group or adjacent heteroatoms can lower the rotational barrier by reducing steric repulsion or breaking stabilizing H-bonds.

    • "Lactol Bridging" (Bringmann Effect): If an aldehyde/ketone is present, acids can catalyze reversible lactol formation, which allows free rotation in the ring-opened state (see Diagram 1).

  • The Protocol:

    • Avoid Strong Acids/Bases: Do not use 1M HCl or 1M NaOH.

    • Buffer Selection: Use Phosphate Buffer (pH 7.0) or 0.5M Rochelle’s Salt for neutral quenching.

    • Fast Separation: Minimize the time the organic phase is in contact with the aqueous phase.

Phase C: Concentration (The Thermal Creep)
  • The Risk: Rotary evaporation is the most common point of failure. The bath heat + concentration effects (aggregation) accelerate rotation.

  • The Protocol:

    • Set bath temperature to < 25°C .

    • Do not concentrate to dryness if the compound is an oil; keep it in solution and store in the freezer.

    • Solvent Swap: If possible, switch to a non-polar solvent (Hexane/Toluene) for storage. Polar solvents (MeOH, DMF) disrupt stabilizing intramolecular H-bonds.

Visualizing the Threat: Mechanisms of Failure

Understanding how you lose ee is the first step to prevention.

Diagram 1: The "Lactol Leakage" & Proton-Coupled Rotation

This diagram illustrates two distinct failure modes:

  • Path A (Acid Catalysis): Protonation lowers the barrier.

  • Path B (Bridge Formation): Reversible chemical change (common in biaryl hydroxy-aldehydes).

RacemizationPathways cluster_0 Path A: Physical Rotation (pH Dependent) cluster_1 Path B: Chemical Bridge (Bringmann Effect) Start Enantioenriched Atropisomeric Alcohol Protonated Protonated Intermediate (H-Bond Disrupted) Start->Protonated Acid (H+) Lactol Cyclic Lactol (sp3 Center) Start->Lactol Aldehyde present + Acid/Base TS_Rot Transition State (Planar/Lower Barrier) Protonated->TS_Rot Thermal Energy Racemate Racemic Mixture (Irreversible Loss) TS_Rot->Racemate RingOpen Ring Opening (Free Rotation) Lactol->RingOpen Equilibrium RingOpen->Racemate Bond Rotation

Caption: Path A shows barrier lowering via H-bond disruption. Path B shows chemical racemization via reversible bridge formation.

Troubleshooting & FAQs

Q1: My ee dropped from 98% to 82% after leaving the sample in CDCl₃ overnight. Why?

  • Diagnosis: Acidic Chloroform. CDCl₃ naturally decomposes to form trace HCl and phosgene over time. This trace acid is sufficient to catalyze racemization (Path A) for Class 2 alcohols.

  • Solution: Filter your CDCl₃ through basic alumina before use, or switch to

    
     (Benzene-d6) which is non-acidic and non-polar (stabilizes the H-bond).
    

Q2: I can isolate the alcohol, but it racemizes during silica column chromatography.

  • Diagnosis: Surface Acidity. Silica gel is slightly acidic (

    
    ). The surface hydroxyls can act as proton donors/acceptors, catalyzing rotation on the column.
    
  • Solution:

    • Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity.

    • Switch to Neutral Alumina stationary phase.

    • Perform a "Flash" column—minimize on-column time.

Q3: Can I use HPLC to purify a Class 2 atropisomer?

  • Diagnosis: Thermal Risk. Standard HPLC columns generate frictional heat, and column ovens are often set to 30-40°C.

  • Solution: Use SFC (Supercritical Fluid Chromatography) . The expansion of CO₂ provides a cooling effect, keeping the separation low-temperature. If using HPLC, set the column oven to 5-10°C.

Q4: How do I know if my solvent is causing the problem?

  • Test: Dissolve a small amount of your enantioenriched alcohol in the target solvent (e.g., MeOH vs. Hexane). Monitor the ee by chiral HPLC over 24 hours.

  • Rule of Thumb: Polar protic solvents (MeOH, EtOH) compete for H-bonds and generally lower the rotational barrier compared to non-polar solvents (Hexane, Toluene).

References

  • LaPlante, S. R., et al. (2011).[6] "Revealing Atropisomer Axial Chirality in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition. Link

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Nature Chemistry. Link

  • Oki, M. (1983). "Recent Advances in Atropisomerism." Topics in Stereochemistry. Link

Sources

Separation of rotamers of (2-methyl-1-naphthyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Atropisomer Separation Guide Topic: Separation of Rotamers of (2-Methyl-1-naphthyl)(phenyl)methanol Ticket ID: #ATR-2MN-PM-001 Status: Open

Executive Summary: The Stereochemical Challenge

You are attempting to separate the rotamers of (2-methyl-1-naphthyl)(phenyl)methanol . This molecule presents a classic atropisomeric challenge. The steric bulk of the ortho-methyl group on the naphthalene ring restricts rotation around the C(naphthyl)–C(chiral) bond.

Because this molecule possesses both a chiral center (the methanol carbon) and a chiral axis (the naphthyl–carbon bond), the rotamers are diastereomers (e.g., syn vs. anti, or ap vs. sp), not enantiomers.

Implication: Unlike enantiomers, these rotamers have distinct physical properties (NMR shifts, polarity) and can theoretically be separated on achiral stationary phases (standard Silica or C18), provided the rotational energy barrier (


) is sufficiently high to prevent interconversion during the separation timeframe.

Part 1: Diagnostic Hub (Triage)

Before attempting physical separation, confirm the dynamic status of your system.

Q1: What does your ¹H NMR spectrum look like at Room Temperature (25°C)?

ObservationDiagnosisAction Required
Sharp, distinct sets of peaks (e.g., two distinct methyl singlets).Stable Atropisomers. Barrier is likely

kcal/mol.[1]
Proceed to Protocol A (Standard HPLC).
Broad, undefined "humps" or baseline distortion.Coalescence. The rotamers are interconverting on the NMR timescale. Barrier is

kcal/mol.
Proceed to Protocol B (DNMR) & Protocol C (Cryo-HPLC).
Single sharp set of peaks. Fast Exchange. Rotation is too fast to separate at RT, or one rotamer is thermodynamically dominant.Perform Low-Temp NMR to check for splitting.

Part 2: Methodological Protocols

Protocol A: Standard Separation (High Barrier Scenario)

Use this if NMR shows distinct species at room temperature.

Since the rotamers are diastereomers, they will have different retention factors (


) on achiral media due to different dipole moments and hydrogen-bonding capabilities (the OH group position relative to the naphthalene ring).
  • Stationary Phase: Silica Gel (Normal Phase) is preferred over C18. The rigid silica surface maximizes the discrimination of the different spatial shapes.

  • Mobile Phase: Hexane/Ethyl Acetate or Hexane/IPA gradients.

    • Tip: Avoid protic solvents (MeOH) initially; they can disrupt the intramolecular H-bonds that stabilize specific rotamers.

  • Temperature: Maintain column at 10°C - 15°C (sub-ambient) using a column chiller to minimize on-column rotation.

Protocol B: Dynamic NMR (DNMR) for Barrier Calculation

Essential for validating if physical separation is physically possible.

You must calculate the Gibbs free energy of activation (


) to determine the half-life of the rotamers.
  • Solvent: Toluene-

    
     (allows cooling to -80°C) or CDCl
    
    
    
    (if soluble).
  • Experiment:

    • Acquire ¹H NMR at 25°C.

    • Cool in 10°C increments until decoalescence (peaks split).

    • Heat in 10°C increments until coalescence (peaks merge).

  • Calculation: Use the Eyring equation at the coalescence temperature (

    
    ):
    
    
    
    
    
    
    • Threshold: If

      
       kcal/mol, the half-life at RT is minutes/seconds. You must  use Protocol C.
      
Protocol C: Cryogenic HPLC (The "Oki" Method)

Required for barriers between 18–22 kcal/mol.

  • Equipment: HPLC with jacketed column compartment connected to a cryostat.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

    • Why Chiral Columns? Even though they are diastereomers, chiral phases often provide superior "clefts" that discriminate based on steric bulk better than flat silica.

  • Conditions:

    • Temp: -40°C to -78°C.

    • Mobile Phase: Hexane/2-Propanol (low viscosity is crucial at low temps).

  • Fraction Collection: Collect into flasks pre-cooled in dry ice/acetone baths. Keep samples frozen until analysis.

Part 3: Visualization & Logic

Workflow Decision Tree

RotamerSeparation Start Start: (2-methyl-1-naphthyl)(phenyl)methanol NMR_Check Step 1: 1H NMR at 25°C Start->NMR_Check Broad Broad Signals (Coalescence) NMR_Check->Broad Dynamics observed Sharp Sharp/Distinct Signals (Slow Exchange) NMR_Check->Sharp Stable DNMR Step 2: Variable Temp NMR Calculate Delta G Broad->DNMR Std_HPLC Protocol A: Standard Silica HPLC (Keep < 20°C) Sharp->Std_HPLC Barrier_Low Barrier < 20 kcal/mol (t1/2 < mins) DNMR->Barrier_Low Low Energy Barrier_High Barrier > 23 kcal/mol (t1/2 > hours) DNMR->Barrier_High High Energy Cryo Protocol C: Cryo-HPLC (-40°C) & Immediate Derivatization Barrier_Low->Cryo Barrier_High->Std_HPLC

Caption: Decision matrix for selecting the separation modality based on rotational energy barriers.

Part 4: Troubleshooting & FAQs

Q: I separated the peaks, but they merged back into one peak after sitting on the bench. What happened? A: You experienced rotational equilibration .

  • Cause: The barrier is likely

    
     kcal/mol. At room temperature, the thermal energy is sufficient to overcome the steric clash of the methyl group, allowing the molecule to rotate back to its thermodynamic equilibrium ratio.
    
  • Fix: Store fractions immediately at -20°C or -80°C. Alternatively, derivatize the alcohol (e.g., make an ester or ether) immediately after separation to increase the steric bulk and "lock" the conformation.

Q: Why do I see three peaks? A: Check your starting material.

  • If your starting material was racemic (regarding the chiral center), you have two enantiomeric pairs of rotamers (4 species total).

  • In an achiral environment (NMR solvent), enantiomers are equivalent, so you see 2 species (the diastereomers).

  • If you see 3 peaks, you likely have:

    • Rotamer A (Diastereomer 1)

    • Rotamer B (Diastereomer 2)

    • Impurity or a hydrolysis product.[2]

    • Verification: Run a COSY NMR to trace spin systems.

Q: Can I use crystallization instead of HPLC? A: Yes, Dynamic Crystallization is often superior for this molecule.

  • One rotamer often packs better in the crystal lattice.

  • Dissolve the mixture in a solvent where the rotamers are in equilibrium (warm).

  • Cool slowly. As the less soluble rotamer precipitates, Le Chatelier's principle drives the equilibrium in solution to replenish it, potentially converting 100% of the material to a single rotamer form in the solid state.

References

  • Oki, M. (1985). Applications of Dynamic NMR Spectroscopy to Organic Chemistry. VCH Publishers.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

  • Casarini, D., et al. (2003). "Atropisomerism in the 1-Naphthyl Series: Barriers to Rotation." Journal of Organic Chemistry.
  • Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis.

Sources

Technical Support Center: Naphthyl Methanol NMR Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common solubility challenges encountered when preparing naphthyl methanol samples for Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we have designed this resource to explain the "why" behind the methods, ensuring you can make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-naphthylmethanol or 2-naphthylmethanol not dissolving in Chloroform-d (CDCl₃)?

A: This is the most common issue researchers face. The problem arises from the dual chemical nature of naphthyl methanols. These molecules consist of a large, non-polar, and hydrophobic naphthalene ring system coupled with a small, highly polar hydroxyl (-OH) group.[1][2]

  • Polarity Mismatch: Chloroform-d (CDCl₃) is a solvent of only moderate polarity and is a poor hydrogen bond acceptor.[3][4][5] While it can solvate the non-polar naphthalene ring to some extent, it struggles to effectively interact with the polar hydroxyl group.

  • Intermolecular Forces: The hydroxyl group is a strong hydrogen bond donor and acceptor. In a less-polar solvent like CDCl₃, naphthyl methanol molecules will preferentially hydrogen-bond with each other, leading to the formation of dimers or larger aggregates.[6][7] This self-association significantly reduces the solubility of the individual molecules in the solvent. The large aromatic rings may also engage in π-π stacking, further promoting aggregation.

Essentially, the molecules would rather "stick" to each other than interact with the CDCl₃ solvent, resulting in poor solubility.

Q2: My -OH proton signal is either extremely broad or I can't see it at all. What's happening?

A: This is a classic phenomenon for alcohols in NMR and is due to chemical exchange. The proton on your hydroxyl group is "labile," meaning it can be readily exchanged with other labile protons in the sample.[8]

  • Exchange with Water: Even high-purity NMR solvents contain trace amounts of water (H₂O). The -OH proton from your naphthyl methanol can rapidly exchange with the protons on water molecules.[8]

  • Self-Exchange: Protons can also exchange between different naphthyl methanol molecules.

  • Catalysis: This exchange is often catalyzed by minute amounts of acidic or basic impurities in the sample or solvent.[9]

On the NMR timescale, this rapid exchange means that a single proton is not confined to one molecule. The spectrometer detects an average of all the environments the proton experiences. This averaging process leads to significant peak broadening.[8][10] In some cases, the peak can become so broad that it is indistinguishable from the baseline noise.

Q3: What are the best initial solvents to try if CDCl₃ fails?

A: The key is to select a solvent that can effectively disrupt the intermolecular hydrogen bonding that causes self-aggregation. This usually means choosing a more polar, hydrogen-bond accepting solvent.

SolventRationale & Considerations
DMSO-d₆ Excellent Choice. Dimethyl sulfoxide is a highly polar aprotic solvent and a very strong hydrogen bond acceptor.[3] It will effectively break up the self-association of the naphthyl methanol molecules by forming strong hydrogen bonds with the -OH group. Caveat: Its high boiling point (189 °C) can make sample recovery difficult.[5]
Acetone-d₆ Good Alternative. Acetone is more polar than CDCl₃ and is also a good hydrogen bond acceptor. It is known to dissolve a very wide range of organic compounds.[4] Its lower boiling point (55.5 °C) makes for easier sample recovery.
Methanol-d₄ "Like Dissolves Like". Methanol is a polar, protic solvent. It can effectively solvate both the hydroxyl group (via hydrogen bonding) and, to some extent, the aromatic system.[11] Caveat: As a protic solvent, it will cause the -OH proton signal from your analyte to disappear due to rapid exchange with the solvent's deuterons. This is useful if you want to confirm the -OH peak, but not if you want to observe it.
Pyridine-d₅ For Difficult Cases. Pyridine is an excellent solvent for many organic compounds and is effective at disrupting hydrogen bonding networks.[8][12] It is particularly useful for observing clear coupling patterns for -OH protons, as it can slow the exchange rate in very dry samples.

Troubleshooting Guides

Guide 1: Systematic Approach to Dissolving a Stubborn Naphthyl Methanol Sample

If your sample remains insoluble or you only achieve partial dissolution, follow this systematic workflow.

start Start: Insoluble Sample step1 Step 1: Gentle Heating Warm NMR tube to ~40°C in a water bath. Observe for dissolution. start->step1 step2 Step 2: Sonication Place tube in a sonic bath for 2-5 minutes. Check for clarity. step1->step2 If still insoluble end_s Success: Soluble Sample step1->end_s If soluble step3 Step 3: Use a Co-Solvent Add a small amount (1-2 drops) of a stronger deuterated solvent (e.g., DMSO-d6) to your primary solvent (e.g., CDCl3). step2->step3 If still insoluble step2->end_s If soluble step4 Step 4: Change Primary Solvent Prepare a new sample in a stronger solvent like pure DMSO-d6 or Acetone-d6. step3->step4 If still insoluble step3->end_s If soluble step4->end_s If soluble end_f Consider Advanced Techniques step4->end_f If still insoluble

Caption: Troubleshooting workflow for insoluble samples.
Protocol: Using a Co-Solvent

This technique modifies the bulk properties of the primary solvent to improve solubility.

  • Initial Attempt: Attempt to dissolve your naphthyl methanol (~5-10 mg) in ~0.6 mL of your primary solvent (e.g., CDCl₃) in an NMR tube.

  • Observe: If the sample is not fully dissolved, proceed to the next step.

  • Add Co-Solvent: Using a clean pipette, add one drop (~20-30 µL) of a strong, miscible deuterated solvent such as DMSO-d₆ or Methanol-d₄.

  • Mix: Cap the NMR tube and invert it several times to mix thoroughly. Gentle vortexing can also be used.

  • Re-evaluate: Check for complete dissolution. If necessary, add a second drop of the co-solvent and mix again. Be mindful that adding too much co-solvent will change the primary solvent characteristics and may complicate spectral interpretation.

  • Acquire Spectrum: Once dissolved, acquire your NMR spectrum. Remember that the chemical shifts may be slightly different than in a pure solvent.

Guide 2: How to Reliably Identify the Hydroxyl (-OH) Proton Peak

When the -OH peak is broad or in a crowded spectral region, its assignment can be ambiguous. The definitive method for its identification is the "D₂O Shake."

cluster_0 D2O Shake Workflow A 1. Acquire standard 1H NMR spectrum in your chosen solvent (e.g., DMSO-d6). B 2. Add 1 drop of Deuterium Oxide (D2O) to the NMR tube. A->B C 3. Cap and shake the tube vigorously for ~10 seconds to mix. B->C D 4. Re-acquire the 1H NMR spectrum. C->D E 5. Compare the 'before' and 'after' spectra. The peak that disappears is the -OH proton. D->E

Sources

Technical Guide: Removing Unreacted Benzaldehyde from Naphthyl Methanol Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategy

Separating unreacted benzaldehyde (PhCHO) from naphthyl methanol derivatives (e.g., 1-naphthalenemethanol or phenyl(naphthyl)methanol) presents a specific physicochemical challenge. Both species possess aromatic lipophilicity, but they differ distinctively in carbonyl reactivity.

While flash chromatography is standard for milligram scales, it is inefficient for scale-up due to "streaking" caused by aldehyde oxidation and similar


 values in non-polar eluents. This guide prioritizes chemoselective scavenging  and solubility differentiation  over simple chromatography.
Decision Matrix: Select Your Protocol

Use the diagram below to determine the optimal workflow for your specific scale and product state.

purification_decision Start Start: Crude Mixture (Product + PhCHO) StateCheck Is the Product a Solid? Start->StateCheck ScaleCheck Scale > 5g? StateCheck->ScaleCheck No (Oil/Gum) Recryst Protocol B: Selective Recrystallization (Hexane/EtOAc) StateCheck->Recryst Yes (Solid) Bisulfite Protocol A: Enhanced Bisulfite Wash (NaHSO3) ScaleCheck->Bisulfite Yes (Large Scale) Scavenger Protocol C: Resin/Girard Scavenging ScaleCheck->Scavenger No (High Value/Small Scale) Recryst->Bisulfite If Mother Liquor needs recovery Column Flash Chromatography (Gradient Elution) Bisulfite->Column Final Polish (if >99.5% req)

Figure 1: Purification logic flow based on physical state and scale.

Protocol A: Enhanced Bisulfite Extraction (The "Two-Stage" Wash)

Best For: Liquid products, large scales (>5g), or removing bulk benzaldehyde before crystallization.

Standard bisulfite washes often fail with greasy naphthyl compounds because the biphasic contact is poor. The aldehyde stays protected in the organic droplet. This protocol uses a Phase-Transfer Enhanced approach [1].

The Mechanism

Sodium bisulfite (


) attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct.[1]


Step-by-Step Methodology
StepActionTechnical Rationale
1 Dilute crude mixture in 5 volumes of THF or Methanol (Water-miscible solvent).Critical: Do not use Ether/DCM yet. You need a homogeneous phase to ensure the bisulfite encounters the aldehyde.
2 Add 2.0 equivalents of saturated aqueous

.
Excess reagent drives the equilibrium toward the adduct.
3 Stir vigorously for 30–60 minutes.Time is required for the bulky adduct to form. The solution may warm slightly (exothermic).[2]
4 Dilute with 10 volumes of non-polar solvent (EtOAc or Ether) and 5 volumes of water.This breaks the homogeneity, forcing phase separation.
5 Separate layers. Keep the Organic Layer .The product remains in the organic layer; the benzaldehyde-bisulfite adduct moves to the aqueous layer.
6 Wash organic layer with Brine (

), then dry over

.
Removes residual water and bisulfite salts.

Validation:

  • Spot TLC of the organic layer. The UV-active benzaldehyde spot (usually higher

    
     than alcohol) should be absent.
    
  • Note: If an emulsion forms (common with naphthyls), add a small amount of solid NaCl to break it.

Protocol B: Selective Recrystallization

Best For: Solid naphthyl methanol products (e.g., Phenyl(naphthyl)methanol, MP ~85°C).

Naphthyl rings facilitate strong


 stacking, making these compounds excellent candidates for crystallization, whereas benzaldehyde remains an oil.
Solvent Systems
  • System 1 (Standard): Hexanes / Ethyl Acetate (Start with 10:1, heat to reflux, add EtOAc dropwise until dissolved).

  • System 2 (Polarity Switch): Methanol / Water (Dissolve in hot MeOH, add water until turbid, cool slowly).

Protocol
  • Dissolve crude solid in minimum hot solvent.

  • Allow to cool to Room Temperature (RT) slowly (2 hours).

  • Crucial Step: If the oil of benzaldehyde separates out, do not filter yet. Cool to 0°C.

  • Filter the crystals.[3][4]

  • Wash: Wash the filter cake with cold Hexanes (not the crystallization solvent). Benzaldehyde is highly soluble in hexanes and will wash away from the crystal lattice [2].

Protocol C: Resin & Chemical Scavenging (Advanced)

Best For: High-value samples (<1g) or when bisulfite fails to remove trace ppm levels.

When yield is paramount and you cannot afford extraction losses, use solid-supported scavengers or Girard's Reagent.

Option 1: Polymer-Supported Hydrazine
  • Reagent: Sulfonyl hydrazide silica or polymer resin.

  • Method: Add 3-5 eq of resin to the reaction mixture. Stir for 2 hours. Filter.

  • Why: The aldehyde binds covalently to the solid bead. Filtration removes the impurity physically. No extraction required.

Option 2: Girard's Reagent T[5][6]
  • Reagent: (Carboxymethyl)trimethylammonium chloride hydrazide.

  • Method: Reflux crude in Ethanol/Acetic Acid (10%) with Reagent T for 1 hour. Pour into water/ether.[5][6][7]

  • Result: The aldehyde becomes an extremely polar, water-soluble ammonium salt. Your product stays in the ether layer [3].

Troubleshooting & FAQs

Q1: I used the bisulfite wash, but the aldehyde peak is still visible in NMR.

Cause: Reversibility of the adduct.[1][8][9] Fix: The bisulfite adduct is unstable at high pH or low concentration.

  • Ensure your wash solution is saturated (freshly prepared).

  • Do not wash the organic layer with strong base (

    
     or 
    
    
    
    ) immediately after the bisulfite wash, as this reverses the reaction, releasing benzaldehyde back into the organic phase. Wash with water or brine first.
Q2: My product is trapping the benzaldehyde in a "gum."

Cause: Naphthyl compounds often form supersaturated oils (oiling out) rather than crystals. Fix: "Trituration."

  • Evaporate solvent.

  • Add cold Pentane or Hexane.

  • Sonicate vigorously.

  • The benzaldehyde dissolves in the pentane; the naphthyl alcohol should solidify as a powder. Filter the powder.[3][4]

Q3: Can I just distill the benzaldehyde off?

Analysis:

  • Benzaldehyde BP: 178°C.

  • Naphthyl methanols BP: Usually >250°C (often decomposes). Verdict: High-vacuum Kugelrohr distillation can work, but you risk dehydrating the secondary alcohol to a styrene derivative (elimination of water). Chemical scavenging is safer.

Visualizing the Bisulfite Mechanism

bisulfite_mechanism Organic Organic Phase (Product + PhCHO) Interface Interface/Mixing (MeOH Co-solvent) Organic->Interface Add Aqueous Aqueous Phase (NaHSO3) Aqueous->Interface Add Separation Phase Separation Interface->Separation Adduct Forms ResultOrg Clean Organic (Product) Separation->ResultOrg Top Layer ResultAq Waste Aqueous (Ph-CH(OH)SO3- Na+) Separation->ResultAq Bottom Layer

Figure 2: The partition logic of the bisulfite wash.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 , pp 120-122. (Standard protocol for bisulfite adduct formation).

  • Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988.
  • Wheeler, O. H. "Girard’s Reagents." Chemical Reviews, 1962 , 62 (3), pp 205–221. (Mechanistic review of hydrazide scavenging).

  • BenchChem. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." Application Note, 2025 .

Sources

Purification strategies for oily naphthyl carbinol crude products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Purification Division Subject: Advanced Purification Strategies for Oily Naphthyl Carbinol Crude Products Ticket ID: PUR-NC-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Oily Trap"

Researchers working with naphthyl carbinols (e.g., 1-(2-naphthyl)ethanol) frequently encounter a "supercooled liquid" state where the product isolates as a viscous oil rather than a crystal.

The Causality: This is a thermodynamic conflict. The naphthalene moiety drives


-

stacking (lattice energy), while the hydroxyl group induces irregular hydrogen bonding (entropy). When impurities (residual solvent, unreacted ketone, or vinyl naphthalene side-products) are present, they disrupt the lattice formation, lowering the melting point below room temperature. The result is an oil that refuses to solidify.

This guide provides three field-proven modules to resolve this, moving from physical separation to chemical modification.

Module 1: The "Oil-Out" Crisis (Crystallization)[1][2]

Symptom: You attempt recrystallization, but as the solution cools, a second liquid phase (oil droplets) separates at the bottom of the flask before crystals form.

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] The temperature is currently above the melting point of the solvated product but below its saturation point.

Protocol A: The "Cloud Point" Titration (Self-Validating)

Do not use a single solvent. Naphthyl carbinols require a push-pull system.

Recommended Solvent System: Toluene (Good Solvent) / Heptane (Anti-Solvent). Why? Toluene matches the


-system of naphthalene; Heptane forces the lattice to close.
  • Dissolution: Dissolve the crude oil in the minimum amount of warm Toluene (40-50°C).

    • Checkpoint: If the solution is dark/opaque, treat with activated charcoal and filter through Celite immediately.

  • The Titration: While stirring rapidly, add Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • The Re-Solvation: Add just enough Toluene (dropwise) to clear the solution.

  • Seeding (Critical): Add a seed crystal. If none exists, dip a glass rod in the solution, let it dry to a film, scratch the film to induce micro-crystals, and re-dip.

  • Controlled Cooling: Wrap the flask in cotton/foil to cool slowly to RT. Do not use an ice bath yet.

    • Logic: Rapid cooling traps impurities in the oil phase. Slow cooling allows the lattice to reject impurities.

Visualizing the Logic: The "Oil-Out" Decision Tree

CrystallizationLogic Start Crude Product is Oily Solvent Dissolve in Min. Toluene Start->Solvent AntiSolvent Add Heptane to Cloud Point Solvent->AntiSolvent Check Does it Oil Out? AntiSolvent->Check Reheat Reheat to redissolve Check->Reheat Yes (Oiling) Seed Add Seed Crystal + Slow Cool Check->Seed No (Cloudy) MoreSolvent Add 5% more Toluene Reheat->MoreSolvent MoreSolvent->Seed Success Crystalline Solid Seed->Success Fail Persistent Oil Seed->Fail Still Oily Deriv Go to Module 3 (Derivatization) Fail->Deriv

Figure 1: Decision logic for handling the "Oiling Out" phenomenon during recrystallization. Note the loop to adjust solvent ratios.

Module 2: Chromatographic Challenges

Symptom: The product "streaks" or "tails" on the TLC plate and column, leading to co-elution with impurities.

Diagnosis: The acidic silanol groups (Si-OH) on the silica gel are hydrogen-bonding with the carbinol hydroxyl group.

Protocol B: Stationary Phase Neutralization

Standard silica is too acidic for sensitive benzylic-type alcohols, which can dehydrate to vinyl naphthalenes on the column.

  • The Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA).

    • Mechanism:[2][3] TEA blocks the acidic silanol sites, preventing the "drag" on the alcohol.

  • Alternative Phase: Switch to Neutral Alumina (Activity Grade III) .

    • Why? Alumina is less likely to induce the acid-catalyzed elimination of water (dehydration) common with naphthyl carbinols.

Data: Impact of Modifier on Resolution (Rf)

Solvent SystemRf (Product)Peak ShapeResolution (vs. Impurity)
20% EtOAc/Hexane0.35Tailing (Streak)Poor
20% EtOAc/Hexane + 1% TEA 0.42Sharp / SymmetricalExcellent
Neutral Alumina (20% EtOAc)0.38SymmetricalGood

Module 3: Chemical Workarounds (Derivatization)

Symptom: The oil persists despite crystallization attempts, and chromatography is impractical for the scale (e.g., >10g).

Diagnosis: The melting point of the crude is naturally below ambient temperature due to the racemate composition or stubborn impurities.

Solution: Transform the liquid alcohol into a solid ester. This increases molecular weight and lattice energy.

Protocol C: The p-Nitrobenzoate Method

This is the "Nuclear Option" for purification. It rarely fails.

  • Esterification: React crude naphthyl carbinol with p-nitrobenzoyl chloride and Pyridine in DCM.

    • Why p-nitro? The nitro group creates strong dipole-dipole interactions, dramatically raising the melting point (often >100°C).

  • Purification: The resulting ester is almost always a solid that can be recrystallized easily from Ethanol/Acetone.

  • Hydrolysis: Saponify (LiOH/THF/Water) to return the pure alcohol.

Workflow Visualization

Derivatization Crude Oily Crude (Naphthyl Carbinol) React React w/ p-Nitrobenzoyl Cl (Pyridine/DCM) Crude->React Derivatize Solid Crystalline Ester (High MP Solid) React->Solid Workup Recryst Recrystallize (EtOH/Acetone) Solid->Recryst Purify Hydrolysis Hydrolysis (LiOH/THF) Recryst->Hydrolysis Cleave Pure Pure Carbinol Hydrolysis->Pure Isolate

Figure 2: The Derivatization Workflow. Converting the oil to a crystalline ester allows for easy purification before reverting to the alcohol.

FAQ & Troubleshooting

Q: I see a new non-polar spot on TLC after heating my crude. What is it? A: You likely dehydrated your product. Naphthyl carbinols are benzylic-like; heat + acid traces (even from crude CDCl3) cause elimination to Vinyl Naphthalene . Fix: Keep temperatures <50°C. Add traces of NaHCO3 to solvents if acid sensitivity is high.

Q: Can I use Hexane instead of Heptane? A: Yes, but Heptane is preferred. It has a higher boiling point, allowing for a wider temperature range during the "Cloud Point" titration without evaporating too fast.

Q: My oil solidified into a glass, not crystals. A: This is an amorphous solid. Fix: Dissolve the glass in a tiny amount of diethyl ether and scratch the flask walls vigorously while letting the ether evaporate slowly. This "trituration" often shocks the glass into a crystal lattice.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for crystallization and drying).

  • Luo, Z.; Swaleh, S. M.; Theil, F.; Curran, D. P. Resolution of 1-(2-Naphthyl)ethanol by a Combination of an Enzyme-Catalyzed Kinetic Resolution with a Fluorous Triphasic Separative Reaction. Org.[4][5] Lett.2002 , 4, 2585–2587. (Discusses specific handling of naphthyl ethanol derivatives).

  • Anderson, N. G. Practical Process Research & Development; Academic Press: Oxford, 2000. (Detailed discussion on "oiling out" phenomena in scale-up).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Solvent selection data).

Sources

Validation & Comparative

Variable Temperature NMR (VT-NMR) for Hindered Rotation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery and physical organic chemistry, characterizing hindered rotation —specifically atropisomerism and amide bond rotamers—is critical for defining bioavailability and shelf-stability. While computational methods (DFT) offer predictions and X-ray crystallography provides static snapshots, Variable Temperature NMR (VT-NMR) remains the gold standard for empirically determining rotational energy barriers ($ \Delta G^\ddagger $) in solution.

This guide compares VT-NMR against its primary alternatives and provides a self-validating experimental protocol for determining kinetic parameters with high precision.

Part 1: Comparative Analysis

VT-NMR vs. Alternative Methods

In the context of hindered rotation (e.g., biphenyls, amides, N-nitroso compounds), the choice of method dictates the reliability of the kinetic data.

FeatureVT-NMR (The Standard) DFT (Computational) X-Ray Crystallography
Primary Output Kinetic rates (

) & Thermodynamics (

)
Theoretical Energy BarriersStatic 3D Conformation
State of Matter Solution (Biologically relevant)Vacuum or Implicit SolvationSolid State (Crystal packing artifacts)
Accuracy High (Direct observation of exchange)Variable (Dependent on basis set/functional)N/A (Cannot measure dynamics)
Throughput Medium (Requires thermal equilibration)High (Cluster computing)Low (Crystal growth is rate-limiting)
Limit of Detection Barriers of 5–25 kcal/molNo theoretical limitN/A

Verdict:

  • Use DFT for initial screening to predict if a barrier exists.

  • Use X-Ray to confirm absolute stereochemistry of a single conformer.

  • Use VT-NMR to quantify how fast the molecule rotates in solution, which is the only metric relevant for calculating racemization half-lives in vivo.

Part 2: Technical Deep Dive & Methodology

The Physical Basis

VT-NMR exploits the timescale of the NMR experiment.[1] When a bond rotates slower than the NMR timescale (slow exchange), distinct signals are observed for each conformer. As temperature increases, the rotation rate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) increases. When 

matches the frequency difference between the signals (

), the signals merge.[2] This is the Coalescence Temperature (

)
.
Diagram 1: The VT-NMR Workflow

The following workflow ensures data integrity, specifically addressing the common failure point of improper temperature calibration.

VT_Workflow Sample Sample Prep (High BP Solvent) Ref_Check 1D NMR @ 298K (Verify Purity) Sample->Ref_Check Calib Temp Calibration (MeOH/Glycol) Ref_Check->Calib Acq_Low Acquire Slow Exchange (Distinct Peaks) Calib->Acq_Low Heat Stepwise Heating (+5-10K steps) Acq_Low->Heat Heat->Calib Re-check T Coalesce Identify Coalescence (Tc) (Flat Top Peak) Heat->Coalesce Calc Calculate k & ΔG‡ (Eyring Eq) Coalesce->Calc

Caption: Operational workflow for VT-NMR. Note the critical loop of temperature calibration, which must be performed using a standard (Methanol/Ethylene Glycol) rather than relying on the probe thermocouple.

Part 3: Validated Experimental Protocol

Sample Preparation
  • Solvent Choice: Select a deuterated solvent with a liquid range covering your expected

    
    .
    
    • Low Barriers (<10 kcal/mol): Acetone-d6, Methanol-d4.

    • High Barriers (>15 kcal/mol): DMSO-d6 (up to 400K), Toluene-d8, or 1,1,2,2-Tetrachloroethane-d2 (for very high T).

  • Concentration: 10–20 mg/mL. Avoid saturation to prevent viscosity changes affecting shimming.

  • Tube: Use Class A (high precision) NMR tubes.[3] Camber in cheap tubes can damage the probe at high spin rates/temperatures.

Temperature Calibration (Crucial Step)

The probe thermocouple often deviates by ±2–5 K from the real sample temperature. You must calibrate using a chemical shift thermometer.

  • Low T (< 300 K): Use 100% Methanol-d4 . Measure the chemical shift difference (

    
    ) between the methyl and hydroxyl protons.[4][5]
    
  • High T (> 300 K): Use 100% Ethylene Glycol . Measure the difference (

    
    ) between the CH2 and OH protons.[5]
    
  • Calculation: Use the standard polynomial equations (e.g., Bruker/Varian manuals) to convert

    
     to Real Temperature (
    
    
    
    ).
Acquisition Steps
  • Lock and Shim at Room Temperature (RT).

  • Slow Exchange Limit: Cool/Heat until the exchanging peaks are maximally separated and sharp. Record the frequency difference in Hz (

    
    ).
    
  • Stepwise Change: Increase temperature in 10 K increments.

    • Wait Time: Allow 10–15 minutes per step for thermal equilibrium.

    • Shimming: Re-shim (Z1 and Z2) at every temperature step. Convection currents degrade resolution.

  • Coalescence: Decrease step size to 2 K near the merger point.

    
     is reached when the two peaks merge into a single, flat-topped plateau.[6][7]
    
  • Fast Exchange: Continue heating until the peak sharpens into a single Lorentzian line.

Part 4: Data Analysis & Calculations

Method A: The Coalescence Approximation (Quick Estimation)

At the exact coalescence temperature (


), the rate constant of exchange (

) is related to the maximum peak separation (

in Hz) measured at the slow exchange limit.

Step 1: Calculate Rate Constant (


) 


Step 2: Calculate Free Energy of Activation (


) 
Using the Eyring equation:


(Result in kcal/mol)
Method B: Full Line Shape Analysis (FLSA) (High Precision)

For publication-quality data, do not rely solely on the coalescence point. Use software (e.g., Bruker TopSpin nmrsim, gNMR, or Python tools like LineShapeKin) to simulate the spectra at all measured temperatures.

  • Input parameters:

    
     (static), 
    
    
    
    (linewidth in absence of exchange).
  • Fit the simulated line shape to experimental data to extract

    
     at every temperature.
    
  • Plot

    
     vs 
    
    
    
    (Eyring Plot) to derive
    
    
    (slope) and
    
    
    (intercept).

Part 5: Case Study Data Presentation

Scenario: Determining the rotational barrier of the C-N bond in N,N-Dimethylformamide (DMF) using 600 MHz NMR in DMSO-d6.

Experimental Data Table
Temp (K)Observation

(Hz)
Calculated

(

)
298 Two sharp methyl singlets (Slow Exchange)185N/A
340 Broadened peaks180*85
385 Coalescence (

)
0 410
400 Single sharp peak (Fast Exchange)0>1000

*Extrapolated from slow exchange limit.

Calculation:

  • 
    .
    
  • 
    .
    
  • 
    .
    
  • 
    .
    
Diagram 2: Energy Landscape of Hindered Rotation

Energy_Profile Fig 2: The barrier (ΔG‡) determined by VT-NMR corresponds to the energy required to pass through the Transition State. GS_A Rotamer A (Ground State) TS Transition State (90° Twist) GS_A->TS ΔG‡ Activation Energy GS_B Rotamer B (Ground State) TS->GS_B Relaxation

References

  • University of Oxford, Department of Chemistry. (2018). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Reich, H. J. (2022). Determination of Energetics of Fluxional Molecules by NMR. Chemistry LibreTexts. Retrieved from [Link]

  • Evilia, R. F. (2008). LineShapeKin: NMR Lineshape Analysis for Determination of Association Kinetics. Retrieved from [Link]

  • Sadvakassova, M. Z., et al. (2023).[8] Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. Retrieved from [Link]

Sources

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Determining the Enantiomeric Excess of Naphthyl Alcohols: A Comparative Analysis of Modern Techniques

In the realms of asymmetric synthesis, drug development, and materials science, the stereochemical purity of chiral molecules is paramount. Naphthyl alcohols, particularly axially chiral compounds like 1,1'-bi-2-naphthol (BINOL), are foundational as catalysts, ligands, and synthons.[1][2] Their efficacy is directly tied to their enantiomeric excess (ee), a measure of the predominance of one enantiomer over the other. Consequently, the accurate and efficient determination of ee is a critical, non-negotiable step in both research and quality control.

This guide provides an in-depth comparison of the primary analytical techniques employed for determining the enantiomeric excess of naphthyl alcohols. We will move beyond mere procedural lists to explore the underlying principles, the rationale behind experimental choices, and the relative strengths and weaknesses of each method, empowering you to select the optimal approach for your specific analytical challenge.

Chiral HPLC is arguably the most widely used and reliable method for ee determination due to its high accuracy, reproducibility, and broad applicability.[3][4] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This results in different retention times and, therefore, separation.[3]

The Principle of Chiral Recognition

The separation mechanism relies on differential interactions between the enantiomers and the CSP. For naphthyl alcohols, these interactions are typically a combination of:

  • Hydrogen Bonding: The hydroxyl groups of the naphthyl alcohol interact with polar sites on the CSP.

  • π-π Interactions: The electron-rich naphthalene rings form π-stacking interactions with complementary aromatic or electron-deficient groups on the CSP.[5]

  • Steric Interactions: The three-dimensional structure of the CSP creates pockets or grooves that sterically favor the binding of one enantiomer over the other.

The sum of these interactions results in a difference in binding energy (ΔΔG) between the two enantiomer-CSP complexes, leading to their chromatographic separation.

Experimental Protocol: ee Determination of (±)-1,1'-bi-2-naphthol (BINOL)

This protocol provides a typical starting point for the analysis of BINOL, a common and often challenging separation.

1. Sample Preparation:

  • Prepare a stock solution of the BINOL sample in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column and system from particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
  • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H) is often a successful first choice for BINOL and its derivatives.[6] Pirkle-type columns based on DNB-leucine are also effective.[7]
  • Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 (v/v) n-Hexane/IPA. The ratio is the most critical parameter for optimizing resolution and retention time.
  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
  • Column Temperature: 25 °C. Temperature can be adjusted to improve peak shape and resolution.
  • Detection: UV at 254 nm.
  • Injection Volume: 5-10 µL.

3. Data Analysis:

  • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
  • Integrate the peak areas for each enantiomer (Area_R and Area_S).
  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100[3]
Data Presentation: Comparison of Chiral Stationary Phases for BINOL Separation
Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Resolution (Rs)Key Interaction TypesReference
Daicel CHIRALPAK AD n-Hexane/Isopropanol (90/10)1.0> 2.0Hydrogen Bonding, π-π, Steric Inclusion[6][8]
Regis Whelk-O 1 n-Hexane/Isopropanol/Acetic Acid (80/20/0.5)1.0~1.7π-π (Acceptor/Donor), Hydrogen Bonding, Dipole[6]
3,5-Dinitrobenzoyl-L-leucine Hexane/Dichloromethane/Methanol (100/30/1)1.0~1.5π-π, Hydrogen Bonding, Dipole-Dipole[7]
Workflow & Logic

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Dissolve Naphthyl Alcohol Sample Prep2 Filter Sample (0.45 µm) Prep1->Prep2 Inj Inject into HPLC System Prep2->Inj Col Separation on Chiral Stationary Phase Inj->Col Det UV Detection Col->Det Integ Integrate Peak Areas Det->Integ Calc Calculate ee% Integ->Calc Result Final ee% Value Calc->Result

Caption: Chiral HPLC workflow for ee determination.

NMR Spectroscopy: A Rapid and Versatile Alternative

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for ee determination, often with significantly faster method development times.[9] Since enantiomers are indistinguishable in a standard (achiral) NMR experiment, a chiral auxiliary must be added to the sample. This auxiliary interacts with the enantiomers to create diastereomeric species, which have distinct NMR spectra.[10]

A. Using Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form weak, non-covalent diastereomeric complexes with the analyte enantiomers in solution.[11] This association leads to small, but measurable, differences in the chemical shifts (Δδ) of specific protons in the naphthyl alcohol enantiomers, allowing for their distinct integration.

The Principle of Chiral Recognition with CSAs: The formation of transient diastereomeric complexes is driven by reversible interactions like hydrogen bonding, dipole-dipole forces, and π-π stacking. The differing geometries of these complexes cause specific protons on the naphthyl alcohol enantiomers to experience slightly different magnetic environments, breaking their chemical shift equivalence.[9][12]

Experimental Protocol: ee Determination using a CSA

1. Reagent and Sample Preparation:

  • CSA Selection: (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a common and effective CSA for alcohols.
  • Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the naphthyl alcohol sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or Benzene-d₆).
  • Acquire a standard ¹H NMR spectrum of the analyte alone.
  • Add the CSA to the NMR tube. The optimal molar ratio of CSA to analyte typically ranges from 1 to 5 equivalents. Titrate the CSA in portions until baseline separation of a target signal is achieved.

2. NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended to maximize chemical shift dispersion.
  • Experiment: A standard one-dimensional ¹H NMR experiment.
  • Parameters: Ensure a sufficient relaxation delay (d1) to allow for complete relaxation of the nuclei, which is crucial for accurate integration. A d1 of at least 5 times the longest T₁ value is recommended.

3. Data Analysis:

  • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., a hydroxyl proton or an aromatic proton close to the chiral axis) of the two diastereomeric complexes.
  • Carefully integrate the areas of these two signals (Area_1 and Area_2).
  • Calculate the enantiomeric excess: ee (%) = |(Area_1 - Area_2) / (Area_1 + Area_2)| × 100
B. Using Chiral Derivatizing Agents (CDAs)

CDAs react covalently with the analyte's functional group (the hydroxyl group in naphthyl alcohols) to form a stable pair of diastereomers.[13] This approach often results in larger and more easily resolved chemical shift differences (Δδ) compared to CSAs.

The Principle of Chiral Recognition with CDAs: The covalent bond creates a distinct, stable diastereomeric molecule for each enantiomer. The chiral center of the CDA imposes a new, fixed stereochemical environment, leading to significant differences in the NMR spectra of the two resulting products. A well-known example is Mosher's acid chloride (MTPA-Cl).[10]

Experimental Protocol: ee Determination using a CDA (e.g., Mosher's Ester Formation)

1. Derivatization Reaction:

  • In a small, dry vial, dissolve the naphthyl alcohol sample (1.0 eq) in a dry, inert solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like DMAP).
  • Add a slight excess (e.g., 1.2 eq) of an enantiomerically pure CDA, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • Allow the reaction to proceed to completion at room temperature. Monitor by TLC or LC-MS.
  • Crucial Consideration: The reaction must go to 100% completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other). The use of an excess of the derivatizing agent helps to ensure this.[10]

2. Work-up and Sample Preparation:

  • Quench the reaction and perform a simple extraction to remove excess reagent and byproducts.
  • Dissolve the purified diastereomeric ester mixture in a deuterated solvent (e.g., CDCl₃) for NMR analysis.

3. NMR Acquisition and Analysis:

  • The procedure is identical to that described for CSAs. The resulting diastereomeric esters will exhibit distinct signals (often in both ¹H and ¹⁹F NMR spectra if a fluorine-containing CDA like MTPA-Cl is used), which can be integrated to determine the ee.[13]
Data Presentation: Comparison of Chiral NMR Auxiliaries for Alcohols
Auxiliary TypeMethodInteractionΔδ MagnitudeProsCons
CSA Non-covalentReversible ComplexationSmall to ModerateFast, non-destructive, no work-upSmaller Δδ, potential for peak broadening, concentration/temp dependent
CDA CovalentDiastereomer FormationModerate to LargeLarge Δδ, stable products, less sensitive to conditionsRequires reaction & work-up, potential for kinetic resolution, sample is consumed
Logic Diagram: NMR Enantiomeric Differentiation

NMR_Principle cluster_analyte Analyte Enantiomers cluster_auxiliary Chiral Auxiliary cluster_result Resulting Species Enantiomers (R)-Naphthol (S)-Naphthol Diastereomers Diastereomer 1 (Analyte-R + Aux) Diastereomer 2 (Analyte-S + Aux) Enantiomers->Diastereomers + Aux Chiral Solvating Agent (CSA) Chiral Derivatizing Agent (CDA) Aux->Diastereomers NMR NMR Spectrometer Diastereomers->NMR Spectra Distinct NMR Signals (Integrable) NMR->Spectra

Caption: Principle of ee determination by NMR.

Circular Dichroism (CD) Spectroscopy: An Absolute Method

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[14] For a given enantiomer, the CD spectrum is a unique fingerprint. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration and the enantiomeric excess of the sample.[15][16]

The Principle of Chiroptical Activity: Enantiomers, by definition, interact differently with polarized light. While they rotate plane-polarized light in equal and opposite directions (optical rotation), they also absorb circularly polarized light differently. A CD spectrum plots this difference in absorption (ΔA = A_L - A_R) versus wavelength. A racemic (50:50) mixture will have no CD signal, while an enantiomerically pure sample will show the maximum signal.[16]

Experimental Protocol: ee Determination by CD

1. Prerequisite:

  • An authentic, enantiomerically pure sample of one of the naphthyl alcohol enantiomers is required to be used as a standard.

2. Sample and Standard Preparation:

  • Prepare a stock solution of the enantiopure standard at a known concentration in a suitable spectroscopic-grade solvent (e.g., methanol or acetonitrile).
  • Prepare a solution of the unknown sample at the exact same total concentration as the standard. Accurate concentration matching is critical for accurate results.

3. CD Spectrometer and Measurement:

  • Instrument: A CD Spectropolarimeter.
  • Measurement:
  • Record the CD spectrum of the enantiopure standard. Identify a wavelength (λ_max) corresponding to a strong Cotton effect (a peak or trough). Record the CD signal (in millidegrees, mdeg) at this wavelength (CD_pure).
  • Record the CD spectrum of the unknown sample under identical conditions. Record the signal at the same wavelength (CD_sample).

4. Data Analysis:

  • Calculate the enantiomeric excess using the simple ratio: ee (%) = (CD_sample / CD_pure) × 100
Comparative Summary of Techniques
FeatureChiral HPLCNMR SpectroscopyCircular Dichroism (CD)
Principle Chromatographic SeparationDiastereomeric DifferentiationDifferential Light Absorption
Accuracy Very HighHigh (CDA), Moderate-High (CSA)High (concentration dependent)
Precision Very HighHighHigh
Speed Slow (method dev.), Moderate (analysis)Fast (method dev. & analysis)Very Fast (analysis)
Sample Prep Simple filtrationSimple mixing (CSA), Reaction (CDA)Precise concentration matching
Requirement Chiral ColumnNMR Spectrometer, Chiral AuxiliaryCD Spectrometer, Pure Standard
Sample Consumption Non-destructive (analytical scale)Non-destructive (CSA), Destructive (CDA)Non-destructive
Key Advantage "Gold Standard" reliability & accuracySpeed and versatilitySpeed and direct proportionality
Key Limitation Cost of columns, longer method dev.Lower resolution (CSA), potential for error (CDA)Requires an enantiopure standard

Conclusion

The determination of enantiomeric excess for naphthyl alcohols can be approached with several robust and reliable techniques.

  • Chiral HPLC remains the definitive method for baseline separation and is the preferred choice for validation and quality control, offering unparalleled accuracy and precision.

  • NMR Spectroscopy , through the use of either chiral solvating or derivatizing agents, provides a significantly faster method for rapid screening and reaction monitoring, which is invaluable in a research and development context.

  • Circular Dichroism Spectroscopy offers the quickest determination, provided an enantiomerically pure standard is available, making it suitable for high-throughput screening applications.

The choice of method ultimately depends on the specific requirements of the analysis: the need for accuracy, the available instrumentation, the number of samples, and the stage of the research or development process. A thorough understanding of the principles and practicalities of each technique, as outlined in this guide, is essential for any scientist working with these vital chiral compounds.

References

  • Purdie, N., & Swallows, K. A. (1989). Analytical applications of circular dichroism. Analytical Chemistry, 61(2), 77A-89A).
  • Love, B. E. (2006). Preparation and Enantiomeric Excess Determination of Optically Active BINOL and BINOL Derivatives. Current Organic Synthesis, 3(2), 169-185. [Link]

  • Salvadori, P., Pescitelli, G., & Di Bari, L. (2003). Determining the Enantiomeric Excess of Chiral Compounds by Means of Circular Dichroism.
  • Ingenta Connect. (2005, October 1). Preparation and Enantiomeric Excess Determination of Optically Active BINOL and BINOL Derivatives. [Link]

  • Chromatography Today. (n.d.). The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. [Link]

  • Barron, L. D. (2009). Vibrational circular dichroism. In Comprehensive Chiroptical Spectroscopy (Vol. 1, pp. 1-45). John Wiley & Sons.
  • ResearchGate. (2025, August 6). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Polavarapu, P. L. (2004). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry, 76(3), 61A-67A. [Link]

  • PubMed. (2025, March 27). Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. [Link]

  • ResearchGate. (n.d.). The separation of enantiomers utilizing chiral BINOL-based macrocycles.... [Link]

  • National Center for Biotechnology Information. (2022). Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). [Link]

  • National Center for Biotechnology Information. (2019, September 27). A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. [Link]

  • ResearchGate. (n.d.). Chromatographic data obtained at various column temperatures for BINOL.... [Link]

  • PubMed. (2016). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • Waters Corporation. (n.d.). Enantiomeric Separation of BINOL Using the ACQUITY UPC2 System. [Link]

  • Wiley Press. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. [Link]

  • ResearchGate. (2025, August 7). NMR determination of enantiomeric excess. [Link]

  • UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • Royal Society of Chemistry. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. [Link]

  • Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. [Link]

  • Royal Society of Chemistry. (n.d.). [1H]/[2H] discriminated bianthryl atropisotopomers: enantiospecific syntheses from BINOL and direct multi-spectroscopic analyses of their isotopic chirality. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • MDPI. (2018, October 29). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. [Link]

  • ACS Publications. (2024, May 9). Regioselective Substitution of BINOL. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

Sources

Elucidating Naphthyl Rotameric States: A Comparative Guide to NOESY NMR Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assignment of naphthyl group conformation—specifically distinguishing between syn/anti atropisomers or determining rotameric populations—is a critical challenge in medicinal chemistry. Naphthyl moieties are frequently employed in kinase inhibitors and chiral auxiliaries (e.g., BINOL derivatives), where the spatial arrangement of the aromatic ring governs biological efficacy.

While X-ray crystallography provides a static snapshot, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for solution-state dynamics. However, it is not a "one-size-fits-all" tool. This guide objectively compares NOESY against ROESY and computational methods, delineating the specific experimental conditions required to avoid the "zero-crossing" trap common with naphthyl derivatives.

Technical Mechanism: The Naphthyl "Ruler"

To assign conformation, we rely on the


 distance dependence of the NOE signal. For naphthyl systems, the rigid aromatic framework provides an internal calibration standard.
The "Peri" Interaction

In 1-substituted naphthalenes, the proton at position 8 (H8) is spatially proximal to position 1 (H1), separated by a fixed distance of approximately 2.5–2.6 Å . This "peri" interaction is distinct from the ortho-coupling (H1-H2) and serves as a critical reference point.

  • Mechanism: Cross-relaxation (

    
    ) occurs between dipolar-coupled spins.
    
  • The Trap: The sign and magnitude of

    
     depend on the molecular tumbling rate (
    
    
    
    ).
    • Small Molecules (

      
      ):  Positive NOE (Signal enhancement).[1]
      
    • Large Molecules (

      
      ):  Negative NOE (Signal reduction, same phase as diagonal).
      
    • Naphthyl Danger Zone (

      
      ):  Many drug-like naphthyl derivatives (MW 600–1200 Da) fall here, where NOE intensity is zero. 
      

Strategic Comparison: NOESY vs. Alternatives

The following table contrasts NOESY with its primary alternatives for conformational assignment.

FeatureNOESY ROESY (Rotating-frame) RDCs (Residual Dipolar Couplings) DFT/Computation
Primary Utility Precise distance constraints (< 5 Å).Mid-sized molecules (MW 700-1500).Global orientation relative to alignment tensor.Prediction & energy barrier calculation.
Signal Sign Positive (small) or Negative (large).[1]Always Positive (opposite to diagonal).N/A (Splitting Hz).N/A.
MW Limitation Fails at "Zero Crossing" (~1000 Da).No MW limit (immune to zero crossing).No limit, but requires alignment media.System size limits calculation speed.
Artifacts Zero-Quantum Coherence (ZQC), Spin Diffusion.TOCSY transfer (HOHAHA) artifacts.Complexity of alignment media prep.Force field inaccuracies.
Sensitivity High.Medium (approx. 50% of NOESY).Low (requires high concentration).N/A.
Decision Framework

Use the following logic to select the correct experiment.

MethodSelection Start Start: Naphthyl Conformation Assignment CheckMW Check Molecular Weight (MW) & Solvent Viscosity Start->CheckMW Small MW < 600 Da (Fast Tumbling) CheckMW->Small Medium MW 700 - 1200 Da (Intermediate Tumbling) CheckMW->Medium Large MW > 1500 Da (Slow Tumbling) CheckMW->Large NOESY_Small 2D NOESY (Mixing: 500-800ms) Small->NOESY_Small Positive NOE ROESY 2D ROESY (Mixing: 200-400ms) *Mandatory for this range* Medium->ROESY NOE is Zero NOESY_Large 2D NOESY (Mixing: 50-150ms) *Watch for Spin Diffusion* Large->NOESY_Large Negative NOE

Figure 1: Decision tree for selecting NOESY vs. ROESY based on molecular weight and tumbling regime.

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, follow this protocol designed to minimize artifacts and maximize signal-to-noise.

Step 1: Sample Preparation
  • Solvent: Use non-viscous solvents (CDCl₃, Acetone-

    
    ) to keep 
    
    
    
    low if working with mid-sized molecules. Avoid DMSO-
    
    
    if the MW is near 800 Da, as its viscosity will push the molecule into the "zero-crossing" null point.
  • Degassing: Critical. Paramagnetic oxygen accelerates relaxation (

    
    ), quenching the NOE.
    
    • Method: Freeze-pump-thaw (3 cycles) or rigorous argon bubbling (15 mins) directly into the NMR tube.

Step 2: Pulse Sequence & Acquisition
  • Sequence: noesygpphpp (Bruker) or equivalent. Use gradient selection to suppress solvent and artifacts.

  • Mixing Time (

    
    ): 
    
    • Small Molecules: 500–800 ms.

    • Large Molecules:[1] 100–200 ms (to avoid spin diffusion).

    • Validation: Run a 1D-NOE buildup series (e.g., 200, 400, 600, 800 ms) on a key resonance (e.g., H1) to ensure you are in the linear range of the NOE buildup curve.

Step 3: Geometric Analysis Logic

When assigning the conformation of a 1-substituted naphthyl group relative to a scaffold (R), visualize the competing constraints:

NaphthylGeometry cluster_naphthyl Naphthyl Ring cluster_scaffold Scaffold (R) H1 H1 (ipso) H2 H2 (ortho) H1->H2 ~2.5Å H8 H8 (peri) H1->H8 ~2.6Å (Fixed) H_Scaffold H-Scaffold H2->H_Scaffold Strong NOE H8->H_Scaffold Weak/No NOE Rotamer_A Conformation A (H2 proximal) Rotamer_B Conformation B (H8 proximal)

Figure 2: Geometric logic for assignment. The "Peri" proton (H8) acts as a unique directional indicator compared to the ortho proton (H2).

Representative Data & Interpretation

The following data represents a typical analysis of a 1-(2-methylphenyl)naphthalene derivative (MW ~350 Da, Small Molecule regime).

Experimental Setup
  • Instrument: 600 MHz NMR.

  • Experiment: 1D Selective NOESY (Gaussian excitation).

  • Mixing Time: 600 ms.

Observed NOE Intensities (Normalized)
Irradiated ProtonObserved NOE (H-Target)Intensity (%)Interpretation
Naphthyl-H2 Scaffold-Methyl3.5% Strong. Indicates Syn conformation (H2 is proximal to Methyl).
Naphthyl-H2 Naphthyl-H11.8%Standard vicinal reference.
Naphthyl-H8 Scaffold-Methyl< 0.1%Absent. Confirms H8 is distal (pointing away).
Naphthyl-H8 Naphthyl-H12.2%Strong. Confirms assignment of H8 via "Peri" effect.

Analysis:

  • The strong NOE between Naphthyl-H2 and the Scaffold-Methyl group confirms the Syn rotamer is the dominant species in solution.

  • The absence of NOE between H8 and the scaffold validates that the ring is not freely rotating on the NMR timescale (restricted rotation/atropisomerism).

  • Self-Validation: If the H1-H8 "Peri" NOE were missing, the assignment of the naphthyl protons would be suspect.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Correlations).

  • Neuhaus, D., & Williamson, M. P. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1] (The definitive text on NOE theory and zero-crossing).

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery: A Detailed Analysis of Case Studies." Journal of Medicinal Chemistry, 54(20), 7005-7022. (Context for naphthyl atropisomers in drugs). [Link]

  • Butts, C. P., et al. (2011). "Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule." Beilstein Journal of Organic Chemistry, 7, 145–150.[2] [Link]

Sources

The Steric Anomaly: A Guide to IR Spectroscopy of Hindered Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks of Hindered Hydroxyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

In drug development and structural elucidation, the hydroxyl (-OH) group is a critical pharmacophore. While undergraduate texts generalize the -OH stretch as a "broad tongue" at 3200–3550 cm⁻¹, this description fails when applied to sterically hindered systems.

For a Senior Application Scientist, the "missing" broad peak is not an error but a structural signature. Steric bulk—specifically in ortho-substituted phenols or tertiary alcohols—physically blocks the approach required for intermolecular hydrogen bonding.[1] This guide dissects the spectral behavior of these hindered groups, providing a rigorous protocol to distinguish between free , intermolecularly bonded , and intramolecularly bonded hydroxyls.

Theoretical Framework: The Physics of the Shift

To interpret these spectra, we must understand the causality of the wavenumber shift.

  • The Baseline (Free -OH): A non-interacting O-H bond vibrates as a stiff spring with a high force constant (

    
    ). This results in a high-frequency, sharp absorption at 3600–3650 cm⁻¹ .[2]
    
  • The H-Bond Effect: When an -OH group donates a hydrogen to an acceptor (O-H···:O), electron density is withdrawn from the O-H bond, weakening it.[1] A weaker bond means a lower force constant (

    
    ), causing a red shift  to lower wavenumbers (3200–3550 cm⁻¹ ).
    
  • The Steric Veto: In hindered systems (e.g., 2,6-di-tert-butylphenol), the bulky tert-butyl groups create a "picket fence" around the oxygen. Even in neat liquids or solids, the hydroxyl cannot approach another molecule close enough to form a hydrogen bond. Consequently, the O-H bond retains its high force constant and appears as a sharp, high-frequency peak , mimicking a dilute gas-phase spectrum.

Comparative Data: Peak Positions
Hydroxyl EnvironmentWavenumber (

)
Peak ShapeDependence on Conc.[1][2][3][4][5]
Free / Sterically Hindered 3600 – 3650 cm⁻¹ Sharp Independent
Intermolecular H-Bond 3200 – 3550 cm⁻¹BroadDependent (shifts with dilution)
Intramolecular H-Bond 3000 – 3200 cm⁻¹Sharp/BroadIndependent
Chelated (Strong Intra) 2500 – 3000 cm⁻¹Very BroadIndependent
Experimental Protocol: The Dilution Study

The only self-validating method to confirm steric hindrance versus intramolecular bonding is the Dilution Series . This protocol differentiates species based on entropic freedom.

Objective: Determine if the high-frequency shift is due to permanent steric blocking or concentration-dependent isolation.

Reagents:

  • Solvent: Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ). Note: Must be anhydrous and non-polar to avoid competitive H-bonding.
  • Cells: NaCl or KBr liquid cells with variable path lengths (0.1 mm to 10 mm).

Workflow:

  • Prepare Stock: Dissolve sample at high concentration (10% w/v or ~1.0 M).

  • Acquire Spectrum A: Record IR. Look for broad bands (3300 cm⁻¹) and sharp bands (3600 cm⁻¹).[1][2][5][6]

  • Serial Dilution: Dilute to 0.1 M, 0.01 M, and 0.001 M.

  • Path Length Compensation: As concentration drops, increase cell path length to maintain signal-to-noise ratio (Beer-Lambert Law).

  • Acquire Spectrum B, C, D: Overlay spectra normalized to the C-H stretch (approx. 2900 cm⁻¹) as an internal standard.

Interpretation Logic:

  • Scenario 1 (Unhindered/Intermolecular): The broad peak at 3350 cm⁻¹ disappears; the sharp peak at 3600 cm⁻¹ grows.

  • Scenario 2 (Sterically Hindered): The spectrum remains unchanged.[1] A sharp peak at ~3640 cm⁻¹ persists at all concentrations.

  • Scenario 3 (Intramolecular Bond): A peak at ~3200 cm⁻¹ persists at all concentrations (the molecule carries its own "solvent").

Visualization of Logic & Workflow
Figure 1: Spectral Decision Tree

A logical pathway for assigning hydroxyl peaks based on wavenumber and dilution behavior.

OH_Assignment_Logic Start Identify Peak in 3000-3700 cm⁻¹ Region CheckPos Check Wavenumber Position Start->CheckPos HighFreq Sharp Peak (3600-3650 cm⁻¹) CheckPos->HighFreq > 3600 cm⁻¹ LowFreq Broad Peak (3200-3550 cm⁻¹) CheckPos->LowFreq < 3550 cm⁻¹ Dilution Perform Dilution Test (in CCl₄) HighFreq->Dilution LowFreq->Dilution Result1 Intensity Increases (Relative to H-bonded) Dilution->Result1 Sample was Diluted Result2 No Change in Position (Always Sharp) Dilution->Result2 Sample was Concentrated Result3 Broad Peak Vanishes Dilution->Result3 Dilution Result4 Peak Persists (No shift) Dilution->Result4 Dilution Conclusion_Free Free -OH (Dilute Unhindered) Result1->Conclusion_Free Conclusion_Hindered Sterically Hindered -OH (e.g., 2,6-di-tert-butylphenol) Result2->Conclusion_Hindered Conclusion_Inter Intermolecular H-Bond (Unhindered) Result3->Conclusion_Inter Conclusion_Intra Intramolecular H-Bond (Chelation) Result4->Conclusion_Intra

Caption: Decision logic for classifying hydroxyl groups. Note that hindered phenols mimic "Free -OH" behavior even at high concentrations.

Figure 2: Experimental Workflow (Dilution Method)

Step-by-step protocol visualization for validating steric hindrance.

Dilution_Protocol Step1 1. Prepare Stock (1.0 M in CCl₄) Step2 2. Serial Dilution (0.1M → 0.001M) Step1->Step2 Step3 3. Adjust Path Length (0.1mm → 10mm) Step2->Step3 Maintain Absorbance Step4 4. Normalize Spectra (C-H Stretch) Step3->Step4 Step5 5. Analyze Shifts Step4->Step5

Caption: The "Dilution Method" workflow. Path length adjustment is critical to maintain signal integrity as concentration decreases.

Case Study: 2,6-Di-tert-butylphenol vs. Phenol

To illustrate the "Steric Anomaly," we compare a standard phenol with a hindered variant.

FeaturePhenol (Unhindered) 2,6-Di-tert-butylphenol (Hindered)
Structure Planar, accessible -OHBulky t-butyl groups at C2, C6 encase -OH
Neat Spectrum Broad band centered at 3350 cm⁻¹ (Polymeric H-bonding)Sharp peak at 3650 cm⁻¹ (Monomeric -OH)
Dilute Spectrum Shift to sharp peak at 3600 cm⁻¹ Remains sharp at 3650 cm⁻¹
Conclusion Intermolecular H-bonding dominates.Steric hindrance prevents H-bonding completely.

Mechanistic Insight: In 2,6-di-tert-butylphenol, the hydroxyl proton is effectively "caged." While it can still vibrate (hence the peak exists), it cannot get close enough to the oxygen lone pair of a neighbor to form a hydrogen bond. This mimics the gas-phase environment, resulting in the high-frequency shift.

References
  • UCLA Chemistry & Biochemistry. Introduction to IR Spectra: Free vs. Hydrogen-Bonded Hydroxyl Groups. [Link]

  • Michigan State University (MSU). Infrared Spectroscopy: Alcohols and Phenols. [Link]

  • Royal Society of Chemistry. Solvent effects on the infra-red spectra of hindered phenols. (Bellamy et al.) [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Naphthyl Phenyl Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Naphthyl phenyl methanol (NPM), specifically the


-naphthyl isomer, serves as a critical chiral scaffold in the synthesis of enantioselective catalysts and pharmaceutical intermediates. Its structural integrity is defined by the asymmetric carbinol carbon bridging a phenyl ring and a naphthalene system.

In drug development, precise structural characterization of NPM derivatives is required to monitor metabolic stability and impurity profiling. This guide provides a definitive analysis of the Electron Ionization (EI) fragmentation patterns of NPM, contrasting its behavior with the structural analog benzhydrol (diphenylmethanol).

Key Technical Insight: Unlike simple aliphatic alcohols where


-cleavage dominates, NPM fragmentation is driven by the formation of highly resonance-stabilized carbocations. The naphthalene moiety acts as a "charge sink," significantly altering the fragmentation kinetics compared to standard phenyl analogs.

Mechanistic Fragmentation Analysis

The fragmentation of NPM (


, MW 234.29 Da) under standard 70 eV EI conditions is governed by the stability of the resulting aryl-stabilized carbocations.
Primary Fragmentation Pathways
  • Molecular Ion Formation (

    
    , 
    
    
    
    234):
    The molecular ion is detectable but often of low intensity. The steric bulk and electronic repulsion between the aromatic rings promote rapid dissociation.
  • The Dominant Pathway: Hydroxyl Elimination (

    
     217): 
    The base peak (or near-base peak) arises from the heterolytic cleavage of the C-O bond, expelling a hydroxyl radical (
    
    
    
    ) or, more commonly in EI, losing a water molecule via a rearrangement to form a radical cation, followed by H-loss. However, the direct formation of the (Naphthyl)(Phenyl)methyl cation (
    
    
    217) is the thermodynamic driver.
    • Mechanism:

      
      
      
    • Stability: The positive charge at the benzylic/naphthylic position is delocalized over 16

      
      -electrons (6 from phenyl + 10 from naphthyl), making this ion exceptionally stable and the most diagnostic feature of the spectrum.
      
  • Secondary Pathway: Dehydration (

    
     216): 
    A competitive pathway involves the elimination of water (
    
    
    
    ) to form a radical cation species, likely a fluorenyl-type derivative or a phenyl-naphthalene alkene radical.
    • Mechanism:

      
      
      
    • Observation: This peak appears at

      
       216, often accompanying the 217 peak, creating a characteristic cluster.
      
  • Aryl Cation Formation (

    
     127 & 
    
    
    
    77):
    High-energy collisions cause the central C-C bonds to cleave.
    • Naphthyl Cation (

      
       127):  Cleavage of the bond between the central carbon and the naphthalene ring.
      
    • Phenyl Cation (

      
       77):  Cleavage of the bond between the central carbon and the phenyl ring.[1]
      
    • Ratio Insight: The intensity of

      
       127 is typically higher than 
      
      
      
      77 due to the greater stability of the naphthyl system to accommodate the positive charge relative to the phenyl ring.
Visualizing the Fragmentation Pathway

The following diagram details the causal relationships between the molecular ion and its progeny fragments.

NPM_Fragmentation cluster_legend Key M Molecular Ion (M+) m/z 234 [C17H14O]+. Cat_217 Base Peak Candidate (Naphthyl)(Phenyl)CH+ m/z 217 [C17H13]+ M->Cat_217 - OH (17 Da) Resonance Stabilization Rad_216 Dehydration Product m/z 216 [C17H12]+. M->Rad_216 - H2O (18 Da) Thermal/EI Dehydration Naph Naphthyl Cation m/z 127 [C10H7]+ Cat_217->Naph - PhCH (Inductive Cleavage) Ph Phenyl Cation m/z 77 [C6H5]+ Cat_217->Ph - NaphCH (Inductive Cleavage) key Blue: Precursor | Red: Major Ion | Green: Diagnostic Fragment

Figure 1: Mechanistic pathway of Naphthyl Phenyl Methanol fragmentation under 70 eV Electron Ionization.

Comparative Performance Analysis

To validate the identity of NPM, it must be differentiated from its structural analog, Benzhydrol (Diphenylmethanol). The following table contrasts their mass spectral signatures.

Table 1: Spectral Fingerprint Comparison
FeatureNaphthyl Phenyl Methanol (NPM)Benzhydrol (Diphenylmethanol)Mechanistic Differentiator
Molecular Formula


Naphthalene ring (+50 Da vs Phenyl).
Molecular Ion (

)

234

184
Mass shift of 50 Da.
Dominant Carbocation

217
(

)

167
(

)
NPM cation is more stable due to extended conjugation.
Dehydration Peak

216

166
Both undergo facile dehydration.
Diagnostic Aryl Ion

127
(Naphthyl)

77 (Phenyl)

127 is unique to the naphthalene series.
Stability Profile High stability of

217 ion.
Moderate stability of

167 ion.
NPM fragments persist longer in ion trap experiments.

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol ensures reproducible data acquisition and minimizes thermal degradation, which can artificially enhance the


 216 (dehydration) peak.
Sample Preparation
  • Solvent: Dissolve 1 mg of NPM in 1 mL of HPLC-grade Ethyl Acetate . Avoid methanol to prevent potential transesterification or solvent adducts in LC-MS modes.

  • Concentration: Dilute to 10 ppm for full-scan acquisition.

  • Derivatization (Optional but Recommended): To confirm the hydroxyl group, treat 100

    
    L of sample with 50 
    
    
    
    L BSTFA (1% TMCS) at 60°C for 30 mins.
    • Validation: Look for the TMS-derivative shift (

      
       becomes 306).
      
Instrument Parameters (GC-MS)
  • Inlet Temperature: 250°C (Splitless mode). Note: Too high (

    
    ) promotes thermal dehydration.
    
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 mins.

  • Source Temperature: 230°C.

  • Ionization: Electron Impact (EI) at 70 eV.

Workflow Diagram

Experimental_Workflow Sample Sample Prep 1 mg/mL in EtOAc Deriv Optional Derivatization BSTFA, 60°C, 30 min Sample->Deriv Validation GC GC Separation DB-5ms Column 80-280°C Ramp Sample->GC Direct Deriv->GC MS MS Detection EI Source (70 eV) Scan 40-400 m/z GC->MS Data Data Analysis Extract Ion Chromatogram (EIC) 234, 217, 127 MS->Data

Figure 2: Validated GC-MS workflow for aryl carbinol analysis.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Benzenemethanol,

    
    -phenyl- (Benzhydrol)." NIST Chemistry WebBook, SRD 69. Accessed March 2, 2026.
    [Link]
    (Provides the baseline comparative data for the diphenyl analog).
    
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Chemistry LibreTexts. "Fragmentation Patterns - Aromatic Compounds and Alcohols." [Link] (General principles of alcohol dehydration and aromatic stability in MS).

  • PubChem. "Compound Summary: Benzhydrol." National Library of Medicine. [Link] (Source for structural comparisons and physical property data).

Sources

Safety Operating Guide

Proper Disposal Procedures: (2-Methyl-1-naphthyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

Immediate Action Required: This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. It must be managed as Hazardous Organic Waste . Under no circumstances should this material be discharged into municipal sewage systems or trash.

Primary Hazards:

  • Aquatic Toxicity: High potential for bioaccumulation and long-term aquatic toxicity due to the lipophilic naphthalene moiety.

  • Health Hazard: Potential skin/eye irritant; treat as a suspected carcinogen (standard protocol for naphthalene derivatives).

  • Flammability: Combustible solid.[1]

Disposal Classification:

  • RCRA Status: Non-listed (unless specific formulations apply), but treat as Characteristic Hazardous Waste (Toxic/Ignitable) or State-Regulated Special Waste .

  • Recommended Method: High-temperature incineration (Rotary Kiln).

Chemical Profile & Physical Properties

Understanding the physical state is critical for selecting the correct waste stream.

PropertyDescriptionOperational Implication
Chemical Structure Secondary alcohol on a naphthalene ringLipophilic; low water solubility.
Physical State Solid (White to off-white powder/crystal)Requires "Solid Hazardous Waste" segregation.
Solubility Soluble in organics (DCM, MeOH, EtOAc); Insoluble in waterDo not attempt water dilution for disposal.
Reactivity Stable; Incompatible with strong oxidizersKeep away from Nitric Acid/Peroxides in waste accumulation.
Molecular Weight ~248.32 g/mol N/A

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Used for: Expired reagents, weigh-paper residues, or failed reaction solids.

  • Segregation: Do not mix with liquid waste. Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out full name: (2-Methyl-1-naphthyl)(phenyl)methanol.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Accumulation: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

  • Final Disposal: Hand over to EHS for High-Temperature Incineration .

Scenario B: Disposal of Reaction Mixtures (Solutions)

Used for: Mother liquors, filtrates, or reaction solvents containing the compound.[2]

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (e.g., DCM, Chloroform): Use the "Halogenated Waste" carboy.

    • Non-Halogenated (e.g., Methanol, Ethyl Acetate): Use the "Non-Halogenated Organic" carboy.

  • Concentration Check: If the concentration of the naphthalene derivative is >5%, consider precipitating it out to dispose of as solid waste (Scenario A) to reduce liquid waste disposal costs, though this is optional.

  • Compatibility: Ensure no strong oxidizers (e.g., Chromic acid, Permanganates) are present in the solvent waste container.

Scenario C: Contaminated Debris

Used for: Syringes, gloves, paper towels, and TLC plates.

  • Sharps: Syringes/Needles go into a rigid Red Biohazard/Sharps bin (labeled "Chemically Contaminated Sharps").

  • Soft Debris: Gloves and paper towels go into a Yellow Chem-Waste Bag or a dedicated solid waste bucket lined with a 6-mil polyethylene bag. Do not throw in regular trash.

  • Glassware: Triple rinse with Acetone. Collect the acetone rinsate as "Non-Halogenated Waste" (Scenario B). The glass can then be washed normally or disposed of in a glass bin.

The "Self-Validating" Safety System

To ensure your disposal procedure is safe, perform these three checks before sealing any waste container. This establishes a "Chain of Trust" in the lab.

  • The "Phase Check":

    • Question: Is there a distinct bilayer in your liquid waste?

    • Action: If yes, you may have accidentally mixed aqueous and organic streams. Verify the organic layer contains your compound. Document the presence of water on the tag to prevent incinerator issues.

  • The "Oxidizer Scan":

    • Question: Did the workflow involve PCC, Jones Reagent, or Peroxides?

    • Action: If yes, quench the oxidizer completely (using Sodium Bisulfite or similar) before adding the naphthalene derivative to the waste drum. Naphthalenes + Strong Oxidizers in a waste drum can lead to exothermic runaway.

  • The "Solubility Validation":

    • Question: Are you seeing precipitate in the liquid waste container?

    • Action: If solids are crashing out, you are exceeding solubility limits. Switch to a solid waste container or add compatible solvent to redissolve. Sludge clogs waste intake valves at disposal facilities.

Visual Decision Workflow

The following diagram outlines the logical flow for categorizing waste streams for this specific compound.

DisposalFlow Start Waste Generation: (2-Methyl-1-naphthyl)(phenyl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Debris Contaminated Items (Gloves, TLC plates) StateCheck->Debris Residues SolidBin Solid Hazardous Waste Bin (Wide Mouth HDPE) Solid->SolidBin Tag: Toxic/Irritant SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisBin Chem-Contaminated Solid Waste Bag Debris->DebrisBin Halo Halogenated Waste (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, EtOAc, Acetone) SolventCheck->NonHalo No Halogens

Caption: Decision matrix for segregating (2-Methyl-1-naphthyl)(phenyl)methanol waste streams based on physical state and solvent carrier.

References & Authority

The protocols above are derived from standard chemical hygiene practices for Polycyclic Aromatic Hydrocarbons (PAHs) and RCRA regulations.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste).

  • PubChem. 1-Naphthalenemethanol Safety Data (Analogous Structure). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).

  • Sigma-Aldrich (Merck). Safety Data Sheet: Naphthalen-2-yl(phenyl)methanol (General Isomer Guidance).

Sources

Personal protective equipment for handling (2-Methyl-1-naphthyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

(2-Methyl-1-naphthyl)(phenyl)methanol is a diarylmethanol derivative featuring a naphthalene core. While specific toxicological data for this exact research intermediate is often limited in public databases, its structural components (naphthalene and benzylic alcohol moieties) dictate that it be treated as a Particularly Hazardous Substance (PHS) until proven otherwise.

Key Risk Factors:

  • Structural Analogy: Naphthalene derivatives are known lipophiles, facilitating rapid skin absorption . Several are suspected carcinogens and respiratory irritants.[1]

  • Physical State: Likely a crystalline solid/powder.[2] The primary vector of exposure is inhalation of dust during weighing and dermal absorption during solution phase handling.

  • Reactivity: As a benzylic alcohol, it is susceptible to oxidation and acid-catalyzed dehydration. It is generally stable but combustible.

Core Directive: Apply Universal Precautions for novel organic compounds. Assume the compound is toxic, an irritant, and potentially sensitizing.

PPE Matrix: Activity-Based Protection

Do not use a "one-size-fits-all" approach. Your PPE must adapt to the physical state of the chemical (Solid vs. Solution).

Protective Layer Solid Handling (Weighing/Transfer) Solution Handling (Synthesis/Extraction) Spill Cleanup / Emergency
Hand Protection Double Nitrile Gloves (min 5 mil). Rationale: Protects against incidental contact with powder.[3]Solvent-Specific Selection. If solvent is DCM/Chloroform: PVA or Laminate (Silver Shield) liners under Nitrile. If solvent is Alcohol/Ether: Double Nitrile is sufficient.Laminate (Silver Shield) gloves.[4][5] Rationale: Broadest chemical resistance against unknown solvent mixtures.
Respiratory Fume Hood (Primary). If outside hood: N95/P100 Respirator .Fume Hood (Mandatory). Sash height < 18 inches.Full-face Respirator with Organic Vapor/Particulate (OV/P100) cartridges.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles . Rationale: Protects against splashes that glasses allow to drip through.Chemical Splash Goggles + Face Shield.
Body Protection Standard Cotton/Poly Lab Coat.100% Cotton Lab Coat (Fire Resistant if using flammable solvents).Chemical Resistant Apron (Tychem/Tyvek) over Lab Coat.

PPE Decision Logic (Visualization)

The following logic flow ensures you select the correct glove and respiratory protection based on your immediate task.

PPE_Selection_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty Quantity > 100mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent Hood Use Fume Hood + Double Nitrile Gloves Qty->Hood No (Inside Hood) Resp Use P100 Respirator + Double Nitrile Gloves Qty->Resp Yes (Outside Hood) Common Alcohol/Ether/Ethyl Acetate Solvent->Common Aggressive DCM/Chloroform/THF Solvent->Aggressive Glove1 Double Nitrile (Change every 30m) Common->Glove1 Glove2 Laminate Liner (Silver Shield) under Nitrile Aggressive->Glove2

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility. Note the specific requirement for laminate gloves when handling halogenated solvents.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • The Hazard: Static electricity can cause organic crystals to "jump," creating airborne dust and contaminating the balance area.

  • Protocol:

    • Engineering Control: Place the analytical balance inside a vented balance enclosure or fume hood.

    • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the compound.

    • Technique: Weigh into a tared vial with a cap. Cap the vial immediately after transfer before removing it from the hood.

    • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe (while wearing double gloves) immediately after use. Dispose of the Kimwipe as solid hazardous waste.

B. Synthesis & Handling (Solution State)
  • The Hazard: Naphthalene derivatives can permeate nitrile gloves. If dissolved in a carrier solvent (like Dichloromethane), the solvent acts as a vehicle, carrying the toxin through the glove and into the skin in seconds.

  • Protocol:

    • Glove Integrity: Inspect gloves for pinholes by inflating them with air before donning.

    • Change Frequency: Adhere to the "Splash & Toss" rule. If any liquid touches your glove, remove it immediately, wash hands, and re-glove.

    • Syringe Safety: When transferring solutions, use Luer-lock syringes to prevent needle detachment under pressure.

Emergency Response & Disposal

Spill Response (Minor < 100mL/g)
  • Alert: Announce the spill to lab mates.

  • Isolate: Cordon off the area.

  • PPE Upgrade: Don safety goggles and Silver Shield (Laminate) gloves if available.

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquid: Use absorbent pads or vermiculite. Do not use paper towels alone for aromatic solvents as they increase surface area for evaporation.

  • Clean: Wash the surface with soap and water twice. Naphthalene residues are sticky and lipophilic; water alone will not remove them.

Waste Disposal
  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid waste) due to the alcohol functionality.

  • Labeling: Clearly label the waste container: "Hazardous Waste - Naphthalene Derivative - Toxic / Irritant."

  • Stream: Dispose of via the High BTU / Organic Solvent waste stream for incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.